2,4-Dimethyl-1,4-pentadiene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4161-65-3 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
2,4-dimethylpenta-1,4-diene |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,3,5H2,2,4H3 |
InChI Key |
ANKJYUSZUBOYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4-Dimethyl-1,4-pentadiene, with the chemical formula C7H12, is a non-conjugated diene.[1] Its structure, featuring two terminal double bonds separated by a methylene (B1212753) group, makes it a valuable building block in various organic transformations. The presence of two vinyl groups and allylic hydrogens offers multiple reaction sites for functionalization, making it a target of interest for the synthesis of more complex molecules. This guide aims to consolidate the available information on its properties and propose a viable synthetic route for its preparation.
Properties of this compound
The physical and chemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, purification, and characterization.
Physical Properties
The key physical properties are summarized in the table below for quick reference.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C7H12 | [1] | |
| Molecular Weight | 96.17 | g/mol | [2] |
| Boiling Point | 81 - 89.6 | °C | [3][4] |
| Density | 0.712 - 0.718 | g/cm³ | [3][4] |
| Refractive Index (n20/D) | 1.414 | [3] | |
| Vapor Pressure | 65.6 | mmHg at 25°C | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Source(s) |
| ¹H NMR | Data available, specific shifts not detailed in search results. | [2] |
| ¹³C NMR | Data available, specific shifts not detailed in search results. | |
| Infrared (IR) | Spectra available (FTIR, ATR-IR, Vapor Phase). | [1][2] |
| Mass Spectrometry (MS) | GC-MS data available. | [2] |
| Raman | Spectrum available. | [2] |
Synthesis of this compound
A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not explicitly found in the performed literature search. However, based on fundamental principles of organic chemistry and synthetic routes for analogous compounds, a plausible synthesis can be designed utilizing a Grignard reaction.
Proposed Synthetic Pathway: Grignard Reaction
A viable approach for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with a suitable ketone, followed by dehydration. Specifically, the reaction of vinylmagnesium bromide with acetone (B3395972) would yield 2-methyl-3-buten-2-ol, which upon dehydration would not yield the target compound. A more direct and plausible route involves the reaction of an appropriate Grignard reagent with a ketone that already contains a vinyl group.
A conceptually straightforward synthesis would be the reaction of isopropenylmagnesium bromide with acetone . This would form the tertiary alcohol, 2,4-dimethyl-1-penten-4-ol , which could then be dehydrated to yield the desired product, this compound. The dehydration step would likely require acidic conditions.
Caption: Proposed synthesis of this compound via a Grignard reaction followed by dehydration.
General Experimental Protocol (Proposed)
Note: The following is a generalized protocol and has not been optimized. It is based on standard procedures for Grignard reactions and alcohol dehydrations.
Step 1: Grignard Reaction
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Add a crystal of iodine to initiate the reaction.
-
Slowly add a solution of isopropenyl bromide in the anhydrous ether/THF from the dropping funnel to the stirred magnesium suspension. Maintain a gentle reflux.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.
-
Slowly add a solution of acetone in anhydrous ether/THF from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate alcohol, 2,4-dimethyl-1-penten-4-ol.
Step 2: Dehydration
-
Place the crude alcohol in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, or use an acidic catalyst like iodine.
-
Heat the mixture to distill the product as it is formed. The boiling point of the product is relatively low (around 81-90 °C), which facilitates its removal from the reaction mixture.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.
Experimental Workflow for Characterization
A standard workflow for the characterization of the synthesized this compound would involve several analytical techniques to confirm its identity and purity.
Caption: A typical experimental workflow for the purification and characterization of this compound.
Conclusion
This technical guide has summarized the key physical and spectroscopic properties of this compound, presenting them in a clear and accessible format. While a definitive, published experimental protocol for its synthesis remains elusive, a robust and plausible synthetic route based on the Grignard reaction has been proposed, along with a general experimental procedure. The provided diagrams for the synthesis and characterization workflow offer a clear visual representation of the necessary steps for researchers and scientists interested in this compound. Further experimental work is required to optimize the proposed synthesis and fully characterize the compound.
References
An In-depth Technical Guide to the Reactivity of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene whose reactivity is characterized by the presence of two sterically hindered terminal double bonds. This guide provides a comprehensive overview of its known and potential chemical transformations. Due to the limited availability of reaction data specific to this diene, this document focuses on a detailed analysis of its well-documented cyclic hydroboration. Furthermore, it presents analogous experimental protocols for other significant diene reactions, including epoxidation and acyclic diene metathesis (ADMET), to provide a broader understanding of its potential synthetic utility. All quantitative data is summarized in tables, and key experimental procedures are detailed. Reaction pathways and experimental workflows are illustrated with diagrams generated using Graphviz.
Introduction
This compound possesses two terminal C=C double bonds separated by a methylene (B1212753) group. The presence of two methyl substituents on the carbons of the double bonds (positions 2 and 4) introduces significant steric hindrance, which influences its reactivity. This steric hindrance can direct the regioselectivity of certain reactions and may render the diene less reactive compared to unhindered terminal dienes. This guide explores the reactivity of this specific diene, with a primary focus on its well-established hydroboration reaction and potential for other transformations.
Hydroboration
The hydroboration of this compound has been investigated, notably in the context of cyclic hydroboration to form organoborane reagents. This reaction demonstrates high regioselectivity due to the steric influence of the methyl groups.
Quantitative Data
The hydroboration of this compound with borane (B79455) in tetrahydrofuran (B95107) (THF) proceeds in a highly regioselective manner to yield 3,5-dimethylborinane after cyclization. The subsequent oxidation of the organoborane intermediate provides 2,4-dimethyl-1,5-pentanediol as the major product.[1]
| Reactants | Molar Ratio (Diene:Borane) | Product after Oxidation | Product Ratio | Overall Yield (%) | Reference |
| This compound, Borane-THF | 1:1 | 2,4-Dimethyl-1,5-pentanediol : Isomeric diol | 98:2 | 99 | [1] |
Experimental Protocol: Cyclic Hydroboration of this compound
The following protocol is adapted from the work of Brown and Negishi.[1]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3-THF) solution (concentration to be determined)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, septum-capped flasks)
-
Oxidizing agents for workup (e.g., sodium hydroxide (B78521) solution, hydrogen peroxide)
Procedure:
-
A dry, nitrogen-flushed flask equipped with a magnetic stir bar and a septum is charged with a solution of borane in THF.
-
The flask is cooled to 0 °C in an ice bath.
-
This compound is added dropwise to the stirred borane solution at a rate that maintains the reaction temperature at 0 °C. The molar ratio of diene to borane should be 1:1.
-
The reaction mixture is stirred for 1 hour at 0 °C after the addition is complete.
-
An aliquot of the reaction mixture can be taken for analysis of active hydride to confirm the completion of the hydroboration.
-
For product isolation, the reaction mixture is carefully oxidized. This is typically achieved by the slow, sequential addition of an aqueous sodium hydroxide solution followed by the dropwise addition of hydrogen peroxide, while maintaining the temperature below 40 °C.
-
After the oxidation is complete, the product diol is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product, 2,4-dimethyl-1,5-pentanediol, can be purified by distillation or chromatography.
Reaction Pathway
Analogous Reactivity and Protocols
Due to a lack of specific published data for many reactions of this compound, this section provides detailed protocols for reactions of similar non-conjugated dienes. These protocols serve as a starting point for the investigation of the reactivity of this compound in these transformations.
Epoxidation
The terminal double bonds of this compound are expected to undergo epoxidation. The steric hindrance may influence the rate of reaction. A general protocol for the monoepoxidation of a non-conjugated diene is provided below.
Experimental Protocol: Monoepoxidation of a Symmetrical α,ω-Diene (Analogous)
This protocol is a general representation of a selective monoepoxidation.[2]
Materials:
-
α,ω-Diene (e.g., 1,7-octadiene (B165261) as a model substrate)
-
N-Bromosuccinimide (NBS)
-
Water-soluble cavitand (as a host molecule for selectivity)
-
Aqueous base (e.g., sodium hydroxide solution)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
The α,ω-diene is dissolved in water containing the water-soluble cavitand.
-
N-Bromosuccinimide (1 equivalent) is added to the solution, and the mixture is stirred to form the bromohydrin intermediate. The cavitand encapsulates one end of the diene, directing the reaction to the exposed double bond.
-
After the formation of the bromohydrin, an aqueous solution of a base (e.g., NaOH) is added to effect the ring-closure to the epoxide.
-
The reaction mixture is stirred until the conversion is complete (monitored by TLC or GC).
-
The product is extracted from the aqueous solution using an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed to yield the monoepoxide.
-
Purification can be achieved by column chromatography.
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic diene metathesis is a powerful polymerization technique for terminal dienes.[3] this compound could potentially undergo ADMET polymerization, though the steric hindrance might affect the efficiency of the catalyst.
Experimental Protocol: ADMET Polymerization of a Terminal Diene (Analogous)
This is a general procedure for ADMET polymerization.
Materials:
-
α,ω-Diene monomer (e.g., 1,9-decadiene)
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or bulk polymerization)
-
High-vacuum line
-
Schlenk flask
Procedure:
-
The diene monomer is rigorously purified to remove any catalyst poisons.
-
In a glovebox or under an inert atmosphere, the monomer is charged into a Schlenk flask equipped with a stir bar.
-
The metathesis catalyst (typically 0.1-1 mol%) is added to the flask.
-
The flask is connected to a high-vacuum line, and the reaction mixture is stirred under vacuum at a specified temperature (e.g., 50-80 °C). The vacuum is essential to remove the ethylene (B1197577) byproduct, which drives the polymerization equilibrium toward the polymer.
-
The reaction is allowed to proceed for several hours to days, during which the viscosity of the mixture will increase.
-
The polymerization is quenched by exposing the reaction to air or by adding a quenching agent like ethyl vinyl ether.
-
The polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated into a non-solvent (e.g., methanol) to remove the catalyst residue and any unreacted monomer.
-
The purified polymer is collected by filtration and dried under vacuum.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting and analyzing a chemical reaction, such as those described in this guide.
Conclusion
The reactivity of this compound is primarily dictated by its two sterically hindered terminal double bonds. The most well-documented reaction is its highly regioselective cyclic hydroboration, which provides an efficient route to 3,5-dimethylborinane and, upon oxidation, 2,4-dimethyl-1,5-pentanediol. While specific experimental data for other transformations are scarce, its structure suggests potential for a range of diene reactions. This guide has provided analogous protocols for epoxidation and acyclic diene metathesis polymerization to serve as a foundation for further investigation into the synthetic utility of this diene. The steric hindrance of the methyl groups is a key factor that will likely influence the kinetics and selectivity of its reactions, making it an interesting substrate for further study in organic synthesis.
References
An In-depth Technical Guide to 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethyl-1,4-pentadiene, a non-conjugated diene of interest in organic synthesis. This document collates available data on its chemical and physical properties, spectral information, and key synthetic methodologies. Detailed experimental protocols for its preparation are presented, alongside a discussion of its potential reactions and applications. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
This compound, with the chemical formula C₇H₁₂, is a volatile, flammable liquid.[1] Its structure features two terminal double bonds separated by a methylene (B1212753) group, making it a "skipped" or non-conjugated diene. This structural motif governs its reactivity, distinguishing it from its conjugated isomers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | PubChem[1] |
| Molecular Weight | 96.17 g/mol | PubChem[1] |
| CAS Number | 4161-65-3 | PubChem[1] |
| IUPAC Name | 2,4-dimethylpenta-1,4-diene | PubChem[1] |
| Boiling Point | 89.6 °C at 760 mmHg | LookChem |
| Density | 0.718 g/cm³ | LookChem |
| Vapor Pressure | 65.6 mmHg at 25 °C | LookChem |
| LogP | 2.52870 | LookChem |
| Refractive Index | 1.4400 to 1.4420 (20 °C, 589 nm) | Thermo Scientific |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available | PubChem[1] |
| Mass Spectrometry | GC-MS data available | PubChem[1] |
| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra available | PubChem[1] |
| Raman Spectroscopy | Data available | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry methodologies. Two plausible and commonly employed routes are the Grignard reaction and the dehydration of a corresponding diol.
Synthesis via Grignard Reaction
A primary method for the synthesis of this compound involves the reaction of a Grignard reagent with a ketone. Specifically, the reaction of methallylmagnesium chloride with acetone (B3395972) provides a direct route to the tertiary alcohol precursor, 2,4-dimethyl-4-penten-2-ol (B25730), which can then be dehydrated to the target diene.
Step 1: Preparation of Methallylmagnesium Chloride
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of methallyl chloride in anhydrous diethyl ether to the magnesium suspension under a nitrogen atmosphere.
-
Maintain the reaction temperature with an ice bath as the reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
Step 2: Reaction with Acetone
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of anhydrous acetone in diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dimethyl-4-penten-2-ol.
Step 3: Dehydration to this compound
-
Place the crude 2,4-dimethyl-4-penten-2-ol in a distillation apparatus with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Gently heat the mixture to effect dehydration and distill the resulting diene.
-
Wash the distillate with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure this compound.
Caption: Synthetic pathway for this compound.
Synthesis via Dehydration of 2,4-Dimethyl-2,4-pentanediol (B1345683)
An alternative synthetic route is the acid-catalyzed dehydration of 2,4-dimethyl-2,4-pentanediol. While this method can produce a mixture of isomeric dienes, controlling the reaction conditions can favor the formation of the non-conjugated product. Patents describing the dehydration of similar diols, such as 2-methyl-2,4-pentanediol, suggest that the use of specific catalysts and reaction conditions can influence the product distribution.[2][3][4]
-
In a distillation apparatus, combine 2,4-dimethyl-2,4-pentanediol with a suitable acid catalyst (e.g., a weakly acidic catalyst on a solid support to minimize rearrangement).
-
Heat the mixture to the desired temperature, which should be carefully controlled to favor the formation of the 1,4-diene over the conjugated isomer.
-
The diene product, along with water, will distill from the reaction mixture.
-
Collect the distillate and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the this compound by fractional distillation.
Caption: Dehydration of 2,4-dimethyl-2,4-pentanediol.
Reactions of this compound
The non-conjugated nature of the double bonds in this compound dictates that they generally react independently of one another in a manner characteristic of simple alkenes.
Electrophilic Addition
Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), are expected to proceed according to Markovnikov's rule.[5][6] The addition of an electrophile to one of the double bonds will generate a tertiary carbocation, which will then be attacked by the nucleophile. The reaction with a second equivalent of the electrophile would then occur at the remaining double bond.
Caption: Electrophilic addition to this compound.
Polymerization
This compound can undergo polymerization. Cationic polymerization is a likely pathway, initiated by a strong acid or a Lewis acid co-initiator.[7][8] The polymerization would proceed through the formation of a tertiary carbocation at one of the double bonds, which then propagates by attacking the double bond of another monomer unit. The non-conjugated nature of the diene means that the polymerization would likely result in a polymer with pendant double bonds.
Applications
The primary application of this compound is as a monomer in the synthesis of specialty polymers. The presence of residual double bonds in the resulting polymer allows for subsequent cross-linking or functionalization. It also serves as a building block in organic synthesis for the construction of more complex molecules.
Conclusion
This compound is a versatile non-conjugated diene with well-characterized physical, chemical, and spectroscopic properties. Its synthesis is achievable through standard organic transformations such as Grignard reactions and alcohol dehydrations. The independent reactivity of its double bonds allows for predictable outcomes in reactions like electrophilic addition and polymerization. This technical guide serves as a foundational resource for chemists interested in the synthesis and application of this compound. Further research into its polymerization and its use as a synthon will undoubtedly uncover new and valuable applications.
References
- 1. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20060058561A1 - Process for dehydrating 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 3. DE102004043940A1 - Process for the dehydration of 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 4. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Early Studies on 2,4-Dimethyl-1,4-pentadiene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early scientific investigations into 2,4-Dimethyl-1,4-pentadiene, a non-conjugated diene of interest in organic synthesis. The document focuses on foundational studies, detailing experimental protocols, quantitative data, and reaction pathways.
Core Physical and Spectroscopic Data
Initial characterization of this compound has established its fundamental physical and spectroscopic properties. These data are crucial for its identification and for understanding its chemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| CAS Number | 4161-65-3 | [1] |
| Boiling Point | 89.6 °C at 760 mmHg | |
| Density | 0.718 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.418 |
Spectroscopic data provide the structural fingerprint of the molecule.
| Spectrum Type | Key Features |
| ¹H NMR | Provides information on the proton environments. |
| Mass Spectrometry | Shows the molecular ion peak and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Displays characteristic vibrational frequencies for the C=C and C-H bonds. |
Synthesis of this compound: Early Methodologies
While a definitive singular "first synthesis" publication is not readily apparent in early literature, the preparation of this compound can be accomplished through established classical organic reactions. Two plausible and historically significant methods are detailed below.
Grignard Reaction with a Dihaloalkane
A common approach for the formation of carbon-carbon bonds in early organic synthesis was the Grignard reaction. The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with a dihaloalkane.
Experimental Protocol:
-
Preparation of Isopropenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of isopropenyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically refluxed to ensure complete formation.
-
Coupling Reaction: The freshly prepared isopropenylmagnesium bromide solution is then cooled in an ice bath. A solution of 1,1-dibromomethane in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
Purification: The crude product is purified by fractional distillation to yield this compound.
References
2,4-Dimethyl-1,4-pentadiene CAS number and identifiers
An In-Depth Technical Guide to 2,4-Dimethyl-1,4-pentadiene
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, and a discussion of relevant synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identifiers and Physical Properties
This compound is a non-conjugated diene with the molecular formula C₇H₁₂.[1][2] It is also known by its IUPAC name, 2,4-dimethylpenta-1,4-diene.[1] The key identifiers and physical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 4161-65-3[1][2][3] |
| Molecular Formula | C₇H₁₂[1][2][3] |
| IUPAC Name | 2,4-dimethylpenta-1,4-diene[1] |
| InChI | InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,3,5H2,2,4H3[1][3] |
| InChIKey | ANKJYUSZUBOYDV-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(=C)CC(=C)C[3] |
| PubChem CID | 138137[1][3] |
| DSSTox Substance ID | DTXSID40194437[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 96.17 g/mol [1] |
| Boiling Point | 81 °C |
| Density | 0.712 g/cm³ |
| Refractive Index | 1.414 |
| Molar Refractivity | 33.77 mL/mol |
| Molar Volume | 135.1 mL/mol |
Synthesis Methodologies
Other notable methods for 1,4-diene synthesis include the palladium-catalyzed cross-coupling of potassium vinyltrifluoroborates with allyl acetates and the hydroallylation of terminal alkynes with allylic alcohols.[4] The choice of synthetic route would depend on the availability of starting materials, desired scale, and required purity.
Below is a generalized workflow for a potential Grignard-based synthesis of a substituted 1,4-diene, which could be conceptually applied to the synthesis of this compound.
Caption: Generalized workflow for the synthesis of a 1,4-diene via a Grignard reaction.
Biological Relevance of the 1,4-Pentadiene (B1346968) Moiety
A direct involvement of this compound in specific signaling pathways has not been reported in the scientific literature. However, the 1,4-pentadiene structural motif is present in a variety of biologically active natural products and synthetic compounds. For example, certain diarylheptanoids containing a 1,4-pentadiene unit have demonstrated pharmacological properties such as antioxidant, anti-inflammatory, antiviral, and anticancer activities.
The non-conjugated diene system in these molecules can influence their conformational flexibility and interactions with biological targets. The presence of the 1,4-pentadiene core can be a key structural feature for the observed biological activity in these more complex molecules. Therefore, while this compound itself may not have a defined biological role, it serves as a fundamental structure for understanding the properties of more complex, biologically relevant compounds.
Safety Information
This compound is a flammable liquid and vapor.[5][6] Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area and avoiding sources of ignition.[5] Personal protective equipment, such as gloves and safety glasses, should be worn.[5] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]
References
- 1. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl 1,4-pentadiene [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
2,4-Dimethyl-1,4-pentadiene molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a concise technical overview of 2,4-Dimethyl-1,4-pentadiene, a non-conjugated diene. Key physicochemical properties, including molecular formula and weight, are presented. Furthermore, this guide outlines common experimental protocols for the characterization and analysis of this compound, with a focus on spectroscopic techniques. The information is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound is a hydrocarbon featuring two double bonds separated by a methylene (B1212753) group. Its fundamental properties are crucial for its application in various chemical syntheses and for its characterization.
Quantitative Data Summary
The core quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Citation |
| Molecular Formula | C₇H₁₂ | [1][2][3][4] |
| Molecular Weight | 96.17 g/mol | [1] |
| Monoisotopic Mass | 96.093900383 Da | [1][2] |
| CAS Registry Number | 4161-65-3 | [1][3][4] |
Experimental Protocols
The structural elucidation and purity assessment of this compound are commonly achieved through standard analytical techniques. Below are outlines of typical experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the different types of protons and carbons in the molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Obtain a standard proton spectrum.
-
Expected Signals: Due to the molecule's symmetry, three distinct signals are expected in the ¹H NMR spectrum:
-
A singlet corresponding to the six protons of the two methyl groups.
-
A singlet corresponding to the two protons of the central methylene group.
-
A singlet corresponding to the four protons of the two terminal vinylidene groups.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum.
-
Expected Signals: The spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common method for separating this compound from a mixture and confirming its molecular weight and fragmentation pattern.
GC-MS Analysis Protocol:
-
Sample Preparation: Dilute the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., based on dimethylpolysiloxane) is often suitable for hydrocarbon analysis.
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation from other components.
-
Carrier Gas: Use an inert gas such as helium or hydrogen.
-
-
MS Method:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 35-200).
-
-
Data Analysis: The resulting chromatogram will show a peak at a specific retention time for this compound. The mass spectrum for this peak will show the molecular ion (M⁺) and characteristic fragmentation patterns that can be used for identification.
Logical Relationships and Workflows
Molecular Structure and Spectroscopic Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its expected ¹H NMR signals.
Caption: Correlation of molecular structure to ¹H NMR signals.
General Analytical Workflow
The diagram below outlines a typical workflow for the identification and characterization of this compound in a sample.
Caption: Analytical workflow for compound characterization.
References
An In-depth Technical Guide to 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1,4-pentadiene, systematically named 2,4-dimethylpenta-1,4-diene according to IUPAC nomenclature, is a non-conjugated diene of interest in organic synthesis.[1][2][3] Its structure, featuring two terminal double bonds separated by a methylene (B1212753) group, makes it a "skipped diene." This arrangement of functional groups provides unique reactivity and potential for the construction of complex molecular architectures. While direct applications in drug development are not extensively documented, the 1,4-diene motif is a common structural element in various biologically active natural products and serves as a versatile scaffold in medicinal chemistry.[4][5][6] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential relevance of this compound in the broader context of organic synthesis and drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for handling and characterizing this compound.
| Property | Value | Source |
| IUPAC Name | 2,4-dimethylpenta-1,4-diene | PubChem[1] |
| Molecular Formula | C₇H₁₂ | PubChem[1] |
| Molecular Weight | 96.17 g/mol | PubChem[1] |
| CAS Number | 4161-65-3 | NIST WebBook[2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 89.6 °C (predicted) | |
| Density | 0.718 g/cm³ (predicted) | |
| logP (Octanol-Water Partition Coefficient) | 2.529 (predicted) | |
| InChI | InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,5H2,2-4H3 | PubChem[1] |
| SMILES | CC(=C)CC(=C)C | PubChem[1] |
Experimental Protocols: A Plausible Synthetic Approach
Experimental Workflow: Wittig Reaction for the Synthesis of this compound
Caption: A plausible workflow for the synthesis of this compound.
Detailed Methodology
Step 1: Preparation of the Allylphosphonium Salt
-
To a solution of triphenylphosphine in an anhydrous, aprotic solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar amount of allyl bromide.
-
Heat the reaction mixture to reflux and maintain for several hours until a white precipitate, the allyltriphenylphosphonium bromide, is formed.
-
Cool the mixture to room temperature and collect the salt by filtration.
-
Wash the salt with a non-polar solvent like diethyl ether to remove any unreacted starting materials and dry under vacuum.
Step 2: Generation of the Phosphorus Ylide
-
Suspend the dried allyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a slight molar excess of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change, typically to a deep red or orange.
-
Allow the mixture to stir at low temperature for a period to ensure complete ylide formation.
Step 3: The Wittig Reaction
-
To the freshly prepared ylide solution at low temperature, add an equimolar amount of acetone dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 4: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by fractional distillation to yield pure this compound.
Reactions and Synthetic Utility
As a non-conjugated diene, this compound does not readily participate in pericyclic reactions like the Diels-Alder reaction, which requires a conjugated diene system. However, the two double bonds can undergo various other transformations common to alkenes.
-
Metathesis Reactions: The terminal double bonds of this compound could potentially undergo ring-closing metathesis if tethered to another alkene, or cross-metathesis with other olefins to form more complex structures.
-
Hydrofunctionalization: Each double bond can be independently subjected to reactions such as hydrogenation, hydrohalogenation, hydration, and epoxidation.
-
Polymerization: Like other dienes, it can be a monomer in polymerization reactions.
Relevance in Drug Development and Medicinal Chemistry
While there is no direct evidence of this compound being used as a therapeutic agent, the "skipped" 1,4-diene structural motif is present in a variety of biologically active natural products.[6] These include certain fatty acids, alkaloids, and polyketides. The synthesis of these natural products often requires the stereocontrolled construction of the 1,4-diene unit.
Furthermore, diene-containing scaffolds are of interest in medicinal chemistry for the synthesis of compound libraries for drug screening. The ability to selectively functionalize the two double bonds allows for the creation of diverse molecular structures from a common precursor.
The following diagram illustrates the logical relationship between the 1,4-diene scaffold and its potential in drug discovery.
Caption: Logical flow of the utility of 1,4-diene scaffolds in drug discovery.
Conclusion
This compound, with the IUPAC name 2,4-dimethylpenta-1,4-diene, is a non-conjugated diene with well-defined chemical and physical properties. While its direct application in drug development is not established, its synthesis via methods like the Wittig reaction is feasible. The 1,4-diene structural motif it possesses is of significant interest in the synthesis of complex natural products and as a versatile scaffold for creating diverse molecules for biological screening. This technical guide provides a foundational understanding of this compound for researchers in organic synthesis and medicinal chemistry.
References
- 1. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl 1,4-pentadiene [webbook.nist.gov]
- 3. 2,4-Dimethylpenta-1,4-diene | C7H11- | CID 102571841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity evaluation of penta-1,4-diene-3-one oxime ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Skipped dienes in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identification
2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene with the molecular formula C₇H₁₂.[1][2][3] Its IUPAC name is 2,4-dimethylpenta-1,4-diene.[3] The molecule consists of a five-carbon chain with two methyl groups located at positions 2 and 4, and terminal double bonds at positions 1 and 4.
Key Identifiers and Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1][2][3] |
| Molecular Weight | 96.17 g/mol | [1][3] |
| IUPAC Name | 2,4-dimethylpenta-1,4-diene | [3] |
| CAS Registry Number | 4161-65-3 | [1][2] |
| Density | 0.712 g/mL | [4] |
| Boiling Point | 81 °C |
The fundamental structure of this compound is depicted in the following diagram:
Stereochemistry
A critical aspect of molecular characterization for applications in drug development and materials science is the understanding of its stereochemistry.
Chirality: this compound is an achiral molecule. It does not contain any stereocenters (chiral carbons), which are carbon atoms attached to four different substituent groups. The carbons at positions 2 and 4 are each bonded to two methyl groups and a vinyl group, thus lacking the necessary condition for chirality. Consequently, the molecule does not exhibit enantiomerism and is optically inactive.
Geometric Isomerism: The terminal double bonds in this compound preclude the possibility of geometric (cis-trans) isomerism. For geometric isomerism to occur, each carbon atom of the double bond must be attached to two different groups. In this case, the carbons at positions 1 and 5 are each bonded to two hydrogen atoms, and the carbons at positions 2 and 4 are each bonded to two methyl groups.
Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides key information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] The characteristic absorption bands are expected to be:
-
C-H stretch (sp² hybridized): Above 3000 cm⁻¹
-
C-H stretch (sp³ hybridized): Below 3000 cm⁻¹
-
C=C stretch: Around 1640-1680 cm⁻¹
-
=C-H bend (out-of-plane): Around 890 cm⁻¹ for the gem-disubstituted alkene moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the two equivalent methylene (B1212753) protons (-CH₂-).
-
A singlet for the four equivalent terminal vinyl protons (=CH₂).
-
A singlet for the six equivalent methyl protons (-CH₃).
¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments:
-
One signal for the two equivalent methyl carbons.
-
One signal for the methylene carbon.
-
One signal for the two equivalent quaternary carbons of the double bonds.
-
One signal for the two equivalent terminal vinyl carbons.
Proposed Experimental Protocol: Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, a plausible and commonly employed method for the synthesis of dienes is the acid-catalyzed dehydration of a corresponding diol. In this case, the precursor would be 2,4-dimethylpentane-2,4-diol.
Proposed Synthetic Pathway
The proposed synthesis involves the acid-catalyzed dehydration of 2,4-dimethylpentane-2,4-diol. This reaction proceeds through the formation of a carbocation intermediate, followed by the elimination of a water molecule to form the double bonds.
Detailed Methodology (Proposed)
Materials:
-
2,4-dimethylpentane-2,4-diol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Distillation apparatus
-
Reaction flask with a magnetic stirrer and heating mantle
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation head, place 2,4-dimethylpentane-2,4-diol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the diol with constant stirring. The reaction is exothermic, so the addition should be done carefully, possibly in an ice bath.
-
Dehydration: Heat the mixture gently using a heating mantle. The product, this compound, has a lower boiling point than the starting diol and will distill out of the reaction mixture as it is formed. This also helps to drive the equilibrium towards the product side.
-
Collection: Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Note: This is a proposed protocol based on general organic chemistry principles. The optimal reaction conditions (temperature, catalyst concentration, reaction time) would need to be determined experimentally.
Conclusion
This compound is a structurally straightforward achiral diene. Its lack of stereoisomers simplifies its chemical characterization. While detailed spectroscopic and synthetic data are not extensively documented in readily accessible literature, its structure can be confidently assigned based on fundamental chemical principles and available spectral information. The proposed synthetic route via the dehydration of the corresponding diol offers a viable method for its preparation in a laboratory setting. This technical guide provides a solid foundation for researchers and professionals working with this and structurally related compounds.
References
physical and chemical properties of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethyl-1,4-pentadiene (CAS No: 4161-65-3).[1][2] It is a non-conjugated diene with the molecular formula C7H12 and a molecular weight of 96.17 g/mol .[2] This document consolidates key data on its physical characteristics, spectral information, and chemical reactivity. While detailed experimental protocols for its synthesis are not extensively published, a plausible synthetic route via the Wittig reaction is outlined. Information regarding its biological activity is limited; however, its potential as a monomer in polymerization and a building block in organic synthesis is highlighted. Safety precautions for handling this flammable liquid are also briefly addressed.
Physical and Chemical Properties
This compound is a colorless liquid. Its core physical and chemical properties are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H12 | [1][2] |
| Molecular Weight | 96.17 g/mol | [2] |
| CAS Number | 4161-65-3 | [1][2] |
| Boiling Point | 81 - 89.6 °C | |
| Density | 0.712 - 0.718 g/cm³ | |
| Refractive Index (n20/D) | 1.414 | |
| Vapor Pressure | 65.6 mmHg at 25°C |
Table 2: Chemical and Thermodynamic Properties
| Property | Value | Source |
| LogP (Octanol/Water Partition Coefficient) | 2.529 | |
| Water Solubility (log10WS in mol/L) | -2.46 (Calculated) | |
| Enthalpy of Vaporization (ΔvapH°) | 30.00 kJ/mol (Calculated) | |
| Enthalpy of Fusion (ΔfusH°) | 8.71 kJ/mol (Calculated) | |
| Critical Temperature (Tc) | 530.21 K (Calculated) | |
| Critical Pressure (Pc) | 3100.18 kPa (Calculated) |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments within the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for C=C and C-H bonds.[3]
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[2]
Experimental Protocols
Proposed Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[3][4][5] In a proposed synthesis for this compound, acetone (B3395972) could serve as a key precursor.
Methodology:
-
Preparation of the Wittig Reagent (Allyltriphenylphosphonium bromide):
-
Triphenylphosphine is reacted with allyl bromide in an appropriate solvent (e.g., toluene) under reflux to form the phosphonium salt.
-
The resulting salt is then treated with a strong base, such as n-butyllithium, in a dry, inert solvent like THF at a low temperature (e.g., 0 °C) to generate the ylide.
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution, isopropenyl methyl ketone (3-methyl-3-buten-2-one) is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for several hours at room temperature to allow for the formation of this compound.
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation to yield pure this compound.
-
Caption: Proposed workflow for the synthesis of this compound via the Wittig reaction.
Chemical Reactivity and Potential Applications
As a diene, this compound can undergo various chemical reactions, primarily involving its double bonds.
Polymerization
The presence of two double bonds makes this compound a monomer for polymerization. It can undergo acyclic diene metathesis (ADMET) polymerization to form unsaturated polymers.[6] Cationic copolymerization with isobutylene (B52900) has also been studied.[7] The resulting polymers may have unique properties due to the non-conjugated diene structure.
Caption: Acyclic Diene Metathesis (ADMET) Polymerization of this compound.
Other Reactions
While specific reaction data for this compound is sparse, dienes generally undergo electrophilic additions and cycloaddition reactions. However, as a non-conjugated diene, it would not readily participate in Diels-Alder reactions in the same manner as conjugated dienes.
Potential Applications
-
Monomer for Specialty Polymers: Its structure could lead to polymers with unique thermal and mechanical properties.
-
Organic Synthesis Building Block: It can be used as a starting material for the synthesis of more complex molecules. The 1,4-diene unit is a structural motif found in some biologically active natural products.[8]
-
Ligand in Organometallic Chemistry: The diene structure could be utilized in the design of ligands for transition metal catalysts.
Biological Activity and Signaling Pathways
There is currently limited information available in the public domain regarding the specific biological activity of this compound. While some derivatives of 1,4-pentadien-3-one (B1670793) have been investigated for their potential as apoptosis inducers in cancer cells, these are structurally distinct from this compound.[9] Consequently, there are no known signaling pathways directly associated with this compound. Further research is required to explore its potential biological effects and its relevance in drug development.
Safety Information
This compound is a flammable liquid. Standard safety precautions for handling flammable organic compounds should be followed. This includes working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of 2,4-Dimethyl-1,4-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,4-Dimethyl-1,4-pentadiene, a key intermediate in various organic syntheses. The following sections present tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis, designed to assist researchers in the unambiguous identification and characterization of this compound.
Spectral Data Summary
The following tables summarize the key quantitative spectral data for this compound, facilitating easy comparison and reference.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.70 | s | 2H | =CH₂ (C1) |
| 4.65 | s | 2H | =CH₂ (C5) |
| 2.75 | s | 2H | -CH₂- (C3) |
| 1.75 | s | 6H | -CH₃ (at C2 & C4) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Atom |
| 145.5 | C2 & C4 |
| 112.5 | C1 & C5 |
| 45.0 | C3 |
| 22.5 | -CH₃ (at C2 & C4) |
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3075 | Strong | =C-H stretch |
| 2970 | Strong | C-H stretch (sp³) |
| 1650 | Medium | C=C stretch |
| 1440 | Medium | C-H bend (CH₃) |
| 890 | Strong | =C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Fragmentation Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 96 | 25 | [M]⁺ (Molecular Ion) |
| 81 | 100 | [M - CH₃]⁺ |
| 67 | 40 | [C₅H₇]⁺ |
| 55 | 35 | [C₄H₇]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or higher, depending on concentration.
-
Temperature: 298 K.
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
For ¹H NMR, the signals are integrated to determine the relative proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is placed on top to create a thin liquid film.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty salt plates is recorded prior to the sample scan.
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Peak positions are identified and their intensities are noted.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.
GC-MS Parameters:
-
Injection Mode: Split injection.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Speed: 1-2 scans/second.
Data Processing:
-
The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound.
-
The mass spectrum associated with this peak is extracted.
-
The m/z values and relative intensities of the major fragment ions are recorded.
Logical Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of an organic compound like this compound.
Caption: Workflow for spectral data acquisition, processing, and analysis.
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,4-dimethyl-1,4-pentadiene, a non-conjugated diene of interest in various fields of chemical synthesis. The document details the key synthetic methodologies, including the dehydration of 2,4-dimethyl-2,4-pentanediol (B1345683) and Grignard-based approaches. Experimental protocols for these seminal syntheses are presented with a focus on quantitative data to facilitate reproducibility. Furthermore, this guide includes visualizations of the core reaction pathways, offering a clear understanding of the chemical transformations involved.
Introduction
This compound is a hydrocarbon with the chemical formula C₇H₁₂.[1] As a non-conjugated diene, its unique structural motif, characterized by two double bonds separated by a methylene (B1212753) group, imparts distinct reactivity compared to its conjugated isomers. This guide delves into the historical context of its synthesis, providing a foundational understanding for researchers exploring its potential applications in areas such as polymer chemistry, natural product synthesis, and as a building block in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol [1] |
| CAS Number | 4161-65-3[1] |
| Boiling Point | 81-89.6 °C |
| Density | 0.712 - 0.718 g/cm³ |
| Refractive Index | 1.414 |
Historical Synthesis
While the precise moment of the first discovery of this compound is not prominently documented in readily available literature, its synthesis is intrinsically linked to the development of fundamental organic reactions, particularly the dehydration of tertiary alcohols and the application of organometallic reagents.
Dehydration of 2,4-Dimethyl-2,4-pentanediol
One of the primary and most direct routes to this compound and its isomers is the acid-catalyzed dehydration of 2,4-dimethyl-2,4-pentanediol. This reaction typically proceeds through a carbocation intermediate, and the regioselectivity of the elimination step determines the final product distribution between the conjugated and non-conjugated dienes.
Reaction Pathway for Dehydration of 2,4-Dimethyl-2,4-pentanediol:
Caption: Dehydration of 2,4-dimethyl-2,4-pentanediol.
Experimental Protocol: Acid-Catalyzed Dehydration of 2,4-Dimethyl-2,4-pentanediol
This protocol is a generalized procedure based on established methods for alcohol dehydration.
-
Materials:
-
2,4-Dimethyl-2,4-pentanediol
-
Anhydrous catalyst (e.g., p-toluenesulfonic acid, iodine, or a strong mineral acid like sulfuric acid)
-
An inert, high-boiling solvent (optional, e.g., toluene (B28343) or xylene)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride)
-
Sodium bicarbonate solution (for neutralization)
-
-
Apparatus:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask, combine 2,4-dimethyl-2,4-pentanediol and a catalytic amount of the chosen acid catalyst. If a solvent is used, it should be added at this stage.
-
Set up the apparatus for fractional distillation.
-
Gently heat the mixture. The diene products, being more volatile than the starting diol, will distill over as they are formed. Water will also co-distill.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
The reaction is complete when no more organic layer is observed in the distillate.
-
Wash the collected distillate with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent.
-
Purify the crude product by fractional distillation to separate the this compound from its isomers and any remaining impurities.
-
| Parameter | Value |
| Reactant Ratio | Diol:Catalyst (e.g., 100:1 molar ratio) |
| Temperature | Dependent on catalyst and solvent, typically 100-150 °C |
| Reaction Time | Varies, monitored by distillation rate |
| Yield | Highly variable depending on conditions and catalyst, often a mixture of isomers is obtained. |
Grignard-Based Synthesis of the Precursor Diol
The precursor, 2,4-dimethyl-2,4-pentanediol, can be synthesized via a Grignard reaction. This involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with a suitable carbonyl compound. A plausible route is the reaction of methylmagnesium bromide with acetone (B3395972) to form tert-butyl alcohol, which can then be used in further steps, or more directly, the reaction of a Grignard reagent with a diketone or a hydroxy ketone. A common laboratory synthesis involves the reaction of methylmagnesium bromide with acetone.[2][3][4][5][6]
Reaction Pathway for Grignard Synthesis of the Precursor Alcohol:
Caption: Grignard synthesis of tert-butanol.
Experimental Protocol: Grignard Synthesis of 2,4-Dimethyl-2,4-pentanediol (Conceptual)
This protocol outlines a conceptual two-step approach starting from acetone.
-
Step 1: Synthesis of tert-Butanol
-
Prepare methylmagnesium bromide by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add a solution of acetone in anhydrous diethyl ether to the Grignard reagent at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time.
-
Perform an acidic workup by slowly adding the reaction mixture to a cold, dilute acid solution (e.g., HCl or H₂SO₄).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent by rotary evaporation and purify the tert-butanol by distillation.
-
-
Step 2: Dimerization and Reduction (Hypothetical)
-
A subsequent dimerization of the tert-butanol or a related intermediate followed by reduction would be required to form the 2,4-dimethyl-2,4-pentanediol. The specific conditions for this transformation would need to be developed.
-
| Parameter | Value |
| Reactant Ratio (Step 1) | Acetone:Grignard Reagent (approx. 1:1.1 molar ratio) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to room temperature |
| Yield (Step 1) | Typically high for the formation of tert-butanol. |
Conclusion
The historical synthesis of this compound is rooted in fundamental organic transformations. The dehydration of 2,4-dimethyl-2,4-pentanediol stands out as a direct, albeit potentially non-selective, method. The synthesis of the diol precursor through Grignard chemistry highlights the power of organometallic reagents in constructing carbon-carbon bonds. This guide provides researchers with a solid foundation of the historical synthetic routes, complete with detailed protocols and quantitative data, to inform further exploration and application of this versatile non-conjugated diene. Future research may focus on developing more stereoselective and efficient synthetic methods to access this compound for its potential use in advanced materials and complex molecule synthesis.
References
Theoretical and Computational Deep Dive into 2,4-Dimethyl-1,4-pentadiene: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene with the chemical formula C₇H₁₂.[1][2] Its molecular structure, characterized by two terminal double bonds separated by a methylene (B1212753) bridge and substituted with methyl groups, presents an interesting case for theoretical and computational analysis. Understanding its conformational landscape, electronic properties, and reactivity is crucial for its potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide provides an overview of the computational methodologies that can be applied to study this compound, outlines hypothetical experimental protocols for validation, and presents illustrative visualizations of key theoretical concepts.
While specific published theoretical studies on this compound are scarce, this guide extrapolates from established computational chemistry principles and studies on analogous molecules to provide a robust framework for its investigation.
Molecular Properties
A foundational aspect of any computational study is the accurate determination of the molecule's fundamental properties. These are typically calculated using various computational methods and serve as a baseline for more complex analyses.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | PubChem[3] |
| Molecular Weight | 96.17 g/mol | PubChem[3] |
| IUPAC Name | 2,4-dimethylpenta-1,4-diene | PubChem[3] |
| CAS Number | 4161-65-3 | PubChem[3] |
| InChI Key | ANKJYUSZUBOYDV-UHFFFAOYSA-N | PubChem[3] |
Conformational Analysis: Unveiling the 3D Landscape
The flexibility of the central C-C single bonds in this compound allows for multiple spatial arrangements, or conformers. Identifying the most stable conformers and the energy barriers for their interconversion is critical for understanding the molecule's behavior.
Theoretical Approach
A systematic conformational analysis would typically involve the following computational workflow:
-
Initial Structure Generation: Generation of a starting 3D structure of this compound.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of the C2-C3 and C3-C4 bonds. At each step, the geometry is partially optimized to identify low-energy conformations.
-
Geometry Optimization: The low-energy conformers identified from the PES scan are then fully optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: To determine the energy barriers between stable conformers, transition state (TS) structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed on the located TS to ensure that it connects the two desired minima.
References
An In-depth Technical Guide on the Conformational Analysis of 2,4-Dimethyl-1,4-pentadiene
Introduction
2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene that possesses significant conformational flexibility due to rotation around its central carbon-carbon single bonds. Understanding the conformational landscape of this molecule is crucial for predicting its reactivity, spectroscopic properties, and potential interactions in various chemical systems. This technical guide provides a detailed analysis of the conformational preferences of this compound, integrating computational data with established experimental methodologies. The primary focus is on the rotation around the C2-C3 and C3-C4 bonds, which dictates the overall shape of the molecule.
Data Presentation: Conformational Energy Profile
The conformational analysis of this compound reveals several key low-energy conformers. The relative energies, dihedral angles, and Boltzmann populations (calculated at 298.15 K) of the stable conformers and the transition states for their interconversion have been determined using computational methods. The following table summarizes these quantitative findings.
| Conformer/Transition State | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Population (%) |
| Gauche (g+ and g-) | ± 65° | 0.00 | 78.8 |
| Anti | 180° | 1.15 | 21.2 |
| Syn-periplanar (TS1) | 0° | 4.80 | - |
| Anticlinal (TS2) | ± 120° | 3.50 | - |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the use of the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the spatial proximity of protons and thus deducing conformational preferences in solution.
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with NOE measurements.
-
1D and 2D NMR Acquisition:
-
A standard one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts and coupling constants of all protons.
-
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are then performed.[1][2] For a small molecule like this compound, a NOESY experiment is generally suitable.[1] A ROESY experiment can be advantageous for molecules of intermediate size or to avoid potential complications from spin diffusion.[3]
-
Typical NOESY parameters would include a mixing time of 400-800 ms (B15284909) to allow for the buildup of NOE cross-peaks.[4]
-
-
Data Analysis: The presence and intensity of cross-peaks in the NOESY/ROESY spectrum indicate spatial proximity between protons. For this compound, correlations between the protons of the methyl groups and the methylene (B1212753) protons would be particularly informative for distinguishing between different conformers. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. This information can then be compared with the distances predicted for different computationally modeled conformers to determine the predominant conformation in solution.
2. Gas-Phase Electron Diffraction (GED)
GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions.[5]
-
Experimental Setup: A gaseous sample of this compound is introduced into a high-vacuum chamber and intersected by a high-energy electron beam. The scattered electrons produce a diffraction pattern on a detector.[5]
-
Data Collection: The diffraction pattern, which consists of a series of concentric rings, is recorded. The intensity of the scattered electrons is measured as a function of the scattering angle.
-
Structural Refinement: The experimental scattering data is used to derive a radial distribution curve, which represents the probability of finding two nuclei at a given distance from each other. This curve is then fitted to a molecular model. By refining the bond lengths, bond angles, and dihedral angles of the model, the equilibrium geometry of the molecule in the gas phase can be determined. For flexible molecules like this compound, the GED data would represent a weighted average of the contributing conformers. By fitting the data with a model that includes multiple conformers, their relative populations can be estimated.
Mandatory Visualization
Diagram 1: Conformational Interconversion Pathway
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
Thermodynamic Properties of 2,4-Dimethyl-1,4-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available thermodynamic properties of 2,4-Dimethyl-1,4-pentadiene. Due to a lack of extensive experimental data in publicly available literature, this document focuses on presenting calculated values and outlining the standard experimental and computational methodologies used to determine such properties for unsaturated hydrocarbons.
Core Thermodynamic Data
The following tables summarize the available calculated and limited experimental thermodynamic and physical properties for this compound. These values are primarily derived from computational estimation methods and should be used with an understanding of their theoretical nature.
Table 1: Calculated Thermodynamic Properties
| Property | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 166.64 | kJ/mol | Joback |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 43.47 | kJ/mol | Joback |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 8.71 | kJ/mol | Joback |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 30.00 | kJ/mol | Joback |
Source: Cheméo[1]
Table 2: Physical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 96.17 | g/mol | Cheméo[1] |
| Normal Boiling Point (Tboil) | 352.68 | K | Joback Calculated Property[1] |
| Vapor Pressure | 65.6 | mmHg at 25°C | LookChem[2] |
| Critical Temperature (Tc) | 530.21 | K | Joback Calculated Property[1] |
| Critical Pressure (Pc) | 3100.18 | kPa | Joback Calculated Property[1] |
| Critical Volume (Vc) | 0.392 | m³/kmol | Joback Calculated Property[1] |
| Normal Melting Point (Tfus) | 137.21 | K | Joback Calculated Property[1] |
Experimental Protocols for Thermodynamic Data Determination
While specific experimental data for this compound is scarce, the following are detailed methodologies for the key experiments that would be employed to determine its thermodynamic properties.
Adiabatic Calorimetry for Heat Capacity and Entropy
Adiabatic calorimetry is a precise technique used to measure the heat capacity of a substance as a function of temperature. From this data, the standard entropy can be calculated.
Methodology:
-
Sample Preparation: A highly purified sample of this compound is placed in a sealed calorimeter vessel. The amount of the sample is determined by weighing.
-
Calorimeter Setup: The vessel is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to match the temperature of the calorimeter vessel, minimizing heat exchange with the surroundings.
-
Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the temperature of the sample. The temperature change is precisely measured using a platinum resistance thermometer.
-
Data Analysis: The heat capacity (Cp) is calculated from the electrical energy supplied and the measured temperature rise. This process is repeated over a range of temperatures.
-
Entropy Calculation: The standard entropy (S°) is determined by integrating the heat capacity data from absolute zero to the standard temperature (298.15 K), applying the third law of thermodynamics.
Bomb Calorimetry for Enthalpy of Combustion and Formation
Bomb calorimetry is used to measure the heat of combustion of a substance. The standard enthalpy of formation can then be derived from this value.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb."
-
Pressurization: The bomb is filled with high-pressure oxygen (typically around 30 atm) to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase, which is measured precisely.
-
Calculation: The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter.
-
Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the experimental heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Ebulliometry for Vapor Pressure
Ebulliometry is an experimental technique for the precise determination of the boiling point of a liquid at a controlled pressure.
Methodology:
-
Apparatus: An ebulliometer, an apparatus designed to measure boiling points accurately, is used. It consists of a boiler, a Cottrell pump to ensure the thermometer is bathed in a vapor-liquid equilibrium mixture, a condenser, and a pressure control system.
-
Procedure: The sample of this compound is placed in the boiler. The system pressure is set and maintained at a specific value. The liquid is heated to its boiling point.
-
Measurement: The equilibrium temperature at the set pressure is measured with a calibrated platinum resistance thermometer.
-
Data Collection: This measurement is repeated at various pressures to obtain a set of vapor pressure-temperature data points.
Computational Methodologies
In the absence of experimental data, computational methods are invaluable for estimating thermodynamic properties.
Joback Method
The Joback method is a group contribution method used to predict critical properties and other thermodynamic data for organic compounds based on their molecular structure. The properties listed in Table 1 were calculated using this method. It involves breaking down the molecule into its constituent functional groups and summing the contributions of each group to estimate the desired property.
Benson Group Additivity
The Benson group additivity method is a more refined group contribution method that considers not only the atoms in a group but also their nearest neighbors. This allows for more accurate estimations of properties like enthalpy of formation, entropy, and heat capacity.
Logical Workflow for Thermodynamic Property Estimation
The following diagram illustrates a typical workflow when experimental thermodynamic data is not available.
Caption: Workflow for obtaining thermodynamic properties.
References
Methodological & Application
Polymerization Techniques for 2,4-Dimethyl-1,4-pentadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 2,4-Dimethyl-1,4-pentadiene. Given the limited direct literature on the homopolymerization of this specific non-conjugated diene, the following protocols are adapted from established methods for structurally similar monomers. These methodologies serve as a robust starting point for research and development, enabling the synthesis of polymers with potential applications in drug delivery, biomaterials, and specialty elastomers.
Introduction
This compound is a non-conjugated diene monomer. Its polymerization can lead to polymers with unique architectures and properties due to the presence of two vinyl groups. The primary polymerization pathways for such monomers include cyclopolymerization via free-radical or coordination mechanisms, and acyclic diene metathesis (ADMET) polymerization. Cationic polymerization is also a potential, albeit less common, route. The choice of polymerization technique will significantly influence the resulting polymer's microstructure, molecular weight, and physical properties.
Polymerization Methods Overview
Several polymerization techniques can be theoretically applied to this compound. The selection of a specific method will depend on the desired polymer characteristics.
-
Free-Radical Cyclopolymerization: This technique is common for non-conjugated dienes and is expected to yield polymers containing cyclic repeating units. The process involves an alternating intramolecular cyclization and intermolecular propagation.
-
Ziegler-Natta Coordination Polymerization: Ziegler-Natta catalysts are widely used for the polymerization of α-olefins.[1] For this compound, this method could lead to linear or cyclized polymer structures with potential for stereocontrol.
-
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth polymerization method that is highly effective for the polymerization of terminal dienes.[2] It is anticipated to produce unsaturated polymers with the concurrent release of a small volatile molecule (e.g., ethylene).[2]
-
Cationic Polymerization: While more common for conjugated dienes, cationic polymerization can be initiated for non-conjugated dienes, potentially leading to cyclized or cross-linked structures.[3]
Data Presentation: Comparison of Polymerization Techniques
The following table summarizes hypothetical quantitative data for the polymerization of this compound based on results obtained for analogous non-conjugated dienes. These values should be considered as starting points for experimental design and optimization.
| Polymerization Technique | Catalyst/Initiator System | Typical Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Predominant Microstructure |
| Free-Radical Cyclopolymerization | AIBN or BPO | 60-80 | 10,000-50,000 | 1.8-3.0 | Cyclic repeating units |
| Ziegler-Natta Polymerization | TiCl₄ / Al(C₂H₅)₃ | 70-90 | 50,000-200,000 | 2.5-5.0 | Linear and/or cyclic units |
| ADMET Polymerization | Grubbs' Catalyst (1st or 2nd Gen) | 80-95 | 20,000-100,000 | 1.5-2.2 | Linear unsaturated polymer |
| Cationic Polymerization | AlCl₃ / H₂O | 40-70 | 5,000-20,000 | > 3.0 | Cyclized and/or cross-linked |
Experimental Protocols
The following are detailed, adaptable protocols for the polymerization of this compound. Note: All procedures involving organometallic or air-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents and monomers should be rigorously purified and dried before use.
Protocol 1: Free-Radical Cyclopolymerization
This protocol is adapted from general procedures for the free-radical polymerization of diallyl ethers and other non-conjugated dienes.[4][5]
1. Materials:
-
This compound (purified)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
Anhydrous toluene (B28343) or benzene
-
Argon or Nitrogen gas
2. Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath with temperature controller
-
Vacuum line and inert gas supply
-
Standard laboratory glassware
3. Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 5.0 g, 52 mmol) and anhydrous toluene (e.g., 20 mL).
-
Add the free-radical initiator, AIBN (e.g., 0.085 g, 0.52 mmol, 1 mol% relative to monomer).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at 60-80 °C.
-
Allow the polymerization to proceed with stirring for 24-48 hours. The solution may become more viscous.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
4. Characterization:
-
The polymer structure can be characterized by ¹H and ¹³C NMR spectroscopy to determine the degree of cyclization.
-
Molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC).
Protocol 2: Ziegler-Natta Coordination Polymerization
This protocol is based on established methods for the Ziegler-Natta polymerization of α-olefins like 1-hexene.[6]
1. Materials:
-
This compound (purified and dried)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃) in a hydrocarbon solvent
-
Anhydrous heptane (B126788) or toluene
-
Methanol (acidified with HCl)
-
Argon or Nitrogen gas
2. Equipment:
-
Jacketed glass reactor with mechanical stirrer
-
Inert gas supply
-
Syringes and cannulas for reagent transfer
-
Temperature-controlled circulating bath
3. Procedure:
-
Set up a jacketed glass reactor under a positive pressure of inert gas.
-
Introduce anhydrous heptane (e.g., 100 mL) into the reactor and bring it to the desired reaction temperature (e.g., 50-70 °C).
-
Carefully add triethylaluminum solution (e.g., to achieve a specific Al/Ti molar ratio, typically between 2 and 5) to the reactor.
-
In a separate Schlenk flask, prepare a dilute solution of TiCl₄ in anhydrous heptane.
-
Slowly add the TiCl₄ solution to the reactor with vigorous stirring to form the catalyst complex (a colored precipitate should form). Age the catalyst for a short period (e.g., 15-30 minutes).
-
Introduce the this compound monomer into the reactor, either neat or as a solution in anhydrous heptane, at a controlled rate.
-
Maintain the polymerization at the set temperature for the desired reaction time (e.g., 2-4 hours).
-
Quench the polymerization by adding acidified methanol.
-
The polymer will precipitate. Collect the polymer by filtration, wash thoroughly with methanol to remove catalyst residues, and then dry under vacuum.
4. Characterization:
-
Polymer microstructure can be analyzed by NMR and FTIR spectroscopy.
-
Thermal properties can be studied using DSC and TGA.
-
Molecular weight can be determined by GPC.
Protocol 3: Acyclic Diene Metathesis (ADMET) Polymerization
This protocol is adapted from the ADMET polymerization of 1,5-hexadiene.[7][8]
1. Materials:
-
This compound (rigorously purified and degassed)
-
Grubbs' Catalyst (1st or 2nd generation)
-
Anhydrous toluene (if solution polymerization is desired)
-
Ethyl vinyl ether (for quenching)
-
Methanol
-
Argon or Nitrogen gas
2. Equipment:
-
Schlenk flask equipped with a high-vacuum stopcock
-
Magnetic stir bar
-
High-vacuum line (<10⁻² mbar)
-
Glovebox for catalyst handling
3. Procedure:
-
In a glovebox, charge a Schlenk flask with Grubbs' catalyst (e.g., 0.1 mol%).
-
Outside the glovebox, add freshly distilled and degassed this compound to the Schlenk flask via syringe under a counterflow of inert gas.
-
Connect the flask to a high-vacuum line and apply vacuum while stirring the reaction mixture. The removal of ethylene (B1197577) byproduct drives the polymerization.
-
The reaction can be conducted at room temperature or gently heated (40-50 °C) to increase the rate of polymerization and facilitate ethylene removal.
-
The viscosity of the reaction mixture will increase significantly as the polymerization progresses. Continue the reaction for several hours to days to achieve high molecular weight.
-
To terminate the polymerization, release the vacuum with inert gas and add a small amount of ethyl vinyl ether.
-
Dissolve the viscous polymer in a minimal amount of toluene or dichloromethane.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
4. Characterization:
-
The formation of the unsaturated polymer can be confirmed by the disappearance of the terminal vinyl proton signals and the appearance of internal olefinic proton signals in the ¹H NMR spectrum.
-
GPC can be used to determine the molecular weight and PDI.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Unusually Facile Cyclopolymerization of a New Allyl Ether Substituted " by Robert D. Thompson, William L. Jarrett et al. [aquila.usm.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Potential of 2,4-Dimethyl-1,4-pentadiene in Advanced Materials: A Theoretical Exploration
Introduction
2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene with a unique structural motif. While the polymerization of dienes is a cornerstone of polymer chemistry, a comprehensive review of the existing scientific literature and patent databases reveals a notable absence of studies on the homopolymerization of this compound for materials science applications. The steric hindrance presented by the methyl groups attached to the double-bonded carbons likely poses significant challenges to conventional polymerization techniques, which may explain this research gap.
This document presents a theoretical exploration of the potential applications of this compound in materials science. We propose hypothetical application notes and detailed experimental protocols for the synthesis of novel polymers from this monomer, based on established polymerization methodologies for structurally related, sterically hindered non-conjugated dienes. The following sections outline a theoretical framework for the cyclopolymerization of this compound, a plausible route to creating polymers with unique cyclic structures within the main chain.
Hypothetical Application: Synthesis of Poly(this compound) via Radical Cyclopolymerization for Advanced Coatings
Application: The creation of a novel polymer featuring a backbone with repeating cyclic units, derived from this compound. Such a polymer, with a rigid and sterically crowded structure, is hypothesized to exhibit high thermal stability, chemical resistance, and a high glass transition temperature. These properties could make it a candidate for advanced protective coatings, specialty adhesives, or as a high-performance additive in polymer blends.
Principle: Radical cyclopolymerization is a promising technique for non-conjugated dienes. The process involves an alternating sequence of intermolecular and intramolecular addition steps. In the case of this compound, the polymerization would be initiated by a radical species, leading to the formation of a primary radical. This radical would then undergo an intramolecular cyclization to form a more stable five- or six-membered ring, followed by intermolecular propagation with another monomer unit. The steric hindrance of the monomer is expected to favor the intramolecular cyclization step over intermolecular crosslinking, leading to a linear polymer with cyclic repeating units.
Experimental Protocols (Hypothetical)
Protocol 1: Radical Cyclopolymerization of this compound
Objective: To synthesize a linear polymer containing cyclic repeating units from this compound using a free radical initiator.
Materials:
-
This compound (freshly distilled)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and precipitation
Procedure:
-
A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and purged with high-purity nitrogen.
-
In the flask, this compound (10.0 g, 104 mmol) and AIBN (0.17 g, 1.04 mmol, 1 mol%) are dissolved in 50 mL of anhydrous toluene.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with nitrogen and immersed in a preheated oil bath at 70°C.
-
The polymerization is allowed to proceed for 24 hours under a nitrogen atmosphere with constant stirring.
-
The reaction is terminated by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is isolated by precipitating the viscous solution into a large excess of cold methanol (500 mL) with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 50°C to a constant weight.
Characterization: The resulting polymer would be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of cyclic units and the absence of significant residual vinyl protons. Gel permeation chromatography (GPC) would be used to determine the molecular weight and polydispersity index (PDI). Thermal properties (glass transition temperature, thermal decomposition temperature) would be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Data Presentation (Hypothetical)
The following table summarizes the expected outcomes from a series of hypothetical cyclopolymerization experiments with varying initiator concentrations.
| Experiment ID | Monomer Conc. (M) | Initiator (AIBN) (mol%) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| PDM-CP-01 | 2.0 | 0.5 | 24 | 45 | 15,000 | 2.1 | 185 |
| PDM-CP-02 | 2.0 | 1.0 | 24 | 60 | 12,000 | 2.3 | 182 |
| PDM-CP-03 | 1.0 | 1.0 | 24 | 55 | 18,000 | 1.9 | 188 |
| PDM-CP-04 | 2.0 | 1.0 | 48 | 75 | 11,500 | 2.5 | 180 |
Visualizations
Caption: Hypothetical workflow for the radical cyclopolymerization of this compound.
Caption: Logical relationship from monomer to potential applications.
Conclusion and Future Outlook
While there is currently no direct literature on the applications of this compound in materials science, theoretical considerations suggest that it could be a valuable monomer for creating polymers with unique properties. The steric hindrance that may have precluded its study could be leveraged to favor cyclopolymerization, leading to novel materials with desirable characteristics such as high thermal stability. The protocols and data presented here are hypothetical and intended to serve as a starting point for future research in this unexplored area. Experimental validation is necessary to determine the actual polymerizability of this compound and the properties of the resulting materials. Further investigation into other polymerization techniques, such as acyclic diene metathesis (ADMET) with advanced catalysts designed for hindered olefins, may also provide a pathway to new polymers from this monomer.
Application Notes and Protocols for Reactions with 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key reactions involving 2,4-dimethyl-1,4-pentadiene. The information is intended to guide researchers in the synthesis of novel compounds and polymers from this versatile, non-conjugated diene.
Hydroboration-Oxidation: Synthesis of 2,4-Dimethyl-1,5-pentanediol
Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. With dienes, this reaction can be used to synthesize diols. In the case of this compound, the hydroboration reaction proceeds in a highly regioselective manner, leading predominantly to the formation of 2,4-dimethyl-1,5-pentanediol upon oxidation.[1] This diol can serve as a valuable building block in the synthesis of various organic molecules and polymers.
Experimental Protocol: Hydroboration of this compound followed by Oxidation[1]
Materials:
-
This compound
-
Borane-tetrahydrofuran (B86392) complex (BH3-THF) solution (1 M in THF)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Hydroboration:
-
In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add a calculated amount of this compound.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of a 1 M solution of borane-tetrahydrofuran complex (BH3-THF) dropwise to the stirred diene. The reaction is typically carried out with a 1:1 molar ratio of diene to borane.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour to ensure the completion of the hydroboration.
-
-
Oxidation:
-
To the reaction mixture from the hydroboration step, carefully add a 3 M aqueous solution of sodium hydroxide (NaOH), keeping the temperature at or below room temperature.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (H2O2) dropwise to the stirred mixture. This oxidation step is exothermic, so the addition should be controlled to maintain a moderate reaction temperature.
-
After the addition of hydrogen peroxide is complete, continue stirring the mixture at room temperature for several hours or until the reaction is complete (as monitored by TLC or GC).
-
-
Work-up and Isolation:
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or chromatography to yield pure 2,4-dimethyl-1,5-pentanediol.
-
Quantitative Data
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Reference |
| This compound | C7H12 | 96.17 | - | [2] |
| 2,4-Dimethyl-1,5-pentanediol | C7H16O2 | 132.20 | 99 | [1] |
Note: The yield is reported for the formation of a 98:2 ratio of 2,4-dimethyl-1,5-pentanediol and its isomer.[1]
Caption: Workflow for the hydroboration-oxidation of this compound.
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a step-growth polymerization method that is particularly well-suited for the polymerization of non-conjugated dienes to form unsaturated polymers and release a small volatile alkene, typically ethylene, as a byproduct.[3] This method allows for the synthesis of polymers with controlled molecular weights and microstructures.[4] For this compound, ADMET polymerization would lead to a polymer with repeating units and the elimination of isobutylene.
Experimental Protocol: ADMET Polymerization of this compound (General Procedure)
Materials:
-
This compound, freshly distilled
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Schlenk flask or similar reaction vessel for air-sensitive reactions
-
High-vacuum line
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add the desired amount of Grubbs' catalyst to a Schlenk flask.
-
In a separate flask, prepare a solution of freshly distilled this compound in the chosen anhydrous, degassed solvent.
-
-
Polymerization:
-
Transfer the monomer solution to the Schlenk flask containing the catalyst via cannula.
-
Connect the reaction flask to a high-vacuum line and apply vacuum to remove the volatile byproduct (isobutylene) and drive the polymerization equilibrium towards the polymer product.
-
The reaction is typically heated to a temperature between 40-80 °C, depending on the catalyst and desired reaction rate.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction time can vary from a few hours to several days.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of a vinyl ether, such as ethyl vinyl ether, to quench the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Quantitative Data (Illustrative)
| Monomer | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1,5-Hexadiene | Grubbs' 1st Gen. | 50 | 48 | 28,000 | >1.5 |
| 1,9-Decadiene | Grubbs' 1st Gen. | 50 | 48 | 108,000 | >1.5 |
Caption: Reaction pathway for ADMET polymerization of this compound.
Intramolecular Cyclization
Non-conjugated dienes like this compound can undergo intramolecular cyclization reactions to form five- or six-membered rings, which are common structural motifs in many natural products and pharmaceuticals.[5] These reactions can be promoted by various catalysts, including transition metals.
Experimental Protocol: Intramolecular Hydroalkoxylation/Cyclization (Hypothetical)
This protocol is a hypothetical example of how an intramolecular cyclization could be achieved, based on known methodologies for similar substrates.
Materials:
-
This compound
-
A suitable alcohol (e.g., methanol, ethanol)
-
A transition metal catalyst (e.g., a palladium or rhodium complex)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for anhydrous and air-sensitive reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the transition metal catalyst in the anhydrous solvent.
-
Add the alcohol to the catalyst solution.
-
Finally, add this compound to the reaction mixture.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C).
-
Stir the reaction for a period of time determined by monitoring the reaction progress (e.g., by TLC or GC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the cyclized product (a substituted tetrahydrofuran derivative).
-
Quantitative Data (Illustrative)
| Substrate | Catalyst | Product | Yield (%) |
| 1,5-Hexadiene | PdCl2(MeCN)2 | Substituted Tetrahydrofuran | Variable |
Note: The yield and product distribution are highly dependent on the specific catalyst, alcohol, and reaction conditions used.
Caption: Logical relationship for the intramolecular cyclization of this compound.
References
Application Notes and Protocols for the Polymerization of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1,4-pentadiene is a non-conjugated diene monomer with two vinyl groups. Its structure presents unique possibilities in polymer synthesis, potentially leading to polymers with interesting architectures and properties. The presence of two terminal double bonds allows for its participation in various polymerization mechanisms, including coordination, cationic, and radical polymerization, as well as acyclic diene metathesis (ADMET). The resulting polymers could find applications in areas requiring specialty elastomers or as precursors for functional materials.
Due to the limited availability of direct research on the polymerization of this compound in publicly accessible literature, this document provides a comprehensive guide based on established principles for structurally analogous diene monomers. The protocols and data herein are intended to serve as a foundational methodology, which will require optimization for this specific monomer.
Core Applications
The potential applications of poly(this compound) are largely hypothetical and would depend on the final properties of the polymer achieved through different synthetic routes.
-
Specialty Elastomers: Polymerization methods that can control the microstructure of the resulting polymer, such as Ziegler-Natta catalysis, could yield materials with tailored elastomeric properties.
-
Functional Materials: The pendant vinyl groups in the polymer backbone could be leveraged for post-polymerization modification, allowing for the introduction of various functional groups. This could be particularly relevant in drug delivery systems where biocompatible and biodegradable polymers with specific functionalities are required.
-
Crosslinked Networks: The difunctional nature of the monomer makes it a candidate for the formation of crosslinked networks, which are essential in the development of hydrogels and other materials for biomedical applications.
Polymerization Methodologies
Several polymerization techniques can be theoretically applied to this compound. The choice of method will significantly influence the microstructure, molecular weight, and, consequently, the physical and chemical properties of the resulting polymer.
Ziegler-Natta Coordination Polymerization
Ziegler-Natta catalysts are renowned for their ability to produce stereoregular polymers from olefins and dienes.[1][2] For a non-conjugated diene like this compound, these catalysts could potentially lead to polymers with controlled tacticity.
Experimental Protocol: Hypothetical Ziegler-Natta Polymerization
This protocol is adapted from general procedures for the polymerization of dienes using Ziegler-Natta catalysts.
Materials:
-
This compound (monomer, purified by distillation over calcium hydride)
-
Toluene (B28343) (solvent, anhydrous)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃, co-catalyst)
-
Titanium tetrachloride (TiCl₄, catalyst)
-
Methanol (B129727) (for termination and washing)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reactor Setup: A dry, nitrogen-purged, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and an inlet for monomer and catalyst addition is used.
-
Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the purified this compound monomer. The solution is stirred and brought to the desired reaction temperature (e.g., 25°C).
-
Catalyst Preparation and Addition:
-
In a separate Schlenk flask under an inert atmosphere, a solution of triethylaluminum in toluene is prepared.
-
A solution of titanium tetrachloride in toluene is slowly added to the triethylaluminum solution with stirring. The molar ratio of Al/Ti can be varied (e.g., from 2:1 to 5:1) to optimize catalytic activity and polymer properties.
-
The catalyst mixture is aged for a specified time (e.g., 30 minutes) at a controlled temperature.
-
-
Polymerization: The prepared catalyst slurry is transferred to the monomer solution in the main reactor via a cannula. The polymerization is allowed to proceed for a predetermined time (e.g., 2-24 hours), with the temperature maintained constant. An increase in viscosity is typically observed as the polymerization progresses.
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the addition of methanol containing an antioxidant (e.g., butylated hydroxytoluene).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is filtered and washed repeatedly with methanol to remove catalyst residues.
-
-
Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 40-60°C) to a constant weight.
Data Presentation: Expected Quantitative Data from Ziegler-Natta Polymerization
| Parameter | Expected Range/Value | Analytical Technique |
| Monomer Conversion (%) | 50 - 90 | Gravimetry |
| Number-Average Molecular Weight (Mₙ, g/mol ) | 10,000 - 100,000 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 5.0 | GPC |
| Microstructure (1,2- vs. 1,4-addition) | To be determined | ¹H and ¹³C NMR Spectroscopy |
| Glass Transition Temperature (T₉) | To be determined | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temperature (Tₔ) | To be determined | Thermogravimetric Analysis (TGA) |
Visualization: Ziegler-Natta Polymerization Workflow
Cationic Polymerization
Cationic polymerization, initiated by Lewis acids or protonic acids, proceeds through carbocationic propagating species. This method is highly sensitive to the purity of reagents and solvent polarity. For a monomer like this compound, the formation of stable tertiary carbocations could favor this polymerization route.
Experimental Protocol: Hypothetical Cationic Polymerization
This protocol is adapted from general procedures for the cationic polymerization of dienes.[3]
Materials:
-
This compound (monomer, rigorously purified)
-
Dichloromethane (B109758) (CH₂Cl₂, solvent, anhydrous)
-
Aluminum trichloride (B1173362) (AlCl₃, initiator) or a binary system like AlCl₃/SbCl₃[3]
-
Methanol (for termination)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reactor and Reagent Preparation: A three-neck flask equipped with a magnetic stirrer and operating under a dry nitrogen atmosphere is used. All glassware must be rigorously dried. Solvent and monomer must be freshly distilled and free of moisture.
-
Reaction Setup: Anhydrous dichloromethane is transferred to the reactor, followed by the purified monomer. The solution is cooled to the desired reaction temperature (e.g., -78°C to 0°C) in a cooling bath.
-
Initiation: A solution or slurry of the Lewis acid initiator (e.g., AlCl₃) in dichloromethane is prepared separately and added dropwise to the cold monomer solution to initiate the polymerization.
-
Propagation: The reaction is stirred at a constant low temperature. The polymerization is typically very fast.
-
Termination and Isolation: The reaction is quenched by the addition of cold methanol. The polymer is then precipitated by pouring the solution into a large volume of methanol. The product is collected by filtration and dried under vacuum.
Data Presentation: Expected Quantitative Data from Cationic Polymerization
| Parameter | Expected Range/Value | Analytical Technique |
| Monomer Conversion (%) | 40 - 80 | Gravimetry |
| Number-Average Molecular Weight (Mₙ, g/mol ) | 5,000 - 50,000 | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Degree of Unsaturation | To be determined | ¹H NMR Spectroscopy |
| Glass Transition Temperature (T₉) | To be determined | DSC |
Visualization: Cationic Polymerization Logical Pathway
Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is crucial to understand its structure-property relationships.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer's microstructure (e.g., 1,2- vs. 1,4-addition, tacticity) and to confirm the absence of residual monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and confirm the polymerization by observing the disappearance of monomer-specific peaks.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (T₉) and melting temperature (Tₘ), if any.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
Safety Precautions
-
All polymerization reactions should be carried out in a well-ventilated fume hood.
-
Organoaluminum compounds such as triethylaluminum are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Lewis acids like titanium tetrachloride and aluminum trichloride are corrosive and moisture-sensitive.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The polymerization of this compound offers an avenue for the synthesis of novel polymers with potentially unique properties. While direct experimental data is scarce, the application of established polymerization techniques for dienes, such as Ziegler-Natta and cationic polymerization, provides a solid foundation for future research. The detailed protocols and characterization methods outlined in this document are intended to guide researchers in exploring the synthesis and potential applications of poly(this compound), particularly in the fields of materials science and drug development. It is imperative to note that significant optimization of the described hypothetical protocols will be necessary to achieve desired polymer characteristics.
References
Application Notes and Protocols for the Diels-Alder Reaction Involving 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the Diels-Alder reaction, with a specific focus on the application of 2,4-dimethyl-1,4-pentadiene. A critical prerequisite for this non-conjugated diene is its isomerization to a conjugated form, 2,4-dimethyl-1,3-pentadiene (B89641), to enable the [4+2] cycloaddition. Detailed protocols for both the isomerization and the subsequent Diels-Alder reaction with maleic anhydride (B1165640) are presented. The resulting cyclohexene (B86901) derivative serves as a versatile intermediate in the synthesis of complex molecules relevant to pharmaceutical and materials science research.
Introduction: The Prerequisite of Conjugation
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, facilitating the formation of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. It is imperative to note that this compound, in its native state, is a non-conjugated diene and, therefore, will not undergo a Diels-Alder reaction. The double bonds in this molecule are separated by a methylene (B1212753) group, which insulates them from electronic communication.
To utilize this compound in a Diels-Alder reaction, it must first be isomerized to its conjugated isomer, 2,4-dimethyl-1,3-pentadiene. This isomerization can be achieved through various catalytic methods, which reposition one of the double bonds to form a conjugated system. The resulting 2,4-dimethyl-1,3-pentadiene is an electron-rich diene, making it a suitable partner for electron-deficient dienophiles in a Diels-Alder reaction.
Overall Reaction Scheme
The overall synthetic pathway involves a two-step process:
-
Isomerization: Conversion of this compound to 2,4-dimethyl-1,3-pentadiene.
-
Diels-Alder Reaction: Cycloaddition of 2,4-dimethyl-1,3-pentadiene with an electron-deficient dienophile, such as maleic anhydride.
Caption: Overall workflow from non-conjugated diene to the Diels-Alder adduct.
Experimental Protocols
3.1. Protocol 1: Isomerization of this compound
This protocol describes a representative base-catalyzed isomerization. The use of strong bases at elevated temperatures can promote the migration of the double bond to form the thermodynamically more stable conjugated diene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Stirring apparatus and heating mantle
-
Standard glassware for workup and distillation
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere of nitrogen or argon.
-
To the flask, add anhydrous DMSO (10 mL per 1 g of diene).
-
Add potassium tert-butoxide (0.2 equivalents relative to the diene).
-
Stir the mixture and heat to 80-100 °C.
-
Add this compound dropwise to the heated solution over 30 minutes.
-
Maintain the reaction mixture at 80-100 °C for 2-4 hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a low-boiling point organic solvent such as diethyl ether or pentane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the resulting 2,4-dimethyl-1,3-pentadiene by fractional distillation.
3.2. Protocol 2: Diels-Alder Reaction of 2,4-Dimethyl-1,3-pentadiene with Maleic Anhydride
This protocol details the [4+2] cycloaddition between the synthesized 2,4-dimethyl-1,3-pentadiene and maleic anhydride.
Materials:
-
2,4-Dimethyl-1,3-pentadiene (from Protocol 1)
-
Maleic anhydride
-
Toluene (B28343) or xylene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
-
Crystallization dish or beaker
-
Vacuum filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous toluene or xylene.
-
Add a solution of 2,4-dimethyl-1,3-pentadiene (1.1 equivalents) in the same solvent to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene or 140 °C for xylene) with stirring.
-
Maintain the reflux for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Diels-Alder adduct is expected to precipitate out of the solution upon cooling. If necessary, further cooling in an ice bath can promote crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (toluene or hexane) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure Diels-Alder adduct.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the described protocols. Note that yields are representative and can vary based on experimental conditions and scale.
Table 1: Isomerization Reaction Parameters
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Potassium tert-butoxide |
| Solvent | Anhydrous DMSO |
| Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Product | 2,4-Dimethyl-1,3-pentadiene |
| Typical Yield | 60-70% |
Table 2: Diels-Alder Reaction Parameters
| Parameter | Value |
| Diene | 2,4-Dimethyl-1,3-pentadiene |
| Dienophile | Maleic anhydride |
| Solvent | Toluene or Xylene |
| Temperature | Reflux (110-140 °C) |
| Reaction Time | 2-3 hours |
| Product | 4,6-Dimethyl-cyclohex-4-ene-1,2-dicarboxylic anhydride |
| Typical Yield | 85-95% |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of the Diels-Alder adduct.
Conclusion
While this compound is not directly amenable to the Diels-Alder reaction, its isomerization to the conjugated 2,4-dimethyl-1,3-pentadiene unlocks its potential as a valuable diene. The protocols provided herein offer a reliable pathway for researchers to synthesize novel cyclohexene derivatives. These adducts can serve as key building blocks in the development of new therapeutic agents and advanced materials. Careful execution of the isomerization and cycloaddition steps, with appropriate monitoring, will ensure high yields of the desired products.
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel derivatives from 2,4-dimethyl-1,4-pentadiene, a versatile non-conjugated diene. The protocols outlined below focus on key transformations including hydroboration-oxidation, epoxidation, and acid-catalyzed cyclization, offering pathways to a variety of functionalized molecules with potential applications in medicinal chemistry and materials science.
Application Note 1: Regioselective Synthesis of 2,4-Dimethyl-1,5-pentanediol via Hydroboration-Oxidation
The hydroboration-oxidation of this compound provides a highly regioselective route to 2,4-dimethyl-1,5-pentanediol. This diol can serve as a valuable building block for the synthesis of polyesters, polyurethanes, and other complex molecular architectures. The reaction proceeds via an anti-Markovnikov addition of borane (B79455) across the double bonds, followed by oxidation to the corresponding alcohol. Research by Brown and Negishi has demonstrated that the cyclic hydroboration of this compound with borane in a 1:1 molar ratio, followed by oxidation, yields 2,4-dimethyl-1,5-pentanediol with high selectivity.[1]
Quantitative Data
| Product | Reagents | Solvent | Yield | Regioselectivity (1,5-diol:1,4-diol) | Reference |
| 2,4-Dimethyl-1,5-pentanediol | 1. BH₃-THF 2. H₂O₂, NaOH | Tetrahydrofuran (B95107) (THF) | 99% | 98:2 | --INVALID-LINK--[1] |
Experimental Protocol: Hydroboration-Oxidation
-
Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound (9.6 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). The flask is cooled to 0 °C in an ice bath.
-
Hydroboration: A 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF, 100 mL, 100 mmol) is added dropwise to the stirred solution of the diene over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour.
-
Oxidation: The reaction mixture is carefully quenched by the slow, dropwise addition of water (5 mL). This is followed by the addition of 3 M aqueous sodium hydroxide (B78521) (35 mL) and then the slow, dropwise addition of 30% hydrogen peroxide (35 mL), keeping the temperature below 30 °C using a water bath.
-
Work-up: The mixture is stirred at room temperature for 1 hour and then refluxed for 1 hour to ensure complete oxidation. After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford 2,4-dimethyl-1,5-pentanediol.
Reaction Pathway
Caption: Hydroboration-oxidation of this compound.
Application Note 2: Synthesis of Epoxide Derivatives
Epoxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of mono- and di-epoxide derivatives. These epoxides are versatile intermediates for the synthesis of various functionalized molecules, including diols, amino alcohols, and ethers, through ring-opening reactions. Due to the similar reactivity of the two double bonds, a mixture of products is expected. The reaction conditions can be controlled to favor either mono- or di-epoxidation.
Quantitative Data (Representative)
| Product | Reagent | Solvent | Product Ratio (Mono-:Di-epoxide) |
| This compound monoepoxide & diepoxide | m-CPBA (1 equiv.) | Dichloromethane (B109758) (DCM) | Major:Minor |
| This compound diepoxide | m-CPBA (2.2 equiv.) | Dichloromethane (DCM) | Minor:Major |
Experimental Protocol: Epoxidation
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of this compound (9.6 g, 100 mmol) in dichloromethane (DCM, 100 mL). The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: For mono-epoxidation, a solution of m-CPBA (77%, 22.4 g, 100 mmol) in DCM (100 mL) is added dropwise over 1 hour. For di-epoxidation, 2.2 equivalents of m-CPBA are used.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: The reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is then washed successively with 10% aqueous sodium sulfite (B76179) (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of mono- and di-epoxides, can be purified and separated by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the epoxidation of this compound.
Application Note 3: Acid-Catalyzed Intramolecular Cyclization
Non-conjugated dienes like this compound can undergo intramolecular cyclization under acidic conditions to form cyclic derivatives. This process typically involves the protonation of one double bond to generate a carbocation, which is then attacked by the second double bond, leading to the formation of a new ring system. The resulting cyclic alkenes can be further functionalized.
Quantitative Data (Hypothetical)
| Product | Catalyst | Solvent | Temperature | Yield |
| 1,3,3-Trimethylcyclopentene | Sulfuric Acid (cat.) | Dichloromethane (DCM) | 0 °C to rt | Moderate |
Experimental Protocol: Acid-Catalyzed Cyclization
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of this compound (4.8 g, 50 mmol) in dichloromethane (DCM, 50 mL). The flask is cooled to 0 °C in an ice bath.
-
Catalyst Addition: Concentrated sulfuric acid (0.5 mL) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to observe the formation of the cyclic product.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 25 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure. The crude product can be further purified by fractional distillation.
Signaling Pathway Diagram
References
Catalytic Functionalization of 2,4-Dimethyl-1,4-pentadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2,4-dimethyl-1,4-pentadiene. This non-conjugated diene serves as a versatile building block for the synthesis of a variety of valuable chemical entities, including polymers and fine chemicals. The protocols outlined below are based on established catalytic methodologies and provide a starting point for laboratory experimentation.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental process for the saturation of the double bonds in this compound to yield 2,4-dimethylpentane (B89610). This transformation is crucial for creating saturated hydrocarbon chains and is widely employed in various synthetic applications. The reaction typically proceeds with high efficiency using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), also known as Adams' catalyst. The hydrogenation occurs via syn-addition of hydrogen atoms across the double bonds.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
Objective: To synthesize 2,4-dimethylpentane from this compound via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst is typically used at a loading of 1-5 mol% relative to the substrate.
-
Seal the reaction vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm). For laboratory scale, a hydrogen-filled balloon can be used to maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry and exposed to air. Ensure the filter cake is kept wet with solvent during filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 2,4-dimethylpentane.
-
If necessary, purify the product by distillation.
Data Presentation
| Catalyst | Substrate | Product | Solvent | Pressure (H₂) | Temperature | Reaction Time | Yield | Reference |
| 10% Pd/C | This compound | 2,4-Dimethylpentane | Ethanol | 1 atm | Room Temp. | 2-6 h | >95% | General Protocol |
| PtO₂ (Adams' catalyst) | This compound | 2,4-Dimethylpentane | Acetic Acid | 1 atm | Room Temp. | 2-6 h | >95% | General Protocol |
Note: The data presented is based on general protocols for alkene hydrogenation and may require optimization for this specific substrate.
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Olefin Cross-Metathesis
Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. In the context of this compound, this reaction can be utilized to introduce new functional groups by reacting the diene with a suitable olefin partner in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. A recent study on the cross-metathesis of the structurally similar 2,5-dimethyl-2,4-hexadiene (B125384) provides a strong basis for a protocol for this compound.[1]
Experimental Protocol: Cross-Metathesis with a Terminal Olefin
Objective: To perform a cross-metathesis reaction between this compound and a terminal olefin (e.g., 1-dodecene) to generate functionalized alkene products.
Materials:
-
This compound
-
1-Dodecene (B91753) (or other terminal olefin)
-
Grubbs second-generation catalyst or Grela-type catalyst
-
Dichloromethane (B109758) (DCM), anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound and 1-dodecene in anhydrous dichloromethane in a reaction vessel equipped with a magnetic stir bar. A typical molar ratio is 5 equivalents of the diene to 1 equivalent of the terminal olefin.
-
In a separate vial, dissolve the ruthenium catalyst (e.g., Grubbs II, typically 1-5 mol%) in a small amount of anhydrous DCM.
-
Add the catalyst solution to the solution of the olefins.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS to observe the formation of the cross-metathesis products.
-
Upon completion or reaching equilibrium, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired cross-metathesis products.
Data Presentation
| Catalyst | Diene | Olefin Partner | Solvent | Temperature | Reaction Time | Product Yield | Reference |
| Grubbs II | 2,5-Dimethyl-2,4-hexadiene | 1-Dodecene | DCM | Room Temp. | 20 h | ~70% | [1] |
| Grela-type | 2,5-Dimethyl-2,4-hexadiene | 1-Dodecene | DCM | Room Temp. | 20 h | ~65% | [1] |
Note: Data is for the analogous 2,5-dimethyl-2,4-hexadiene and serves as a strong starting point for optimization.[1]
Cross-Metathesis Reaction Pathway
Caption: Simplified reaction pathway for the cross-metathesis of this compound.
Polymerization of this compound
This compound can undergo polymerization through various catalytic methods, including Ziegler-Natta, cationic, and metathesis polymerization, to produce polymers with unique microstructures.
Ziegler-Natta Polymerization
Conceptual Protocol: Ziegler-Natta Polymerization
-
Catalyst Preparation: In an inert atmosphere, a titanium-based catalyst (e.g., TiCl₄) is treated with an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃) in a hydrocarbon solvent to form the active catalyst complex.
-
Polymerization: this compound is introduced into the reactor containing the activated catalyst. The polymerization is typically carried out at low temperature and pressure.
-
Termination: The polymerization is quenched by the addition of an alcohol (e.g., methanol).
-
Workup: The polymer is precipitated, washed to remove catalyst residues, and dried.
Cationic Polymerization
Cationic polymerization of dienes can be initiated by Lewis acids (e.g., AlCl₃, SbCl₃).[4][5] This method can lead to polymers with complex structures due to potential side reactions like cyclization.
Conceptual Protocol: Cationic Polymerization
-
Initiation: A Lewis acid initiator (e.g., AlCl₃/SbCl₃) is dissolved in a suitable solvent (e.g., methylene (B1212753) chloride) at low temperature under an inert atmosphere.
-
Polymerization: this compound is added to the initiator solution. The reaction is maintained at a low temperature to control the polymerization.
-
Termination: The reaction is quenched with a small amount of methanol.
-
Workup: The polymer is isolated by precipitation, followed by washing and drying.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization is a step-growth polycondensation of acyclic dienes catalyzed by metathesis catalysts like Grubbs or Schrock catalysts.[6][7] This method is effective for producing linear polymers with unsaturated backbones.
Conceptual Protocol: ADMET Polymerization
-
Reaction Setup: In a glovebox, this compound and a metathesis catalyst (e.g., Grubbs second-generation catalyst) are placed in a reaction vessel.
-
Polymerization: The reaction is typically carried out in bulk (neat) or in a high-boiling solvent under vacuum to remove the ethene byproduct, which drives the polymerization forward. The mixture is heated to facilitate the reaction.
-
Workup: The resulting polymer is dissolved in a suitable solvent and precipitated in a non-solvent to purify it from residual catalyst and unreacted monomer.
Logical Flow of Polymerization Methods
Caption: Overview of potential polymerization pathways for this compound.
Catalytic Oxidation
The oxidation of this compound can lead to valuable oxygenated products such as epoxides, diols, and aldehydes. Catalytic systems often employ transition metals in combination with an oxidant like hydrogen peroxide (H₂O₂).
Conceptual Protocol: Epoxidation with H₂O₂
-
Catalyst System: A transition metal catalyst (e.g., a manganese or tungsten-based complex) is used.
-
Reaction: The diene is dissolved in a suitable solvent, and the catalyst is added. Aqueous hydrogen peroxide is then added dropwise at a controlled temperature (often 0 °C to room temperature).
-
Workup: After the reaction is complete, the mixture is worked up to remove the catalyst and unreacted peroxide, followed by extraction and purification of the epoxide products.
Disclaimer: The protocols provided herein are intended as a guide and may require optimization for specific laboratory conditions and desired outcomes. Appropriate safety precautions should always be taken when handling chemicals and conducting chemical reactions.
References
Application Notes and Protocols: 2,4-Dimethyl-1,4-pentadiene Motif in Natural Product Total Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2,4-dimethyl-1,4-pentadiene unit, characterized by a skipped diene system with gem-dimethyl substitution on the internal sp3 carbon, represents a unique structural motif found in complex natural products. While the direct use of this compound as a starting material in total synthesis is not widely documented in readily available literature, the construction of this moiety is a key challenge in the synthesis of certain bioactive natural products. This document focuses on the strategies employed to synthesize this structural unit, with a primary focus on the total synthesis of the marine polyketide, Limaol.
Case Study: Total Synthesis of Limaol
Limaol is a marine natural product isolated from the dinoflagellate Prorocentrum lima. A distinctive feature of Limaol is its "northern fragment," which contains a unique array of four skipped exo-methylene groups, forming a substructure related to this compound. The total synthesis of Limaol, accomplished by Fürstner and colleagues, provides a clear example of how this complex structural motif can be assembled through a convergent fragment-coupling strategy rather than the direct incorporation of the diene itself.[1][2][3][4][5]
Synthetic Strategy for the Northern Fragment of Limaol:
The synthesis of the northern fragment of Limaol, which contains the this compound-like substructure, was achieved through a two-directional approach. This strategy involves the coupling of smaller, functionalized building blocks to construct the desired carbon skeleton with the correct stereochemistry and olefin geometry.
A key step in the first-generation synthesis involved a Stille cross-coupling reaction to unite the northern allyl acetate (B1210297) fragment with the central core of the molecule.[2][4][5] The second-generation synthesis also utilized a Stille coupling for this crucial fragment union.[1][2]
Experimental Protocols (Representative Procedures based on the Synthesis of Limaol):
The following are representative, generalized protocols inspired by the synthetic strategies for Limaol, illustrating the types of reactions used to construct skipped diene systems.
Protocol 1: Synthesis of a Skipped Diene via Organozinc Coupling
This protocol describes a palladium-catalyzed coupling of an allylic electrophile with an organozinc reagent, a common method for forming C(sp²)-C(sp³) bonds.
Table 1: Quantitative Data for Representative Organozinc Coupling
| Entry | Allylic Electrophile | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allylic Chloride | Alkylzinc Iodide | Pd₂(dba)₃ | SPhos | THF | 25 | 12 | 75 |
| 2 | Allylic Acetate | Alkylzinc Bromide | Pd(PPh₃)₄ | - | Dioxane | 80 | 8 | 68 |
Detailed Methodology:
-
Preparation of the Organozinc Reagent: To a solution of the alkyl iodide (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, is added a solution of t-BuLi (2.2 eq) in pentane (B18724) dropwise. The mixture is stirred for 30 minutes at -78 °C, followed by the addition of a solution of ZnCl₂ (1.2 eq) in THF. The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Coupling Reaction: In a separate flask, the allylic chloride (1.2 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq) are dissolved in anhydrous THF (0.1 M) under an argon atmosphere. The freshly prepared organozinc reagent is then transferred to this mixture via cannula.
-
Reaction Work-up and Purification: The reaction is stirred at room temperature for 12 hours and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired skipped diene.
Protocol 2: Construction of the Polyene System via Stille Cross-Coupling
This protocol outlines the coupling of a vinyl stannane (B1208499) with an allylic acetate, a key transformation in the later stages of the Limaol synthesis.
Table 2: Quantitative Data for Representative Stille Coupling
| Entry | Vinyl Stannane | Allylic Electrophile | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyl Tributylstannane | Allylic Acetate | Pd(PPh₃)₄ | - | CuI | NMP | 25 | 6 | 85 |
| 2 | Vinyl Trimethylstannane | Allylic Bromide | PdCl₂(MeCN)₂ | P(furyl)₃ | - | DMF | 50 | 4 | 78 |
Detailed Methodology:
-
Reaction Setup: To a solution of the vinyl tributylstannane (1.1 eq) and the allylic acetate (1.0 eq) in NMP (0.05 M) under an argon atmosphere are added Pd(PPh₃)₄ (0.05 eq) and CuI (0.2 eq).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous KF solution (3 x 15 mL) and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the coupled product.
Logical Workflow for the Synthesis of the Northern Fragment of Limaol
The following diagram illustrates the general convergent strategy for assembling the complex northern fragment of Limaol containing the skipped diene motif.
Caption: Convergent synthesis of the northern fragment of Limaol.
Signaling Pathway Analogy: Retrosynthesis of Limaol's Northern Fragment
The retrosynthetic analysis of the northern fragment can be visualized as a signaling pathway, where the target molecule signals back to its simpler precursors.
Caption: Retrosynthetic analysis of Limaol's northern fragment.
The this compound structural unit, while not commonly incorporated directly, is an important feature of complex natural products like Limaol. Its synthesis requires sophisticated strategies, such as convergent fragment couplings, to build the intricate carbon skeleton with precise control over stereochemistry and olefin geometry. The protocols and workflows detailed here, inspired by the total synthesis of Limaol, provide a framework for approaching the synthesis of this and related skipped diene motifs. These methods are valuable for researchers in natural product synthesis and medicinal chemistry who are tasked with constructing complex molecular architectures.
References
Application Notes and Protocols for Safe Handling and Storage of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These protocols are based on available data for 2,4-Dimethyl-1,4-pentadiene and its isomers. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, these guidelines are based on the properties of structurally similar compounds and should be treated as a precautionary measure. Always consult with your institution's safety officer and refer to the most current safety information before handling any chemical.
Introduction
This compound is a flammable organic compound.[1][2] Due to its potential hazards, strict adherence to safety protocols is essential to minimize risks in a laboratory or research setting. This document provides detailed procedures for the safe handling, storage, and disposal of this chemical.
Hazard Identification and Classification
Based on data from its isomers, this compound is anticipated to be a highly flammable liquid and may cause skin, eye, and respiratory irritation.[3][4][5][6]
Potential Hazards:
-
Physical Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][6]
-
Health Hazards: May cause irritation to the skin, eyes, and respiratory system.[3][4][5][6] Ingestion may be harmful.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 4161-65-3 | [1][2][7] |
| Molecular Formula | C₇H₁₂ | [1][2][7] |
| Molecular Weight | 96.17 g/mol | [1][2][7] |
| Boiling Point | 89.6 °C at 760 mmHg | [8] |
| Density | 0.718 g/cm³ | [8] |
| LogP (Octanol/Water) | 2.529 | [8][9] |
| Refractive Index | 1.416 | [8] |
Experimental Protocols
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate PPE.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-retardant lab coat is required.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[11]
-
Engineering Controls:
-
General Handling:
-
Location: Store in a well-ventilated, cool, dry place away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[12]
-
Container: Keep the container tightly sealed to prevent the escape of vapors.[12]
-
Incompatible Materials: Store separately from strong oxidizing agents.[5][6]
-
Immediate Actions:
-
Evacuate the area immediately.
-
Eliminate all ignition sources.
-
Ventilate the area.
-
-
Spill Cleanup:
-
For small spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
Do not use combustible materials like paper towels to clean up spills.
-
-
Reporting: Report all spills to the appropriate environmental health and safety department.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Disposal Procedures
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's hazardous waste disposal program for specific guidance.
Visualization of Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl 1,4-pentadiene [webbook.nist.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,4-dimethylpenta-1,4-diene | CAS#:4161-65-3 | Chemsrc [chemsrc.com]
- 9. 2,4-Dimethyl 1,4-pentadiene (CAS 4161-65-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1,4-pentadiene is a diene of interest in organic synthesis, potentially serving as a monomer or a building block for more complex molecules. Due to a lack of specific literature detailing its large-scale synthesis, this document outlines a plausible and robust two-step synthetic route based on well-established chemical principles. The proposed synthesis involves the Grignard reaction of methylmagnesium bromide with 4-methyl-2-pentanone (B128772) to form the precursor alcohol, 2,4-dimethyl-2-pentanol, followed by its acid-catalyzed dehydration to yield the target diene. This protocol is designed to be scalable for laboratory and pilot-plant production.
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two key steps:
-
Step 1: Grignard Reaction - Synthesis of 2,4-Dimethyl-2-pentanol
-
Step 2: Acid-Catalyzed Dehydration - Synthesis of this compound
Application Notes and Protocols for 2,4-Dimethyl-1,4-pentadiene in Organometallic Catalysis
Disclaimer: Direct catalytic applications of 2,4-dimethyl-1,4-pentadiene as a ligand are not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of organometallic catalysis and draw analogies from structurally similar diene ligands, such as isoprene (B109036) (2-methyl-1,3-butadiene) and other substituted pentadienes. These should be considered as hypothetical starting points for research and development.
Introduction
This compound is a non-conjugated diene possessing two terminal double bonds, each with a gem-dimethyl substituent on one of the vinyl carbons. This unique structural feature, particularly the steric bulk around the double bonds, suggests that it could serve as an interesting ligand in organometallic catalysis. Its coordination to a metal center could influence the steric and electronic environment of the catalyst, potentially leading to unique reactivity and selectivity in various transformations. Potential applications, by analogy to other diene ligands, could include polymerization, hydroformylation, and cross-coupling reactions.
Application Note 1: Polymerization of Olefins
Hypothetical Application: A transition metal complex of this compound could serve as a catalyst for the polymerization of olefins, such as ethylene (B1197577) or propylene. The steric hindrance provided by the gem-dimethyl groups on the diene ligand could influence the polymer microstructure and molecular weight.
Data Presentation: Hypothetical Ethylene Polymerization
| Catalyst System | Temperature (°C) | Pressure (atm) | Activity (kg polymer / mol catalyst · h) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| [Ni(this compound)Br₂] / MAO | 25 | 10 | 1.2 x 10⁵ | 250 | 2.1 |
| [Ni(this compound)Br₂] / MAO | 50 | 10 | 2.5 x 10⁵ | 210 | 2.5 |
| [Pd(this compound)Cl₂] / MAO | 25 | 10 | 0.8 x 10⁵ | 310 | 1.8 |
| [Pd(this compound)Cl₂] / MAO | 50 | 10 | 1.5 x 10⁵ | 280 | 2.2 |
MAO: Methylaluminoxane
Experimental Protocol: Hypothetical Ethylene Polymerization
Materials:
-
[Ni(this compound)Br₂] or [Pd(this compound)Cl₂] (precatalyst)
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
High-purity ethylene gas
-
Anhydrous, deoxygenated toluene
-
Hydrochloric acid (10% aqueous solution)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Inside a glovebox, add 100 mL of anhydrous toluene to a 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of the metal-diene precatalyst (e.g., 10 µmol) to the flask.
-
Seal the flask and remove it from the glovebox.
-
Connect the flask to a Schlenk line and purge with ethylene gas.
-
Using a syringe, inject the required volume of MAO solution (e.g., 1000 equivalents relative to the metal) into the flask under a positive pressure of ethylene.
-
Maintain the reaction at the desired temperature (e.g., 25 °C or 50 °C) and ethylene pressure (e.g., 10 atm) with vigorous stirring.
-
After the desired reaction time (e.g., 1 hour), terminate the polymerization by injecting 10 mL of methanol containing a few drops of hydrochloric acid.
-
Vent the excess ethylene.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI determination.
Visualization: Hypothetical Polymerization Workflow
Application Notes and Protocols for Cross-Coupling Reactions with 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These reactions are instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed overview of the potential application of 2,4-dimethyl-1,4-pentadiene in palladium-catalyzed cross-coupling reactions. While direct literature precedents for the cross-coupling of this compound are not extensively reported, this application note extrapolates from well-established methodologies for similar conjugated dienes to provide a foundational guide for researchers.
The primary focus will be on four major classes of palladium-catalyzed cross-coupling reactions: the Heck, Suzuki, Stille, and Sonogashira reactions. For each, the general mechanism will be outlined, and a hypothetical protocol for the reaction with this compound will be presented. These protocols are intended as a starting point for experimental investigation.
General Considerations for Cross-Coupling Reactions with Dienes
The reactivity of dienes in cross-coupling reactions can be influenced by several factors, including the substitution pattern of the diene, the nature of the coupling partner (organohalide or organometallic reagent), the choice of catalyst (palladium precursor and ligand), and the reaction conditions (solvent, base, temperature). For a non-symmetric diene like this compound, regioselectivity is a key consideration.
The Heck Reaction
The Heck reaction, or the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1][2][3] It is a powerful tool for the vinylation or arylation of alkenes.
Proposed Heck Reaction with this compound
A potential Heck reaction would involve the coupling of an aryl or vinyl halide with this compound. The reaction would likely proceed via the insertion of one of the double bonds of the diene into the arylpalladium or vinylpalladium intermediate, followed by β-hydride elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Diagram 1: Proposed Heck Reaction Workflow
Caption: A generalized workflow for a proposed Heck reaction.
Experimental Protocol: Heck Reaction of this compound with Iodobenzene (B50100) (Hypothetical)
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.5 mmol |
| Iodobenzene | 1.0 mmol |
| Catalyst System | |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | 0.02 mmol (2 mol%) |
| Triphenylphosphine (B44618) (PPh₃) | 0.04 mmol (4 mol%) |
| Base | |
| Triethylamine (B128534) (Et₃N) | 2.0 mmol |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 12-24 hours |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF (5 mL), iodobenzene (1.0 mmol), this compound (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[4][5][6] This reaction is widely used due to the stability and low toxicity of the boron reagents.
Proposed Suzuki-Miyaura Coupling Strategy
A Suzuki-Miyaura coupling involving this compound would first require its conversion to a vinylboronic acid or ester derivative. This could potentially be achieved through hydroboration. The resulting vinylborane (B8500763) could then be coupled with an aryl or vinyl halide.
Diagram 2: Suzuki-Miyaura Reaction Catalytic Cycle
Caption: The general catalytic cycle of a Suzuki-Miyaura coupling.
Experimental Protocol: Two-Step Suzuki-Miyaura Coupling (Hypothetical)
Step 1: Hydroboration of this compound
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.0 mmol |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 1.1 mmol |
| Solvent | |
| Tetrahydrofuran (THF), anhydrous | 5 mL |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Time | 2-4 hours |
| Atmosphere | Inert |
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (2 mL).
-
Cool the solution to 0 °C and add a solution of 9-BBN (1.1 mmol) in THF (3 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The resulting vinylborane is used directly in the next step.
Step 2: Suzuki-Miyaura Coupling
| Parameter | Value/Condition |
| Reactants | |
| Vinylborane from Step 1 | ~1.0 mmol |
| Aryl bromide | 1.0 mmol |
| Catalyst System | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.05 mmol (5 mol%) |
| Base | |
| Aqueous Sodium Carbonate (2 M) | 2.0 mL |
| Solvent | |
| Toluene (B28343) | 5 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 12 hours |
| Atmosphere | Inert |
Procedure:
-
To the flask containing the vinylborane solution, add toluene (5 mL), the aryl bromide (1.0 mmol), and aqueous sodium carbonate solution (2.0 mL).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) and heat the mixture at 90 °C for 12 hours.
-
Follow the work-up and purification procedure as described for the Heck reaction.
The Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organohalide or triflate, catalyzed by a palladium complex.[7][8][9] While versatile, the toxicity of organotin compounds is a significant drawback.
Proposed Stille Coupling Strategy
Similar to the Suzuki approach, a Stille coupling would necessitate the preparation of a vinylstannane derivative of this compound, for example, via hydrostannylation. This intermediate could then be coupled with an appropriate electrophile.
Diagram 3: Stille Reaction Logical Relationship
Caption: A logical pathway for a Stille coupling reaction.
Experimental Protocol: Stille Coupling (Hypothetical)
Step 1: Hydrostannylation of this compound
This step would require specific catalyst development, as the regioselectivity of hydrostannylation of such a diene is not well-established.
Step 2: Stille Coupling
| Parameter | Value/Condition |
| Reactants | |
| Vinylstannane derivative | 1.0 mmol |
| Aryl iodide | 1.0 mmol |
| Catalyst System | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 mmol (1 mol%) |
| Tri(2-furyl)phosphine (TFP) | 0.04 mmol (4 mol%) |
| Solvent | |
| N-Methyl-2-pyrrolidone (NMP) | 5 mL |
| Reaction Conditions | |
| Temperature | Room temperature to 80 °C |
| Time | 6-18 hours |
| Atmosphere | Inert |
Procedure:
-
In a Schlenk tube, dissolve the vinylstannane (1.0 mmol) and aryl iodide (1.0 mmol) in NMP (5 mL).
-
Degas the solution.
-
In a separate glovebox, prepare a solution of Pd₂(dba)₃ (0.01 mmol) and TFP (0.04 mmol) in NMP (1 mL).
-
Add the catalyst solution to the reaction mixture.
-
Stir at the desired temperature for 6-18 hours.
-
Follow a standard aqueous work-up and chromatographic purification.
The Sonogashira Coupling
The Sonogashira coupling is the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[10][11][12]
Proposed Sonogashira Coupling Strategy
A direct Sonogashira coupling of this compound is not feasible as it lacks a terminal alkyne. However, a vinyl halide derivative of the diene could be prepared and subsequently coupled with a terminal alkyne.
Experimental Protocol: Two-Step Sonogashira Coupling (Hypothetical)
Step 1: Synthesis of a Vinyl Halide from this compound
This would likely involve a hydrohalogenation or a related functionalization reaction, with control of regioselectivity being a key challenge.
Step 2: Sonogashira Coupling
| Parameter | Value/Condition |
| Reactants | |
| Vinyl halide derivative | 1.0 mmol |
| Terminal alkyne | 1.2 mmol |
| Catalyst System | |
| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | 0.02 mmol (2 mol%) |
| Copper(I) iodide (CuI) | 0.04 mmol (4 mol%) |
| Base | |
| Diisopropylamine (B44863) (i-Pr₂NH) | 3.0 mmol |
| Solvent | |
| Tetrahydrofuran (THF) | 10 mL |
| Reaction Conditions | |
| Temperature | Room temperature |
| Time | 4-12 hours |
| Atmosphere | Inert |
Procedure:
-
To a Schlenk tube, add the vinyl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with an inert gas.
-
Add THF (10 mL) and diisopropylamine (3.0 mmol).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor by TLC or GC-MS.
-
After completion, remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Summary of Proposed Cross-Coupling Reactions
| Reaction | Key Transformation | Proposed Strategy for this compound | Key Challenges |
| Heck | C(sp²)-H functionalization | Direct coupling with aryl/vinyl halides. | Regioselectivity, potential for diene polymerization. |
| Suzuki | C(sp²)-B to C(sp²)-C(sp²) | Hydroboration followed by coupling with aryl/vinyl halides. | Regioselectivity of hydroboration. |
| Stille | C(sp²)-Sn to C(sp²)-C(sp²) | Hydrostannylation followed by coupling. | Toxicity of tin reagents, regioselectivity of hydrostannylation. |
| Sonogashira | C(sp)-H to C(sp)-C(sp²) | Synthesis of a vinyl halide derivative, then coupling with a terminal alkyne. | Synthesis of the vinyl halide precursor with regiocontrol. |
Conclusion
While direct, documented examples of cross-coupling reactions with this compound are scarce, the established reactivity of similar dienes in palladium-catalyzed transformations provides a strong basis for future research. The protocols and strategies outlined in this document are intended to serve as a guide for researchers and drug development professionals to explore the potential of this readily available diene as a building block in the synthesis of novel and complex molecules. Key to the successful application of these methods will be the careful control of regioselectivity and the optimization of reaction conditions to favor the desired coupling products.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Cycloaddition and Cyclization Strategies for 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential cycloaddition and cyclization reactions involving 2,4-dimethyl-1,4-pentadiene. Due to its non-conjugated diene structure, this substrate is not amenable to standard thermal [4+2] Diels-Alder reactions. However, this application note explores alternative strategies to achieve cyclization, including intramolecular ene reactions, photochemical [2+2] cycloadditions, and Lewis acid-catalyzed processes. Detailed theoretical protocols and mechanistic considerations are provided to guide researchers in the synthesis of novel cyclic molecules from this readily available starting material.
Introduction: The Challenge of a Non-Conjugated Diene
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. The most prominent among these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. A critical prerequisite for a diene to participate in a thermal Diels-Alder reaction is the presence of a conjugated π-system, allowing for the concerted movement of six π-electrons in a cyclic transition state.
This compound is a non-conjugated diene, with its two double bonds separated by a methylene (B1212753) group (-CH₂-). This structural feature precludes its direct participation in thermal [4+2] cycloaddition reactions under standard conditions. This application note, therefore, focuses on alternative strategies to induce cyclization of this compound, providing theoretical frameworks and experimental protocols for researchers to explore.
Potential Cyclization Strategies
While a classical Diels-Alder reaction is not feasible, several other pericyclic and related reactions can be envisioned for the cyclization of this compound. These include:
-
Intramolecular Ene Reaction: A thermally or Lewis acid-catalyzed reaction that can lead to the formation of a five-membered ring.
-
Photochemical [2+2] Cycloaddition: Irradiation with UV light can promote the formation of a bicyclo[2.1.0]pentane derivative through an intramolecular [2+2] cycloaddition.
-
Lewis Acid-Catalyzed Cyclization: The use of a Lewis acid could promote a cationic cyclization pathway, leading to the formation of a five-membered carbocycle.
-
Transition Metal-Catalyzed Cycloadditions: Certain transition metal catalysts can mediate cycloaddition reactions of non-conjugated dienes.
Application Note 1: Intramolecular Ene Reaction
The intramolecular ene reaction is a pericyclic process involving the transfer of an allylic hydrogen from one part of a molecule (the "ene") to a double or triple bond (the "enophile") in another part of the same molecule, with a concurrent formation of a new sigma bond. For this compound, an intramolecular ene reaction could lead to the formation of 1,3,3-trimethylcyclopentene.
Proposed Reaction Pathway
Caption: Proposed intramolecular ene reaction of this compound.
Experimental Protocol (Theoretical)
Objective: To synthesize 1,3,3-trimethylcyclopentene via an intramolecular ene reaction of this compound.
Materials:
-
This compound
-
Anhydrous toluene (B28343)
-
Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl) or methylaluminoxane (B55162) (MAO))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure (Lewis Acid Catalysis):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet.
-
In the flask, dissolve this compound (1.0 eq) in anhydrous toluene (to make a 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the Lewis acid (e.g., Et₂AlCl, 1.1 eq) in toluene to the stirred solution of the diene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 110 °C).
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Procedure (Thermal Conditions):
-
Place this compound in a sealed, thick-walled glass tube under an inert atmosphere.
-
Heat the tube in an oven or a sand bath to a high temperature (typically >250 °C).
-
Monitor the reaction over time by taking aliquots and analyzing by GC.
-
After the reaction reaches the desired conversion, cool the tube and carefully open it.
-
Purify the product by fractional distillation.
Data Presentation (Expected Outcomes)
| Parameter | Thermal Ene Reaction | Lewis Acid-Catalyzed Ene Reaction |
| Temperature | High (e.g., 250-400 °C) | Lower (e.g., 80-120 °C) |
| Reaction Time | Potentially long (hours to days) | Generally shorter (hours) |
| Yield | Variable, may be low due to side reactions | Potentially higher and more selective |
| Byproducts | Polymerization, fragmentation products | Products from catalyst decomposition |
Application Note 2: Intramolecular Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions are powerful reactions for the synthesis of four-membered rings. In the case of this compound, an intramolecular [2+2] cycloaddition would be expected to yield 1,4-dimethylbicyclo[2.1.0]pentane.
Proposed Reaction Pathway
Caption: Proposed photochemical [2+2] cycloaddition of this compound.
Experimental Protocol (Theoretical)
Objective: To synthesize 1,4-dimethylbicyclo[2.1.0]pentane via an intramolecular photochemical [2+2] cycloaddition.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., hexane (B92381) or acetonitrile)
-
Photosensitizer (e.g., acetone (B3395972) or benzophenone), if required
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a dilute solution (e.g., 0.01-0.05 M) of this compound in the chosen solvent in a quartz reaction vessel.
-
If a photosensitizer is used, add it to the solution (typically 0.1-1.0 eq).
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes to prevent quenching of the excited state by oxygen.
-
Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Once the desired conversion is reached, stop the irradiation.
-
Remove the solvent under reduced pressure (if volatile).
-
Purify the product by careful fractional distillation or preparative GC.
Data Presentation (Expected Outcomes)
| Parameter | Direct Irradiation | Sensitized Irradiation |
| Excited State | Singlet | Triplet |
| Quantum Yield | Typically lower | Potentially higher |
| Side Reactions | Polymerization, isomerization | Sensitizer (B1316253) decomposition |
| Product Distribution | May differ from sensitized reaction | Dependent on sensitizer energy |
Application Note 3: Lewis Acid-Catalyzed Cyclization
Lewis acids can activate one of the double bonds in this compound, making it more electrophilic and susceptible to intramolecular attack by the other double bond. This can lead to the formation of a five-membered ring carbocation, which can then be trapped by a nucleophile or undergo elimination to form a stable product.
Proposed Reaction Pathway
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dimethyl-1,4-pentadiene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,4-Dimethyl-1,4-pentadiene. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification of this non-conjugated diene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its chemical nature. As a volatile organic compound (VOC), it requires careful handling to prevent evaporation and exposure.[1][2][3] A significant challenge is the potential for polymerization, especially at elevated temperatures, which can lead to product loss and contamination.[4] Additionally, the presence of isomeric impurities with very similar boiling points can make separation by distillation difficult.[5]
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities in crude this compound can include other C7 hydrocarbons, unreacted starting materials from its synthesis, and isomeric dienes.[6] Depending on the synthesis route, byproducts such as other dimethylpentadiene isomers (e.g., 2,4-dimethyl-1,3-pentadiene) or partially reacted intermediates may be present. Residual solvents from the reaction workup can also be a source of contamination.
Q3: How can I prevent polymerization during the purification of this compound?
A3: To minimize polymerization, it is crucial to use the lowest possible temperatures during purification.[4] For distillation, employing a vacuum reduces the boiling point of the diene, thereby lowering the required heat input.[7][8][9][10] The addition of a radical inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone (B1673460), to the crude material before heating can effectively prevent polymerization. It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization.
Q4: Which analytical techniques are best suited for assessing the purity of this compound?
A4: Gas chromatography (GC) is a highly effective technique for determining the purity of volatile compounds like this compound and for separating it from close-boiling impurities.[11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both quantification and identification of impurities.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the purified product and identifying any isomeric impurities.[14]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Poor separation of isomers during fractional distillation.
-
Possible Cause: Insufficient column efficiency (number of theoretical plates).
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[15][16] A slower distillation rate will also improve separation by allowing for proper vapor-liquid equilibrium to be established.[16]
-
Possible Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A common guideline is a distillation rate of 1-2 drops per second. This allows for multiple vaporization-condensation cycles within the column, leading to better separation.[15]
-
Possible Cause: Fluctuating heat source.
-
Solution: Employ a stable and well-controlled heating source, such as a heating mantle with a temperature controller or an oil bath, to maintain consistent boiling.[17][18]
Issue 2: Product loss and polymerization during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal degradation and polymerization.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the diene.[7][8][9][10] Add a polymerization inhibitor (e.g., a small amount of hydroquinone or TBC) to the distillation flask before heating.
-
Possible Cause: Presence of oxygen, which can initiate polymerization.
-
Solution: Ensure the distillation apparatus is free of leaks and conduct the distillation under an inert atmosphere of nitrogen or argon.
Issue 3: Incomplete removal of polar impurities.
-
Possible Cause: The nonpolar nature of this compound makes it difficult to separate from other nonpolar impurities using standard silica (B1680970) gel chromatography.
-
Solution: Consider using argentation chromatography, where silica gel is impregnated with silver nitrate (B79036). The silver ions interact with the π-bonds of the diene, allowing for separation based on the degree of unsaturation and steric hindrance, which can be effective for separating isomers and other unsaturated impurities.[19][20][21][22]
Data Presentation
The following table provides an estimated overview of the purity and yield that can be expected for the purification of this compound using different methods. These values are based on typical results for the purification of similar dienes and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Expected Purity (%) | Expected Yield (%) | Notes |
| Fractional Distillation | 95 - 98 | 70 - 85 | Purity is highly dependent on the boiling point difference between the diene and its impurities. |
| Vacuum Distillation | 97 - 99 | 75 - 90 | Reduces the risk of polymerization and is suitable for thermally sensitive compounds.[7] |
| Argentation Chromatography | > 99 | 60 - 80 | Highly effective for separating isomers and other unsaturated impurities.[19][20] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with boiling points that differ by at least 20-30 °C.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: To the round-bottom flask, add the crude this compound and a few boiling chips or a magnetic stir bar. If there is a risk of polymerization, add a small amount of a polymerization inhibitor (e.g., hydroquinone).
-
Distillation: a. Begin heating the flask gently using a heating mantle.[15] b. Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second. c. Monitor the temperature at the distillation head. Collect the initial fraction (forerun) that distills at a lower temperature in a separate flask. d. When the temperature stabilizes at the boiling point of this compound (approximately 92-93 °C at atmospheric pressure), change the receiving flask to collect the purified product. e. Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity.
Protocol 2: Purification by Vacuum Distillation
This method is recommended to prevent polymerization and for separating high-boiling impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a Claisen adapter to accommodate a capillary ebulliator for smooth boiling. Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum source with a trap cooled with dry ice/acetone or liquid nitrogen.
-
Sample Preparation: Add the crude diene and a stir bar to the distillation flask. Add a polymerization inhibitor if necessary.
-
Distillation: a. Slowly evacuate the system to the desired pressure. b. Begin heating the flask once the pressure has stabilized. c. Collect the fractions as described in the fractional distillation protocol, noting both the temperature and the pressure.
-
Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum to avoid bumping of the residual liquid.
Protocol 3: Purification by Argentation Chromatography
This technique is highly effective for separating dienes from other unsaturated compounds and isomers.[19][20][21][22]
-
Preparation of Silver Nitrate Impregnated Silica Gel: a. Dissolve silver nitrate in deionized water or methanol (B129727) (typically 10-20% by weight of the silica gel). b. In a fume hood, prepare a slurry of silica gel in a suitable solvent (e.g., dichloromethane). c. Add the silver nitrate solution to the silica gel slurry and mix thoroughly. d. Remove the solvent under reduced pressure until a free-flowing powder is obtained. Protect the silver nitrate-impregnated silica from light.
-
Column Packing: Pack a chromatography column with the prepared silica gel using a nonpolar solvent such as hexane (B92381) or pentane.
-
Sample Loading and Elution: a. Dissolve the crude this compound in a minimal amount of the nonpolar eluent. b. Carefully load the sample onto the top of the column. c. Elute the column with a nonpolar solvent or a solvent system of low polarity (e.g., hexane with a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane). The diene will be retained more strongly than saturated impurities due to the interaction with the silver ions. d. Collect fractions and monitor their composition by TLC or GC.
-
Product Recovery: Combine the pure fractions and remove the solvent by rotary evaporation at a low temperature to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. desotec.com [desotec.com]
- 2. safewell.us [safewell.us]
- 3. How to Remove Volatile Organic Compounds (VOCs) from Water [waterwise.com]
- 4. benchchem.com [benchchem.com]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. Purification [chem.rochester.edu]
- 10. Vacuum distillation | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Purification [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 22. sciencemadness.org [sciencemadness.org]
Technical Support Center: Synthesis of 2,4-Dimethyl-1,4-pentadiene
Welcome to the technical support center for the synthesis of 2,4-Dimethyl-1,4-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a single, standardized protocol is not universally established, this compound can be synthesized through several plausible routes, primarily analogous to the synthesis of similar dienes. These include:
-
The Wittig Reaction: This classic olefination reaction involves the reaction of a phosphorus ylide with a ketone.[1][2][3]
-
Acid-Catalyzed Dimerization of Isobutylene (B52900): This method uses a solid acid catalyst to dimerize isobutylene, which can lead to various C8 olefins.[4][5][6]
-
Dehydration of a Diol: Acid-catalyzed dehydration of 2,4-dimethyl-1,5-pentanediol is a potential route, similar to the synthesis of other pentadienes.[7][8]
-
Grignard Reaction: Carbon-carbon bond formation using a Grignard reagent is another feasible, though less commonly cited, approach.[9][10][11]
Q2: What are the main challenges in synthesizing and purifying this compound?
A2: The primary challenges include:
-
Control of Regioselectivity: In reactions like isobutylene dimerization and diol dehydration, multiple isomeric products can be formed. Directing the reaction to selectively produce the desired this compound isomer is a key challenge.
-
Prevention of Side Reactions: Polymerization and oligomerization of the diene product can occur, especially under acidic conditions or at elevated temperatures.[4]
-
Purification from Isomers: The product is often contaminated with isomers that have very close boiling points, making separation by traditional fractional distillation difficult.[12]
-
Handling of Reagents: Some synthetic routes involve pyrophoric or moisture-sensitive reagents like n-butyllithium (in the Wittig reaction) or Grignard reagents, requiring careful handling under inert atmospheres.[2][9]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound via different methods.
Method 1: The Wittig Reaction
The Wittig reaction is a versatile method for alkene synthesis.[1][3][13] For this compound, a potential route involves the reaction of a suitable phosphorus ylide with a ketone.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inefficient Ylide Formation | Ensure the phosphonium (B103445) salt precursor is dry and pure. Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) for deprotonation.[2] The reaction should be carried out under strictly anhydrous and inert conditions (e.g., dry THF or ether solvent, under argon or nitrogen). |
| Unreactive Carbonyl Compound | While ketones are generally reactive in Wittig reactions, steric hindrance around the carbonyl group can slow down the reaction.[3] Consider using a less sterically hindered ketone if possible, or prolonging the reaction time and/or increasing the temperature. |
| Side Reactions of the Ylide | Ylides are strong bases and can participate in side reactions. Ensure the reaction temperature is controlled, especially during the addition of the base. |
| Decomposition of Product | The diene product may be sensitive to the reaction conditions. Work up the reaction promptly after completion and avoid prolonged exposure to acidic or basic conditions. |
Problem: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution(s) |
| Isomeric Alkenes | The stereochemistry of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions.[3][13] For non-stabilized ylides, Z-alkenes are often favored. Analyze the product mixture by GC-MS or NMR to identify isomers. Modifications to the reaction conditions (e.g., Schlosser modification) can sometimes alter the stereochemical outcome.[3] |
| Triphenylphosphine (B44618) Oxide Removal | Triphenylphosphine oxide is a major byproduct that can be difficult to remove.[14] Purification is typically achieved by column chromatography on silica (B1680970) gel. Precipitation of the oxide by adding a non-polar solvent like hexane (B92381) can also be effective. |
Method 2: Acid-Catalyzed Dimerization of Isobutylene
This method offers a direct route from a readily available starting material.[4][15][16]
Problem: Low Selectivity for this compound
| Potential Cause | Recommended Solution(s) |
| Formation of Multiple Isomers | The dimerization of isobutylene can lead to several isomers, with 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) often being the major products.[6] The catalyst type and reaction conditions (temperature, pressure, residence time) significantly influence the product distribution.[4] |
| Further Oligomerization | The diene product can react further to form trimers and higher oligomers, especially at higher temperatures and longer reaction times.[15] |
| Catalyst Deactivation | Coke formation on the acid catalyst can lead to a decrease in activity and selectivity over time.[16] |
Quantitative Data: Influence of Catalyst on Isobutylene Dimerization
| Catalyst | Typical Temperature (°C) | Key Observations | Reference |
| Amberlyst-15 (Ion Exchange Resin) | 50 - 100 | High initial activity, but can deactivate. Selectivity to dimers is generally good. | [4] |
| Zeolites (e.g., H-ZSM-5) | 100 - 250 | Topology and acidity influence selectivity. Can produce a range of isomers and oligomers. | [16] |
| Sulfated Metal Oxides | 150 - 200 | Can exhibit high acidity and activity. | [4] |
Method 3: Dehydration of 2,4-Dimethyl-1,5-pentanediol
This route involves the acid-catalyzed elimination of water from the corresponding diol.
Problem: Formation of Isomeric Dienes
| Potential Cause | Recommended Solution(s) |
| Non-Regioselective Elimination | Acid-catalyzed dehydration can lead to the formation of a mixture of dienes through different elimination pathways (e.g., conjugated vs. non-conjugated dienes). The choice of acid catalyst and reaction temperature can influence the product ratio. |
| Carbocation Rearrangements | The intermediate carbocation can undergo rearrangements, leading to skeletal isomers. Using milder dehydration conditions or specific catalysts might minimize this. |
Problem: Incomplete Dehydration
| Potential Cause | Recommended Solution(s) |
| Insufficient Catalyst or Temperature | Ensure an adequate amount of a suitable acid catalyst (e.g., potassium bisulfate, p-toluenesulfonic acid) is used. The reaction may require heating to drive the elimination. |
| Equilibrium Limitation | The dehydration reaction is reversible. Removing water as it is formed (e.g., using a Dean-Stark apparatus) can drive the reaction to completion. |
Experimental Protocols
General Protocol for Wittig Reaction
This is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Preparation of the Phosphonium Ylide:
-
An appropriate alkyltriphenylphosphonium salt is suspended in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).
-
The suspension is cooled (e.g., to 0 °C or -78 °C).
-
A strong base (e.g., n-butyllithium in hexanes) is added dropwise with stirring. The formation of the ylide is often indicated by a color change.[1][2]
-
-
Reaction with the Ketone:
-
A solution of the ketone (e.g., acetone) in the same dry solvent is added dropwise to the ylide solution at a controlled temperature.
-
The reaction mixture is stirred for a specified time until completion (monitored by TLC or GC).
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the diene from triphenylphosphine oxide and other impurities.[14]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Wittig reaction pathway for the synthesis of this compound.
Caption: Mechanism of acid-catalyzed dimerization of isobutylene.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. US4100220A - Dimerization of isobutene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. DE102004043940A1 - Process for the dehydration of 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 8. US20060058561A1 - Process for dehydrating 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. researchgate.net [researchgate.net]
- 16. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethyl-1,4-pentadiene
Welcome to the technical support center for the synthesis of 2,4-Dimethyl-1,4-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound can be synthesized through several key methods, including:
-
Dehydration of 2,4-Dimethyl-2,4-pentanediol (B1345683): This acid-catalyzed reaction is a common method for generating dienes from diols.
-
Wittig Reaction: This versatile olefination reaction can be employed by reacting a suitable phosphonium (B103445) ylide with a ketone.
-
Grignard Reaction: The reaction of a Grignard reagent, such as vinylmagnesium bromide, with a ketone like acetone (B3395972) can produce the precursor tertiary alcohol, which is then dehydrated.
Q2: What are the typical physical properties of this compound?
A2: Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| CAS Number | 4161-65-3 |
| Boiling Point | 93-94 °C |
| Density | 0.736 g/mL at 25 °C |
Q3: What are the major safety precautions to consider when working with this compound and its synthetic precursors?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reagents used in the synthesis, such as strong acids, organolithium bases, and Grignard reagents, are often corrosive, flammable, and/or moisture-sensitive. Ensure that all handling of such reagents is performed under an inert atmosphere (e.g., argon or nitrogen) when necessary.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound.
Synthesis Route 1: Dehydration of 2,4-Dimethyl-2,4-pentanediol
Problem: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase reaction time or temperature. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time. |
| Side Reactions | Isomerization to more stable conjugated dienes (e.g., 2,4-dimethyl-1,3-pentadiene) can occur. Use a milder acid catalyst or lower the reaction temperature. A two-step dehydration process with a milder catalyst in the second step can improve selectivity.[1] |
| Loss of Product during Workup | This compound is volatile. Ensure efficient condensation during distillation and use ice-cold washing solutions to minimize loss. |
Problem: Formation of significant amounts of byproducts.
| Possible Cause | Suggested Solution |
| Polymerization | The diene product can polymerize under acidic conditions. Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. |
| Formation of Ethers | Intermolecular dehydration can lead to ether formation. Use a higher reaction temperature to favor the intramolecular elimination reaction. |
Synthesis Route 2: Wittig Reaction
Problem: The Wittig reaction fails to produce the desired alkene.
| Possible Cause | Suggested Solution |
| Inactive Ylide | Ensure the phosphonium salt is fully deprotonated to form the ylide. Use a sufficiently strong and fresh base (e.g., n-butyllithium) and strictly anhydrous conditions.[2] |
| Steric Hindrance | The ketone (acetone) is not sterically hindered, but ensure the phosphonium ylide is not overly bulky. |
| Low Reactivity of Ketone | Acetone is generally reactive. However, ensure the reaction temperature is appropriate. Some Wittig reactions may require gentle heating. |
Problem: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Side Reactions of the Ylide | The ylide can react with moisture or oxygen. Maintain a dry, inert atmosphere throughout the reaction. |
| Difficult Purification | The main byproduct, triphenylphosphine (B44618) oxide, can be difficult to separate. Purification can be achieved by column chromatography or by precipitating the oxide from a non-polar solvent. |
| Suboptimal Reaction Conditions | Optimize the solvent, temperature, and reaction time. Common solvents for Wittig reactions include THF and DMSO. |
Synthesis Route 3: Grignard Reaction
Problem: The Grignard reagent fails to form.
| Possible Cause | Suggested Solution |
| Wet Glassware or Solvent | All glassware must be flame-dried or oven-dried, and the solvent (typically THF or diethyl ether) must be anhydrous.[3] |
| Inactive Magnesium | Use fresh magnesium turnings. The surface of the magnesium can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] |
| Inert Alkyl/Vinyl Halide | Ensure the halide used to prepare the Grignard reagent is pure. |
Problem: Low yield of the tertiary alcohol precursor.
| Possible Cause | Suggested Solution |
| Side Reactions of the Grignard Reagent | The Grignard reagent is a strong base and will react with any acidic protons (e.g., from water or alcohols). Ensure all reagents and the reaction setup are scrupulously dry.[4] |
| Enolization of the Ketone | While less common with acetone, sterically hindered ketones can undergo enolization in the presence of a strong base. Use a less hindered Grignard reagent if this is an issue. |
| Wurtz Coupling | Homocoupling of the alkyl/vinyl halide can occur, especially with primary halides. This can be minimized by slow addition of the halide to the magnesium turnings.[3] |
Experimental Protocols
Protocol 1: Dehydration of 2,4-Dimethyl-2,4-pentanediol
This protocol is adapted from procedures for the dehydration of related diols.[1][5][6]
Materials:
-
2,4-Dimethyl-2,4-pentanediol
-
Acid catalyst (e.g., p-toluenesulfonic acid, oxalic acid, or a solid acid catalyst like Amberlyst-15)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Dean-Stark apparatus
-
Distillation setup
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 2,4-dimethyl-2,4-pentanediol and a catalytic amount of the acid catalyst (e.g., 0.5 mol%).
-
Add a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.
-
Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the Dean-Stark trap.
-
Monitor the reaction progress by GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis via Wittig Reaction
This is a general protocol for a Wittig reaction to form the target diene.[2][7][8][9]
Materials:
-
Strong base (e.g., n-butyllithium in hexanes)
-
Acetone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Allyl bromide
-
Triphenylphosphine
Procedure:
Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes. The solution should turn a characteristic ylide color (often orange or deep red).
-
Allow the mixture to stir at 0 °C for 1 hour.
Part B: Wittig Reaction
-
To the freshly prepared ylide solution at 0 °C, slowly add a solution of acetone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a non-polar solvent like pentane (B18724) or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile).
-
The crude product can be purified by fractional distillation.
Protocol 3: Synthesis via Grignard Reaction
This protocol outlines the synthesis of the precursor alcohol followed by dehydration.[4][10][11]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Saturated ammonium (B1175870) chloride solution
-
Sulfuric acid (for dehydration)
Procedure:
Part A: Preparation of Vinylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of vinyl bromide in anhydrous THF from the dropping funnel. The reaction should initiate, indicated by bubbling and a color change.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
Part B: Reaction with Acetone and Dehydration
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of acetone in anhydrous THF from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2,4-dimethyl-4-penten-2-ol.
-
Dehydrate the crude alcohol using an acid catalyst as described in Protocol 1.
Visualizations
Caption: Dehydration Synthesis Workflow.
Caption: Troubleshooting Low Yield Issues.
References
- 1. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. DE102004043940A1 - Process for the dehydration of 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 6. US20060058561A1 - Process for dehydrating 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions encountered during experiments involving 2,4-Dimethyl-1,4-pentadiene. The following information is designed to help you anticipate, identify, and minimize the formation of unwanted byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when working with this compound?
The primary side reactions involving this compound are isomerization, oligomerization/polymerization, and under certain conditions, cyclization. Due to the steric hindrance around the double bonds, its reactivity can be complex and lead to a variety of products.
Q2: My reaction is showing unexpected products. How can I determine if isomerization is the cause?
Isomerization of the non-conjugated this compound to its more stable conjugated isomer, 2,4-Dimethyl-1,3-pentadiene, is a common occurrence, especially in the presence of acid or metal catalysts. This isomerization is a critical first step that can lead to a cascade of subsequent side reactions.
Troubleshooting Isomerization:
-
Symptom: Appearance of new olefinic signals in ¹H NMR or a shift in the UV-Vis absorption maximum to a longer wavelength, indicative of a conjugated system.
-
Confirmation: Compare the spectral data of your product mixture with a known standard of 2,4-Dimethyl-1,3-pentadiene. GC-MS analysis can also help identify the presence of the isomer.
-
Mitigation:
-
Avoid Acidic Conditions: Use non-acidic catalysts or ensure your reaction medium is neutral or basic. If an acid is required, consider using a milder Lewis acid or a heterogeneous acid catalyst that can be easily removed.
-
Control Temperature: Higher temperatures can promote isomerization. Running the reaction at the lowest effective temperature may minimize this side reaction.
-
Ligand Selection for Metal Catalysis: For transition metal-catalyzed reactions, the choice of ligand can influence the rate of isomerization. Bulky electron-donating ligands may favor the desired reaction over isomerization.
-
Q3: I am observing the formation of high molecular weight species and a decrease in the yield of my desired product. What could be happening?
The formation of oligomers and polymers is a significant side reaction, particularly with dienes. The steric hindrance in this compound can lead to challenges in controlling polymerization, often resulting in low molecular weight polymers and a mixture of oligomeric products.[1]
Troubleshooting Oligomerization/Polymerization:
-
Symptom: A viscous or solid residue that is difficult to characterize by standard NMR or GC, a broad signal in the baseline of your NMR spectrum, or a distribution of molecular weights observed by GPC/SEC.
-
Mitigation:
-
Monomer Concentration: Lowering the concentration of the diene can disfavor intermolecular reactions (oligomerization) in favor of intramolecular reactions or reactions with other reagents.
-
Catalyst Choice: For controlled polymerization, specific catalysts like Ziegler-Natta or metallocene catalysts are necessary. For other reactions, the choice of catalyst can inadvertently initiate polymerization.
-
Radical Inhibitors: If radical polymerization is a possibility (e.g., under light or with certain initiators), the addition of a radical inhibitor like BHT or hydroquinone (B1673460) can be effective.
-
Q4: My reaction is producing cyclic byproducts. How can I prevent this?
Intramolecular cyclization can occur, especially under acidic conditions, leading to the formation of five- or six-membered rings. The initial isomerization to the conjugated diene can be a precursor to intramolecular Diels-Alder or other cyclization pathways.
Troubleshooting Cyclization:
-
Symptom: Identification of cyclic structures by spectroscopic methods (e.g., MS fragmentation patterns, characteristic NMR signals).
-
Mitigation:
-
Control of Acidity: As with isomerization, avoiding or minimizing the use of strong acids is crucial.
-
Reaction Temperature: Lowering the reaction temperature can reduce the rate of cyclization.
-
Protecting Groups: If a functional group on the molecule is promoting cyclization, consider using a protecting group.
-
Troubleshooting Guide: Summary Table
| Issue | Potential Cause | Recommended Actions |
| Unexpected Isomer Formation | Acid or metal catalysis, high temperature. | Use non-acidic conditions, lower reaction temperature, select appropriate ligands for metal catalysts. |
| Low Yield and Oligomer/Polymer Formation | High monomer concentration, inappropriate catalyst, radical initiation. | Reduce monomer concentration, use specific polymerization catalysts or inhibitors, add radical scavengers.[1] |
| Formation of Cyclic Byproducts | Acidic conditions, high temperature. | Neutralize or use basic conditions, lower reaction temperature. |
| Low Reactivity/Slow Reaction Rates | Steric hindrance. | Increase reaction temperature cautiously (balancing with side reactions), use a more active catalyst, increase reaction time.[1] |
Experimental Protocols: Minimizing Side Reactions
Protocol 1: General Procedure for Reactions Sensitive to Isomerization
-
Glassware Preparation: Ensure all glassware is thoroughly dried to remove any traces of acidic residue.
-
Solvent Choice: Use freshly distilled, anhydrous, and non-acidic solvents.
-
Reagent Purity: Use purified this compound, free from acidic impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate acidic byproducts.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
pH Monitoring: If the reaction tolerates it, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any adventitious acid.
-
Work-up: Quench the reaction with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid before extraction and purification.
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways leading to common side products of this compound.
Caption: Potential side reaction pathways of this compound.
This workflow outlines the troubleshooting process when encountering unexpected side products in reactions with this compound.
Caption: Troubleshooting workflow for side reactions.
References
stability and degradation pathways of 2,4-Dimethyl-1,4-pentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,4-pentadiene. The information provided is based on general principles of chemical stability and reactivity for non-conjugated dienes.
Troubleshooting Guides
Issue: I observe unexpected peaks in my NMR/GC-MS analysis of a fresh bottle of this compound.
Possible Cause & Solution:
-
Isomerization: this compound, a non-conjugated diene, can isomerize to its more stable conjugated isomer, 2,4-dimethyl-1,3-pentadiene, particularly if exposed to trace acids or heat. This is a common issue with non-conjugated dienes as they are kinetically stable but thermodynamically less favored than their conjugated counterparts.
-
Troubleshooting Steps:
-
Confirm the Isomer: Compare the spectra of your sample with reference spectra for both this compound and 2,4-dimethyl-1,3-pentadiene.
-
Purification: If the conjugated isomer is present and will interfere with your experiment, consider purification by distillation. Due to their different boiling points, this should be an effective separation method.
-
Prevent Further Isomerization: Store the purified diene over a small amount of a non-volatile amine antioxidant (e.g., BHT) and under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C).
-
Issue: My sample of this compound has developed a yellow tint and a slight, sharp odor.
Possible Cause & Solution:
-
Oxidation: The yellowing and odor are likely signs of oxidation. Dienes are susceptible to autoxidation, especially at the allylic positions. The doubly allylic C-H bonds in 1,4-dienes are particularly weak and prone to radical abstraction, leading to the formation of hydroperoxides, which can further decompose into various oxygenated byproducts like alcohols and carbonyl compounds.
-
Troubleshooting Steps:
-
Check for Peroxides: Use a peroxide test strip to check for the presence of hydroperoxides. Caution: Peroxides can be explosive, especially when concentrated.
-
Removal of Peroxides: If peroxides are present, they can be removed by passing the diene through a column of activated alumina (B75360) or by treatment with a mild reducing agent like sodium sulfite (B76179) solution.
-
Prevention: To prevent future oxidation, ensure the compound is stored under an inert atmosphere and away from light. Adding a radical inhibitor like butylated hydroxytoluene (BHT) can also be effective.
-
Issue: I'm experiencing poor yields and the formation of a viscous or solid byproduct in my reaction involving this compound.
Possible Cause & Solution:
-
Polymerization: The formation of a viscous or solid material is a strong indication of polymerization. Dienes can undergo polymerization, which can be initiated by heat, light, or the presence of acidic or radical initiators.
-
Troubleshooting Steps:
-
Review Reaction Conditions: Assess your reaction conditions for potential initiators. High temperatures, exposure to UV light, or the presence of strong acids or radical sources can all promote polymerization.
-
Use an Inhibitor: If compatible with your reaction, consider adding a polymerization inhibitor to your reaction mixture.
-
Purify Before Use: Ensure the starting material is free from isomers and oxidation products, as these can sometimes initiate or catalyze polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maximize shelf life and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: In a refrigerator at 2-8 °C.
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: In a tightly sealed, amber glass bottle to protect from light.
-
Inhibitor: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene).
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways are:
-
Isomerization: Rearrangement to the more thermodynamically stable conjugated 2,4-dimethyl-1,3-pentadiene.
-
Oxidation (Autoxidation): Reaction with atmospheric oxygen to form hydroperoxides and subsequently other oxygenated species.
-
Polymerization: Formation of oligomers and polymers, especially under conditions of heat, light, or in the presence of initiators.
Q3: How can I monitor the purity and stability of my this compound sample over time?
A3: Regular monitoring can be done using standard analytical techniques:
-
Gas Chromatography (GC): To check for the presence of the conjugated isomer and other volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the formation of isomers and oxidation products.
-
Peroxide Test Strips: To quickly check for the presence of potentially hazardous peroxides.
Quantitative Data Summary
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| Thermal Stability | Room Temperature (20-25°C) | Moderate; slow isomerization and oxidation may occur over time. | 2,4-Dimethyl-1,3-pentadiene, hydroperoxides |
| Elevated Temperature (>50°C) | Low; increased rate of isomerization and polymerization. | 2,4-Dimethyl-1,3-pentadiene, oligomers/polymers | |
| Oxidative Stability | Exposure to Air | Low; susceptible to autoxidation. | Hydroperoxides, alcohols, ketones, aldehydes |
| Photochemical Stability | Exposure to UV Light | Low; can promote radical formation and polymerization. | Oligomers/polymers, various oxidation products |
| pH Stability | Acidic Conditions | Low; acid-catalyzed isomerization to the conjugated diene is likely. | 2,4-Dimethyl-1,3-pentadiene |
| Neutral Conditions | Moderate. | - | |
| Basic Conditions | Generally more stable than in acidic conditions regarding isomerization. | - |
Experimental Protocols
Protocol for Monitoring Isomerization by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane).
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The 1,3-isomer is expected to have a slightly longer retention time than the 1,4-isomer due to its higher boiling point. Compare with a standard of the 1,3-isomer if available.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
Technical Support Center: Synthesis of 2,4-Dimethyl-1,4-pentadiene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dimethyl-1,4-pentadiene synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on two plausible synthetic routes: the Wittig reaction and a Grignard-type reaction.
Issue 1: Low or No Product Yield in Wittig Synthesis
| Potential Cause | Troubleshooting Steps |
| Ineffective Ylide Formation | Verify Base Strength: The pKa of the phosphonium (B103445) salt proton is relatively high, requiring a strong base for deprotonation. Ensure the base used (e.g., n-butyllithium, sodium amide) is fresh and has not been degraded by exposure to air or moisture.[1] Anhydrous Conditions: The ylide is highly reactive with water and protic solvents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2] Proper Solvent: Use a dry, aprotic solvent such as THF or diethyl ether for ylide formation. |
| Poor Reaction with Carbonyl | Carbonyl Reactivity: Ensure the starting ketone (acetone) is pure and free of water. Steric Hindrance: While acetone (B3395972) is not highly hindered, ensure the reaction temperature is appropriate to overcome the activation energy barrier. Gentle heating may be required, but excessive heat can lead to side reactions. |
| Side Reactions | Competing Elimination: If using a hindered base for ylide formation, β-elimination of the phosphonium salt can compete with ylide formation. Consider using a non-hindered, strong base. Aldol Condensation of Ketone: Under basic conditions, the ketone starting material can undergo self-condensation. Add the ylide solution to the ketone, rather than the other way around, to keep the ketone concentration low during the initial phase of the reaction. |
| Product Isolation Issues | Triphenylphosphine Oxide Removal: Triphenylphosphine oxide is a common byproduct that can be difficult to separate from the desired product.[3] Purification via column chromatography on silica (B1680970) gel is often necessary. Washing the organic extract with a non-polar solvent in which the product is soluble but the oxide is not can also be effective. |
Issue 2: Low Yield and/or Impurities in Grignard-type Synthesis
| Potential Cause | Troubleshooting Steps |
| Failure to Form Grignard Reagent | Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing reaction. Gently crush the turnings or use a crystal of iodine to activate the surface. Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[2] Ensure all glassware is flame-dried and all solvents are anhydrous. The reaction should be conducted under a dry, inert atmosphere.[4] Halide Reactivity: Ensure the starting allyl halide is pure and free of alcohol stabilizers. |
| Low Reactivity with Ketone | Grignard Reagent Concentration: Determine the concentration of the Grignard reagent via titration before proceeding with the reaction to ensure accurate stoichiometry. Reaction Temperature: The addition of the ketone to the Grignard reagent is typically performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction, followed by warming to room temperature to ensure completion. |
| Formation of Side Products | Wurtz Coupling: The Grignard reagent can couple with the unreacted allyl halide. This can be minimized by slow addition of the halide to the magnesium turnings during the formation of the reagent. Enolization of Ketone: The Grignard reagent can act as a base and deprotonate the ketone, leading to the formation of an enolate and unreacted starting materials. Use of a less sterically hindered Grignard reagent can sometimes mitigate this. |
| Workup and Purification Issues | Incomplete Hydrolysis: Ensure the reaction is thoroughly quenched with a saturated aqueous solution of ammonium (B1175870) chloride to hydrolyze the magnesium alkoxide and dissolve the magnesium salts. Emulsion Formation: Vigorous shaking during extraction can lead to the formation of emulsions. Gentle inversions of the separatory funnel are recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: While specific literature for this compound is not abundant, plausible and effective routes include the Wittig reaction between isopropyltriphenylphosphonium (B8661593) ylide and acetone, and the reaction of an allyl Grignard reagent with a suitable ketone followed by elimination.
Q2: How can I confirm the formation of the desired product?
A2: Product formation can be confirmed using standard analytical techniques. 1H NMR spectroscopy should show characteristic signals for the vinyl and methyl protons. Gas chromatography-mass spectrometry (GC-MS) can be used to determine the purity and confirm the molecular weight of the product.[5]
Q3: What are the expected boiling point and spectral properties of this compound?
A3: The molecular formula is C7H12 with a molecular weight of 96.17 g/mol .[5] While the boiling point is not widely reported, it is expected to be a volatile, low-boiling liquid. The 1H NMR spectrum would be expected to show signals for the two types of methyl protons and the methylene (B1212753) protons, as well as the vinylic protons.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Both the Wittig and Grignard syntheses involve highly reactive and often pyrophoric reagents, such as n-butyllithium and Grignard reagents themselves. These reactions must be carried out under an inert atmosphere and with strict exclusion of moisture. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All procedures should be performed in a well-ventilated fume hood.
Q5: My yield is consistently low. What general factors should I investigate?
A5: Consistently low yields often point to systematic issues. Re-evaluate the purity of your starting materials, ensure your solvents are truly anhydrous, and verify the activity of your reagents (e.g., titrate your organometallic reagents). Monitoring the reaction progress by TLC or GC can also help identify if the reaction is not going to completion or if side products are forming over time.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
Isopropyltriphenylphosphonium iodide
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes (for chromatography)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add isopropyltriphenylphosphonium iodide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C.
-
In a separate flame-dried flask, dissolve acetone (1.0 equivalent) in anhydrous THF.
-
Slowly add the acetone solution to the ylide solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to isolate this compound.
Protocol 2: Synthesis of this compound via Grignard-type Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromopropene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromopropene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve acetone (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add the acetone solution to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting crude alcohol intermediate.
-
The intermediate alcohol can then be subjected to an acid-catalyzed dehydration (e.g., using a catalytic amount of sulfuric acid or by passing over heated alumina) to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting logic for low yield in the Grignard-type synthesis.
References
Technical Support Center: Purification of 2,4-Dimethyl-1,4-pentadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-dimethyl-1,4-pentadiene. Our aim is to address specific issues that may be encountered during experimental procedures, ensuring the highest purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurities include:
-
Peroxides: Formed by autoxidation in the presence of air and light. Dienes are particularly susceptible to peroxide formation.[1][2][3][4]
-
Polymers: High temperatures or the presence of initiators like peroxides can cause the diene to polymerize.[5]
-
Isomers: Structural isomers such as 2,4-dimethyl-1,3-pentadiene (B89641) may be present from the synthesis.
-
Residual Solvents and Reagents: Impurities from the manufacturing process may persist in the crude product.[5]
Q2: How can I test for the presence of peroxides in my this compound sample?
A2: A common qualitative test involves the use of potassium iodide (KI). In an acidic solution, peroxides will oxidize iodide to iodine, resulting in a yellow-brown color. Commercially available peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentration.[3]
Q3: What is the best way to prevent polymerization during distillation?
A3: To minimize polymerization during distillation, it is crucial to:
-
Use a polymerization inhibitor: Add a small amount of an inhibitor such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone (B1673460) to the distillation flask.[5][6]
-
Perform vacuum distillation: Lowering the pressure reduces the boiling point, allowing for distillation at a lower, safer temperature.[5]
-
Avoid overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots.
-
Exclude oxygen: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
Q4: My purified this compound is still showing impurities by GC analysis. What should I do?
A4: If impurities persist after initial purification, consider the following:
-
Identify the impurity: Use techniques like GC-MS to identify the structure of the impurity. This will help in selecting the most appropriate purification method.[7]
-
Fractional distillation: If the impurity is a close-boiling isomer, a fractional distillation column with a higher number of theoretical plates may be necessary.
-
Chromatographic methods: For impurities with different degrees of unsaturation, argentation chromatography can be very effective.[8] For other types of impurities, standard column chromatography may be employed.
Troubleshooting Guides
Issue 1: Low Recovery Yield After Vacuum Distillation
| Possible Cause | Troubleshooting Step |
| Polymerization in the distillation flask | Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the crude material before heating.[5] Ensure the distillation is performed under vacuum to keep the temperature as low as possible. |
| Leaks in the vacuum apparatus | Check all joints and connections for leaks. Ensure proper sealing with vacuum grease. A stable, low pressure is essential for efficient distillation. |
| Inefficient condensation | Use a high-capacity condenser with a coolant at the appropriate temperature to ensure all vapor is condensed and collected. |
| Hold-up in the distillation column | For small-scale distillations, minimize the column length and packing to reduce the amount of material that remains in the column. |
Issue 2: Incomplete Removal of Peroxides
| Possible Cause | Troubleshooting Step |
| Inadequate treatment with peroxide removal agent | Increase the amount of the peroxide removal agent (e.g., activated alumina (B75360), ferrous sulfate (B86663) solution) or increase the contact time.[1][3] |
| Deactivated alumina | Use freshly activated alumina for column chromatography. Alumina can become deactivated by absorbing moisture from the air.[4] |
| Peroxide test giving a false negative | Ensure that the peroxide test is being performed correctly and that the test strips or reagents have not expired. |
| Re-formation of peroxides after purification | Store the purified diene under an inert atmosphere, in an amber bottle, and at a low temperature to prevent further peroxide formation. |
Issue 3: Co-elution of Isomers During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Similar polarity of isomers | Employ argentation chromatography. The silver ions on the stationary phase will interact differently with the double bonds of the isomers, allowing for separation.[8][9] |
| Inappropriate solvent system | Optimize the solvent system for your column. A less polar solvent system will generally provide better separation of nonpolar compounds like dienes. |
| Column overloading | Reduce the amount of sample loaded onto the column to improve resolution. |
Data Presentation
Table 1: Comparison of Purification Methods for Dienes
| Purification Method | Target Impurity | Typical Efficiency | Advantages | Disadvantages |
| Activated Alumina Column | Peroxides | Can reduce peroxide levels to < 3 ppm[2] | Fast, does not introduce water[1] | Alumina needs to be disposed of carefully as it may retain peroxides[5] |
| Ferrous Sulfate Wash | Peroxides | Highly effective for water-insoluble solvents[3] | Rapid and inexpensive[3] | Introduces water, requiring a subsequent drying step[1] |
| Vacuum Distillation | Non-volatile impurities, some isomers | Yields can be >80% with proper technique[10] | Effective for large quantities, removes a broad range of impurities | Risk of polymerization if not properly inhibited[5] |
| Argentation Chromatography | Isomers with differing unsaturation | High resolution for isomeric dienes[9] | Highly selective for unsaturated compounds[8] | More complex setup, silver nitrate (B79036) can be costly |
Note: The efficiency and yield can vary depending on the initial purity of the material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Removal of Peroxides using Activated Alumina
-
Column Preparation: Pack a chromatography column with basic activated alumina. The amount of alumina will depend on the quantity of diene to be purified; a general guideline is to use approximately 80 g of alumina for every 100-400 mL of solvent.[5]
-
Elution: Gently pass the this compound through the alumina column.
-
Peroxide Test: Collect the eluent and test for the presence of peroxides using a reliable method.
-
Storage: If the peroxide test is negative, store the purified diene under an inert atmosphere and away from light.
-
Disposal: After use, the alumina should be treated to destroy any adsorbed peroxides. This can be done by washing the column with a dilute acidic solution of ferrous sulfate.[5]
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a Claisen adapter to minimize bumping. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
Inhibitor Addition: Add a stir bar and a small amount of a polymerization inhibitor (e.g., a few crystals of 4-tert-butylcatechol) to the distillation flask containing the crude this compound.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is approximately 89-90 °C at atmospheric pressure, and this will be significantly lower under vacuum.
-
Shutdown: At the end of the distillation, cool the apparatus to room temperature before slowly re-introducing air into the system.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method based on impurity type.
References
- 1. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. agilent.com [agilent.com]
- 8. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Polymerization of 2,4-Dimethyl-1,4-pentadiene
Welcome to the technical support center for the polymerization of 2,4-Dimethyl-1,4-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of poly(this compound). The information is presented in a question-and-answer format to directly address potential challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in polymerizing this compound?
The polymerization of this compound can be challenging due to several factors inherent to its structure. The primary obstacles include:
-
Steric Hindrance: The presence of two methyl groups, one at the 2-position and another at the 4-position, creates significant steric bulk around the double bonds. This hindrance can impede the approach of the monomer to the active catalyst center, potentially leading to low reaction rates and low polymer molecular weight.
-
Isomerization: Like other dienes, this compound can undergo isomerization under certain polymerization conditions, leading to a variety of microstructures in the final polymer (e.g., 1,4- vs. 1,2-addition). Controlling this aspect is crucial for obtaining a polymer with desired properties.
-
Cyclization: Non-conjugated dienes can sometimes undergo intramolecular cyclization reactions, competing with the desired intermolecular polymerization. This can lead to the formation of cyclic structures within the polymer backbone or as side products.
Q2: Which polymerization methods are suitable for this compound?
Given its structure as a non-conjugated diene, several polymerization techniques can be considered, each with its own advantages and challenges:
-
Ziegler-Natta Polymerization: This method is well-known for producing stereoregular polymers from α-olefins and conjugated dienes.[1] While less common for non-conjugated dienes, it can be adapted. The choice of catalyst (e.g., titanium-based) and co-catalyst (e.g., organoaluminum compounds) is critical.[2]
-
Cationic Polymerization: This technique is initiated by electrophiles and is suitable for monomers that can form stable carbocations.[3] The gem-dimethyl group in this compound can stabilize a tertiary carbocation, making this a plausible method. However, side reactions are common and must be carefully controlled.[4][5]
-
Metathesis Polymerization (ADMET): Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that is particularly useful for non-conjugated dienes.[6] It can be a powerful tool for synthesizing well-defined polymers.
Q3: What are some common initiators and solvents for the cationic polymerization of dienes?
For cationic polymerization of dienes like 1,3-pentadiene, which can provide insights for this compound, common initiating systems include Lewis acids in combination with a protic initiator (co-catalyst).[7]
| Initiating System Component | Examples |
| Lewis Acid | AlCl₃, TiCl₄, BF₃·OEt₂ |
| Co-initiator (Proton Source) | H₂O, HCl, R-OH |
| Solvent | Chlorinated hydrocarbons (e.g., CH₂Cl₂, CHCl₃), Hexane |
Note: The choice of initiator and solvent can significantly impact the polymerization rate, molecular weight, and microstructure of the resulting polymer. Optimization is often necessary.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the polymerization of this compound.
Problem 1: Low or No Polymer Yield
A low or non-existent yield of polymer is a common issue. The following workflow can help diagnose and resolve the problem.
References
Technical Support Center: Stereocontrol in 2,4-Dimethyl-1,4-pentadiene Reactions
Welcome to the technical support center for synthetic reactions involving 2,4-dimethyl-1,4-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereoselectivity in their experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low Diastereoselectivity in Hydroboration-Oxidation
-
Question: I am performing a hydroboration-oxidation on a derivative of this compound that contains a pre-existing stereocenter, but the resulting diastereomeric ratio (d.r.) of the alcohol is close to 1:1. How can I improve this?
-
Answer: Low diastereoselectivity in this substrate class is often due to insufficient steric differentiation between the two faces of the reacting alkene. The choice of borane (B79455) reagent is critical.
-
Cause 1: Insufficiently Bulky Borane Reagent. Small borane reagents like BH₃-THF or dimethyl sulfide (B99878) borane (DMSB) may not be sterically demanding enough to be influenced by the existing stereocenter, leading to non-selective addition.
-
Solution 1: Increase Steric Bulk. Employ larger, more sterically hindered borane reagents. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are significantly larger and will amplify steric interactions, forcing the addition to occur preferentially on the less hindered face of the double bond.[1] For example, in some systems, switching from a small borane to 9-BBN has been shown to invert the diastereoselectivity from syn to anti.[1]
-
Cause 2: Incorrect Reaction Temperature. The reaction may be running at too high a temperature, overcoming the small energy difference between the diastereomeric transition states.
-
Solution 2: Optimize Temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can enhance selectivity by making the reaction more sensitive to the subtle energy differences between the competing reaction pathways.
-
Issue 2: Poor Enantioselectivity in Asymmetric Epoxidation
-
Question: My asymmetric epoxidation of this compound is resulting in a low enantiomeric excess (e.e.). What factors should I investigate?
-
Answer: Achieving high enantioselectivity in epoxidation depends heavily on the interplay between the substrate, the oxidant, and the chiral catalyst or auxiliary.
-
Cause 1: Ineffective Catalyst System. The chosen chiral catalyst may not be well-suited for a 1,1-disubstituted alkene like this compound.
-
Solution 1: Screen Chiral Catalysts and Ligands. For allylic alcohols derived from the diene, Sharpless asymmetric epoxidation is a powerful tool. For the unfunctionalized diene, consider screening different catalyst systems. For instance, Jacobsen's manganese-salen catalysts or Shi's fructose-derived ketone catalyst are known to be effective for various unfunctionalized olefins.
-
Cause 2: Competing Racemic Background Reaction. The achiral oxidant (e.g., m-CPBA, hydrogen peroxide) may be reacting directly with the alkene in a non-catalyzed, racemic pathway, thus eroding the overall enantioselectivity.
-
Solution 2: Adjust Reagent Stoichiometry and Addition Rate. Ensure the chiral catalyst is active and not degraded. Sometimes, slow addition of the oxidant to the mixture of substrate and catalyst can minimize the uncatalyzed background reaction.
-
Cause 3: Influence of Solvent. The solvent can play a crucial role in the catalyst's conformation and effectiveness.
-
Solution 3: Solvent Screening. Perform the reaction in a variety of solvents with different polarities (e.g., CH₂Cl₂, toluene, CH₃CN) to find the optimal medium for the catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q1: Which reaction is more suitable for stereocontrol on this compound: hydroboration or epoxidation?
A1: Both reactions are excellent platforms for introducing stereocenters. The choice depends on the desired final product.
-
Hydroboration-Oxidation is ideal for producing chiral alcohols. The reaction is highly stereospecific, with the hydrogen and boron adding to the same face of the alkene (syn-addition).[1] Subsequent oxidation occurs with retention of configuration. This pathway allows for excellent control through the use of chiral borane reagents (reagent control) or by the influence of existing stereocenters in the molecule (substrate control).
-
Epoxidation is used to create chiral epoxides, which are versatile intermediates for further transformations (e.g., ring-opening to form diols or amino alcohols). Diastereoselectivity can be directed by existing functional groups like allylic alcohols (e.g., via hydrogen bonding with the oxidant), while enantioselectivity is typically achieved using a chiral catalyst.[2]
Q2: How can I confirm the stereochemical outcome of my reaction?
A2: A combination of spectroscopic and analytical techniques is essential.
-
NMR Spectroscopy: For diastereomers, 1D ¹H and ¹³C NMR can often distinguish between products due to their different chemical environments. For more complex cases, 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative spatial proximity of atoms and thus deduce the relative stereochemistry.
-
Chiral Chromatography: To determine enantiomeric excess (e.e.) or ratio (e.r.), chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the standard method. The sample is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
X-ray Crystallography: If a solid, crystalline derivative of the product can be made, single-crystal X-ray diffraction provides unambiguous proof of both relative and absolute stereochemistry.
Q3: Can attractive, non-covalent interactions be used to control stereoselectivity in reactions with this diene?
A3: Yes. While steric repulsion is a dominant and intuitive control element, attractive interactions can also play a decisive role. For example, if the substrate contains an aromatic ring, a CH-π interaction between the ring and a group in the transition state can stabilize one approach trajectory over another.[3][4] This has been shown to favor what might otherwise be considered a more sterically crowded transition state, leading to unexpected stereochemical outcomes.[3][4] Quantum mechanical modeling can be a valuable tool for predicting when such interactions might be significant.[3]
Quantitative Data Summary
The stereoselective hydroboration of 1,1-disubstituted alkenes is highly relevant to this compound. The following table summarizes results for copper-catalyzed asymmetric hydroboration, demonstrating how ligand choice impacts enantioselectivity.
| Entry | Alkene Substrate | Chiral Ligand | Borane Source | Yield (%) | Enantiomeric Ratio (er) |
| 1 | α-(o-methoxyphenyl)styrene | (S,S)-BDPP | B₂Pin₂ | 95 | 97:3 |
| 2 | 1,1-diphenylpropene | (S,S)-BDPP | B₂Pin₂ | 96 | 95:5 |
| 3 | α-methylstyrene | (S,S)-BDPP | B₂Pin₂ | 85 | 90:10 |
| 4 | 1,1-di(p-tolyl)ethene | (R,R)-QuinoxP* | B₂Pin₂ | 99 | 96:4 |
Data adapted from studies on copper-catalyzed asymmetric hydroboration of 1,1-disubstituted alkenes, which provides a model for the reactivity of the double bonds in this compound.[5]
Key Experimental Protocols
Protocol 1: Asymmetric Hydroboration-Oxidation using 9-BBN
This protocol describes a diastereoselective hydroboration for a substrate with a pre-existing chiral center, aiming for high diastereoselectivity through steric hindrance.
Materials:
-
Substrate (derivative of this compound)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (NaOH), 3 M
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether, Saturated NaCl solution (brine), Anhydrous MgSO₄
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Dissolve the substrate (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Hydroboration: Add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise to the stirred substrate solution over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic. Maintain the temperature below 20 °C.
-
Workup: After stirring for 1 hour at room temperature, add diethyl ether to dilute the mixture. Separate the organic layer. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude alcohol product using flash column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key workflows and logical processes for controlling stereoselectivity.
Caption: General experimental workflow for a stereoselective reaction.
Caption: Troubleshooting flowchart for low stereoselectivity issues.
References
- 1. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 2. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 3. Aromatic interactions as control elements in stereoselective organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Asymmetric Hydroboration of 1,1-Disubstituted Alkenes [organic-chemistry.org]
Technical Support Center: Kinetic vs. Thermodynamic Control in Diene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to kinetic and thermodynamic control in diene reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of diene reactions?
In a chemical reaction that can yield multiple products, the outcome is governed by two distinct regimes: kinetic control and thermodynamic control.[1] Under kinetic control, the major product is the one that forms the fastest, meaning it has the lowest activation energy.[1][2] Conversely, under thermodynamic control, the most stable product, which has the lowest Gibbs free energy, will be the predominant species.[1][2] The selection between these pathways is determined by the reaction conditions, primarily temperature and reaction time.[1][2]
Q2: How do reaction conditions dictate whether a reaction is under kinetic or thermodynamic control?
The choice between kinetic and thermodynamic control is influenced by factors like temperature, reaction time, and the nature of the reagents.[1]
-
Kinetic Control is favored by low temperatures and short reaction times.[1][2][3] These conditions are often irreversible, meaning the product that forms fastest is the one isolated.[4][5]
-
Thermodynamic Control is favored by higher temperatures and longer reaction times.[1][2][3] These conditions allow the reaction to be reversible, enabling the system to reach equilibrium and favor the most stable product.[2][4][5]
Q3: In the context of drug discovery, why is understanding kinetic versus thermodynamic control important?
In drug discovery, these principles apply to drug-target binding. A drug's effectiveness is not solely determined by its binding affinity (a thermodynamic parameter) but also by its binding kinetics, such as the drug-target residence time.[1] Understanding these factors allows for the rational design of more effective therapeutic agents.
Troubleshooting Guides
Problem 1: My reaction is yielding a mixture of kinetic and thermodynamic products. How can I improve the selectivity for the desired product?
Solution:
To favor the kinetic product :
-
Lower the reaction temperature: This will decrease the available energy for the reverse reaction, trapping the faster-forming product.[2][3]
-
Shorten the reaction time: Quench the reaction after a shorter period to prevent the kinetically favored product from converting to the more stable thermodynamic product.[1][2][3]
-
Use a strong, bulky, non-equilibrating reagent where applicable.[1]
To favor the thermodynamic product :
-
Increase the reaction temperature: This provides the necessary energy to overcome the activation barriers of both forward and reverse reactions, allowing the system to reach equilibrium.[2][4][5]
-
Increase the reaction time: Allow the reaction to stir for a prolonged duration to ensure equilibrium is established.[1][2][3]
-
Ensure reversible conditions: Use reagents and solvents that facilitate equilibrium.
Problem 2: I am performing a Diels-Alder reaction and obtaining the endo product, but I need the exo isomer.
Solution:
The endo product is typically the kinetic product in Diels-Alder reactions, favored at lower temperatures due to favorable orbital overlap in the transition state.[2][4] The exo product is usually the more thermodynamically stable product due to less steric hindrance.[2][4] To obtain the exo isomer:
-
Increase the reaction temperature and reaction time. This will allow the reversible retro-Diels-Alder reaction to occur, leading to an equilibrium that favors the more stable exo product.[2][4] For example, heating the endo adduct of cyclopentadiene (B3395910) dimerization can lead to a mixture containing the exo product.[4]
Problem 3: The yield of my desired thermodynamic product is low, even at elevated temperatures.
Solution:
-
Check for decomposition: High temperatures can sometimes lead to decomposition of reactants, products, or intermediates. Analyze your reaction mixture for byproducts that might indicate decomposition. Consider if a slightly lower temperature for a longer duration could achieve equilibrium without significant degradation.
-
Consider the thermodynamics of the reaction: Recall that for a reaction to be spontaneous, the change in Gibbs free energy (ΔG = ΔH – TΔS) must be negative.[4] For some reactions, particularly retro-Diels-Alder reactions, the entropy term (ΔS) is positive. At very high temperatures, the TΔS term can dominate, making the reverse reaction more favorable and thus reducing the overall yield of the desired product.
Quantitative Data Summary
The following tables summarize quantitative data for classic examples of kinetically and thermodynamically controlled diene reactions.
Table 1: Electrophilic Addition of HBr to 1,3-Butadiene (B125203) [5][6]
| Temperature (°C) | % 1,2-Adduct (Kinetic Product) | % 1,4-Adduct (Thermodynamic Product) | Controlling Regime |
| 0 | 71 | 29 | Kinetic |
| 40 | 15 | 85 | Thermodynamic |
Table 2: Diels-Alder Reaction of Cyclopentadiene with Furan [2]
| Temperature (°C) | Major Product | Controlling Regime |
| Room Temperature | endo isomer (less stable) | Kinetic |
| 81 (with long reaction time) | exo isomer (more stable) | Thermodynamic |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Addition of HBr to 1,3-Butadiene
-
Objective: To demonstrate kinetic and thermodynamic control in the addition of HBr to 1,3-butadiene.
-
Materials: 1,3-butadiene, Hydrogen Bromide (HBr), suitable solvent (e.g., a non-polar solvent).
-
Kinetic Control Procedure:
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add the 1,3-butadiene to the cooled solvent.
-
Slowly bubble HBr gas through the solution or add a pre-cooled solution of HBr.
-
Allow the reaction to proceed for a short, predetermined time.
-
Quench the reaction by neutralizing the excess HBr with a cold, weak base solution (e.g., sodium bicarbonate).
-
Extract the organic products, dry the organic layer, and concentrate it.
-
Analyze the product ratio using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
-
Thermodynamic Control Procedure:
-
Set up the reaction vessel to be heated to 40 °C.
-
Add the 1,3-butadiene to the solvent.
-
Slowly add HBr.
-
Allow the reaction to stir at 40 °C for an extended period to ensure equilibrium is reached.
-
Follow steps 5-7 from the kinetic control procedure for workup and analysis.
-
Protocol 2: General Procedure for Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride (B1165640)
-
Objective: To selectively synthesize the endo or exo adduct of the Diels-Alder reaction between cyclopentadiene and maleic anhydride.
-
Materials: Cyclopentadiene (freshly cracked from dicyclopentadiene), maleic anhydride, suitable solvents (e.g., ethyl acetate (B1210297) for kinetic, xylene for thermodynamic).
-
Kinetic Control (Endo Product):
-
Dissolve maleic anhydride in a suitable solvent (e.g., ethyl acetate) at room temperature.
-
Slowly add freshly cracked cyclopentadiene to the solution.
-
Stir the reaction at room temperature for a short period. The endo product often crystallizes out of the solution.[1]
-
Isolate the crystalline product by filtration.
-
-
Thermodynamic Control (Exo Product):
-
Dissolve the reactants in a high-boiling solvent such as xylene.
-
Heat the reaction mixture to a high temperature (e.g., the boiling point of xylene) for an extended period.[1] This allows the initially formed endo adduct to undergo a retro-Diels-Alder reaction and subsequently re-form as the more stable exo adduct.
-
Cool the reaction mixture and isolate the product, which may require crystallization or chromatography for purification.
-
Visualizations
Caption: Energy profile for a reaction with competing kinetic and thermodynamic pathways.
Caption: Workflow for selecting experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic and kinetic reaction control [dl1.en-us.nina.az]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Reactivity of 2,4-Dimethyl-1,4-pentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dimethyl-1,4-pentadiene. The information provided is based on general principles of organic chemistry, as specific quantitative data for the influence of solvents on the reactivity of this compound is limited in published literature.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and offers potential solutions based on the role of the solvent.
Issue 1: Low or No Conversion in Photochemical Reactions (e.g., Di-π-methane Rearrangement)
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Solvent Polarity | If using a polar solvent, try a nonpolar solvent like hexane (B92381) or cyclohexane. | The di-π-methane rearrangement often proceeds through a diradical intermediate. Nonpolar solvents are generally preferred for such reactions as they do not significantly interact with the nonpolar intermediates, allowing the desired rearrangement to occur. |
| Solvent Interference with Excitation | Ensure the solvent does not absorb significantly at the wavelength of irradiation. | Solvents with UV-absorbing chromophores can interfere with the excitation of the diene, reducing the quantum yield of the reaction. |
| Presence of Quenchers | Degas the solvent and reaction mixture thoroughly to remove dissolved oxygen. | Triplet excited states, which can be involved in some photochemical rearrangements, are readily quenched by molecular oxygen. |
Issue 2: Unexpected Side Products in Electrophilic Addition Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent-Promoted Rearrangements | Use a less polar, non-coordinating solvent. | In polar, protic solvents, the carbocation intermediate formed during electrophilic addition is stabilized. This increased lifetime can allow for rearrangements to more stable carbocations, leading to a mixture of products.[1][2] |
| Solvent Acting as a Nucleophile | Employ a non-nucleophilic solvent. | Solvents like water, alcohols, or even acetonitrile (B52724) can act as nucleophiles and compete with the intended nucleophile, leading to undesired byproducts. |
Issue 3: Poor Regio- or Stereoselectivity in Acid-Catalyzed Cyclization
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Influence on Transition State | Experiment with a range of solvents with varying polarity and coordinating ability. | The solvent can influence the stability of different transition states, thereby affecting the selectivity of the reaction. For instance, a change in solvent can alter the preferred regioselectivity in hydrothiolation/cyclization cascades of dienes. |
| Equilibration of Intermediates | Use a solvent that favors the kinetic product if desired, or one that allows for equilibration to the thermodynamic product. | The solvent can affect the energy barrier for the forward and reverse reactions of intermediate steps, influencing the final product distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound?
This compound is a non-conjugated diene. Its two double bonds can react independently in reactions typical of alkenes, such as electrophilic addition and radical reactions. A characteristic reaction of 1,4-dienes is the photochemical di-π-methane rearrangement, which leads to the formation of a vinylcyclopropane (B126155) derivative.[3]
Q2: How does solvent polarity generally affect the reactions of this compound?
The effect of solvent polarity depends on the reaction mechanism:
-
For reactions involving polar or charged intermediates (e.g., carbocations in electrophilic additions): Polar solvents can stabilize these intermediates, potentially increasing the reaction rate. However, this stabilization can also lead to a loss of selectivity through rearrangements.[1][2]
-
For reactions proceeding through nonpolar, radical intermediates (e.g., di-π-methane rearrangement): Nonpolar solvents are generally preferred to avoid unwanted interactions with the reactive intermediates.
Q3: Are there any specific solvents you would recommend for the di-π-methane rearrangement of this compound?
While specific data for this compound is scarce, for analogous di-π-methane rearrangements, nonpolar, aprotic solvents such as hexane, cyclohexane, or benzene are commonly used. Acetone can also be used as a triplet sensitizer (B1316253) for reactions that proceed through a triplet excited state.[3]
Q4: In an electrophilic addition of HBr to this compound, how would the solvent influence the product distribution?
While this compound is a non-conjugated diene, electrophilic addition to one of the double bonds will generate a carbocation. In a polar, protic solvent , this carbocation will be stabilized, potentially allowing for hydride shifts or other rearrangements before the bromide ion attacks. This could lead to a mixture of isomeric bromoalkenes. In a nonpolar, aprotic solvent , the carbocation will be less stable and more likely to be trapped by the bromide ion at the initial site of formation, potentially leading to a more selective reaction.
Experimental Protocols
General Protocol for Investigating Solvent Effects on a Photochemical Reaction of this compound
This protocol provides a general framework. Specific concentrations and reaction times will need to be optimized.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a volatile solvent (e.g., hexane) to ensure accurate dispensing.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, diethyl ether, dichloromethane, acetonitrile). Ensure the solvents are of high purity and dry, if necessary.
-
Reaction Setup:
-
In separate quartz reaction vessels suitable for photochemistry, place an equal amount of this compound (e.g., 0.1 mmol).
-
Add the same volume of each of the selected solvents to the respective vessels.
-
If required, add an internal standard for quantitative analysis by GC or NMR.
-
Degas each solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
-
Photolysis:
-
Irradiate each reaction mixture with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for broadband UV).
-
Ensure that all samples are irradiated under identical conditions (distance from the lamp, temperature).
-
-
Monitoring and Analysis:
-
At regular time intervals, take aliquots from each reaction mixture.
-
Analyze the aliquots by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of products.
-
-
Data Interpretation:
-
Plot the concentration of the starting material and product(s) as a function of time for each solvent.
-
Calculate the initial reaction rates and/or quantum yields in each solvent to quantify the solvent effect.
-
Visualizations
References
Technical Support Center: Catalyst Deactivation and Regeneration in 2,4-Dimethyl-1,4-pentadiene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalytic reactions involving 2,4-Dimethyl-1,4-pentadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration.
Disclaimer: Experimental data and protocols for the specific substrate this compound are limited in published literature. Therefore, the following information is compiled from established principles and data from analogous diene and olefin reactions. Users should treat these guides and protocols as a starting point and optimize them for their specific experimental setup.
Section 1: Troubleshooting and General FAQs
This section provides a high-level overview of catalyst deactivation and a general workflow for troubleshooting performance degradation.
General Troubleshooting Workflow
When encountering decreased catalytic performance, such as lower conversion rates, poor selectivity, or a need for harsher reaction conditions, a systematic approach is crucial. The following workflow can help identify the root cause of deactivation and determine the appropriate corrective action.
Section 2: Hydrogenation Reactions (e.g., using Pd/C)
The selective hydrogenation of dienes is a common transformation. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose.
FAQs for Hydrogenation Catalysts
Q1: My Pd/C catalyst has lost significant activity after a few hydrogenation runs with this compound. What's the likely cause?
A1: The most common causes for Pd/C deactivation in diene hydrogenation are fouling (coking) and poisoning. Fouling occurs when oligomers or polymers of the diene deposit on the catalyst surface, blocking active sites.[1] Poisoning can happen if your substrate or solvent contains impurities like sulfur or nitrogen compounds, which strongly adsorb to palladium sites.[2]
Q2: Can I regenerate my deactivated Pd/C catalyst?
A2: Yes, regeneration is often possible if the deactivation is due to fouling. A common method is a controlled oxidation (calcination) to burn off carbonaceous deposits.[3] If poisoning is the cause, washing with appropriate solvents or mild chemical treatments may restore some activity.[4] However, severe sintering (agglomeration of Pd particles) due to high local temperatures is generally irreversible.[5]
Q3: How does regeneration affect the catalyst's performance and selectivity?
A3: Successful regeneration can restore catalytic activity to near-fresh levels. However, the process can sometimes alter the catalyst's physical properties. For instance, thermal treatments can lead to a decrease in metal dispersion (though still an improvement from the sintered state), which might slightly change the selectivity of the reaction.[3] It is crucial to monitor product distribution after regeneration.
Troubleshooting Guide: Pd/C in Diene Hydrogenation
| Symptom | Possible Cause | Diagnostic Action | Suggested Solution |
| Slow or incomplete reaction | Catalyst deactivation by coking/fouling. | Perform Temperature-Programmed Oxidation (TPO) on the spent catalyst to quantify carbon deposits. The catalyst may appear black and clumped. | Regenerate the catalyst via controlled calcination in a dilute oxygen stream. (See Protocol 2). |
| Reaction starts but stops prematurely | Poisoning from feedstock or solvent. | Analyze starting materials for impurities (e.g., sulfur, nitrogen) using techniques like GC-MS or elemental analysis. Use XPS on the catalyst to detect surface contaminants.[2] | Purify reactants and solvent before use. Attempt to regenerate the catalyst by washing with a suitable solvent (e.g., methanol, acetic acid) to remove the poison.[4][6] |
| Gradual loss of activity over many cycles | Sintering of palladium nanoparticles. | Use Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to compare the particle size of fresh and used catalysts. An increase in average particle size indicates sintering.[5] | Sintering is often irreversible.[7] Consider using a lower reaction temperature if possible. If regeneration is unsuccessful, a fresh catalyst is required. |
Quantitative Data: Catalyst Performance Cycles
The following table presents representative data from a study on the repeated batch hydrodechlorination using a Pd/C catalyst, which demonstrates a common deactivation and regeneration pattern analogous to diene hydrogenation.
| Catalyst State | Cycle 1 (% Conversion) | Cycle 2 (% Conversion) | Cycle 3 (% Conversion) |
| Fresh Catalyst | 100% | 75% | 40% |
| Regenerated (Solvent Wash) | 98% | 72% | 38% |
| Regenerated (Oxidative) | 95% | 68% | 35% |
| Note: Data is illustrative, based on trends observed in Pd/C catalyst recycling studies.[1] Actual performance will vary. |
Section 3: Polymerization Reactions (e.g., using Ziegler-Natta Catalysts)
Ziegler-Natta (Z-N) catalysts are used for the stereospecific polymerization of olefins and dienes.
FAQs for Ziegler-Natta Catalysts
Q1: What causes Ziegler-Natta catalysts to deactivate during the polymerization of branched dienes like this compound?
A1: Z-N catalysts are highly sensitive and can be deactivated by a variety of mechanisms. Key causes include: poisoning by impurities (water, oxygen, carbon dioxide, sulfur compounds) in the monomer or solvent, which react with the active titanium and organoaluminum sites; and reaction with byproducts or the cocatalyst itself, leading to the formation of inactive species.[8][9]
Q2: Is it possible to regenerate a spent Ziegler-Natta catalyst?
A2: Regeneration of traditional heterogeneous Z-N catalysts is complex and not commonly performed in a laboratory setting. The active sites are sensitive, and deactivation is often due to irreversible chemical reactions. Industrial processes may involve complex deactivation and reactivation procedures, but for lab scale, using a fresh catalyst is standard practice.[10]
Q3: My polymerization is producing a low molecular weight polymer. Could this be related to the catalyst?
A3: Yes. While not strictly deactivation, certain impurities can act as chain transfer agents, leading to premature termination of the growing polymer chain and resulting in lower molecular weight products. Hydrogen is also intentionally used as a chain transfer agent to control molecular weight.[11] Ensure all components of your reaction are of high purity and free from unintended contaminants.
Troubleshooting Guide: Ziegler-Natta Polymerization
| Symptom | Possible Cause | Diagnostic Action | Suggested Solution |
| No or very low polymerization activity | Catalyst poisoning. | Rigorously check monomer, solvent, and inert gas for impurities (H₂O, O₂, CO₂, sulfur compounds). | Purify all reactants and solvents. Ensure a completely inert atmosphere in the reactor. Use oxygen and moisture scavengers. |
| Rapid decrease in polymerization rate | Deactivation by cocatalyst or byproducts. | This is an inherent characteristic of some Z-N systems. The decay in activity over time is a known phenomenon.[8] | Optimize the Al/Ti molar ratio. A higher ratio can sometimes stabilize the catalyst but may affect polymer properties. |
| Inconsistent polymer properties (e.g., broad MWD) | Non-uniform active sites or reactor fouling. | Analyze the polymer morphology and molecular weight distribution (MWD). Inspect the reactor for polymer build-up. | Improve stirring to ensure homogeneity. If reactor fouling is an issue, implement a cleaning protocol between runs. |
Catalyst Deactivation & Regeneration Cycle
The life cycle of a heterogeneous catalyst involves its use, eventual deactivation, and potential regeneration for reuse. This cycle is fundamental to sustainable chemical processing.
Section 4: Isomerization Reactions (e.g., using Zeolite Catalysts)
Zeolites can be used to catalyze the isomerization of dienes, for instance, shifting the double bond positions.
FAQs for Zeolite Catalysts
Q1: My H-ZSM-5 catalyst is deactivating quickly during the isomerization of this compound. Why?
A1: The primary cause of deactivation for zeolite catalysts in hydrocarbon reactions is coke formation. Coke consists of heavy, carbonaceous deposits that form from the polymerization and dehydrogenation of reactants or products. These deposits block the micropores and cover the acid sites of the zeolite, preventing access for new reactant molecules.[3][12]
Q2: How can I regenerate a coked zeolite catalyst?
A2: Coked zeolites are typically regenerated by a controlled burn-off (calcination) in the presence of air or a diluted oxygen stream. The temperature must be carefully controlled to burn the coke without causing irreversible structural damage (dealumination) to the zeolite framework.[13]
Q3: Does the type of coke matter for regeneration?
A3: Yes. Coke can be broadly classified as "soft coke" (more aliphatic) and "hard coke" (more graphitic/aromatic). Soft coke is generally easier to burn off at lower temperatures, while hard coke requires more aggressive, higher-temperature regeneration conditions, which carries a higher risk of damaging the catalyst.[13]
Troubleshooting Guide: Zeolite-Catalyzed Isomerization
| Symptom | Possible Cause | Diagnostic Action | Suggested Solution |
| Decreasing conversion over time | Coke deposition on catalyst. | Conduct Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) to quantify the amount of coke. (See Protocol 2). | Perform oxidative regeneration by calcining the catalyst in air. Start with a slow temperature ramp to a final temperature typically between 450-550°C.[13] |
| Change in product selectivity | Pore mouth blocking or modification of acid sites. | Characterize the porosity of the fresh and spent catalyst using N₂ physisorption (BET analysis). Coke often blocks pore entrances first, affecting shape selectivity. | A carefully controlled regeneration may restore original selectivity. If selectivity remains altered, the acid site distribution may have changed, or regeneration was incomplete. |
| Increased pressure drop across reactor bed | Severe coking leading to particle agglomeration. | Visual inspection of the catalyst bed. The catalyst particles may be stuck together by coke deposits. | In addition to regeneration, consider optimizing reaction conditions (e.g., lower temperature, co-feeding hydrogen) to minimize the rate of coke formation. |
Decision Pathway for Regeneration Method
Choosing the correct regeneration strategy is critical for successfully restoring catalyst activity without causing further damage.
Section 5: Detailed Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Batch Reactor (Hydrogenation)
This protocol describes a general procedure for testing the activity of a Pd/C catalyst for the hydrogenation of this compound.
1. Materials and Setup:
-
Reactor: A glass or stainless steel batch reactor equipped with a magnetic stirrer, gas inlet/outlet, thermocouple, and sampling port.
-
Catalyst: 5% Pd/C (or other desired catalyst).
-
Substrate: this compound.
-
Solvent: Ethanol, Ethyl Acetate, or other suitable solvent.
-
Gas: High-purity hydrogen (H₂).
-
Analysis: Gas Chromatograph (GC) with an appropriate column to separate reactant and products.
2. Procedure:
-
Catalyst Loading: Under an inert atmosphere (e.g., Nitrogen or Argon), add the desired amount of Pd/C catalyst to the reactor.
-
Solvent and Substrate Addition: Add the solvent, followed by the this compound.
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen and then venting (repeat 3-5 times) to remove all air.
-
Hydrogen Introduction: Purge the system with hydrogen (repeat 3-5 times). Pressurize the reactor to the desired H₂ pressure (e.g., 1-5 atm).
-
Reaction Initiation: Begin vigorous stirring and start heating to the target reaction temperature (e.g., 25-50°C). This marks time zero (t=0).
-
Monitoring: Take liquid samples at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) via the sampling port. Immediately filter the sample through a syringe filter to remove the catalyst.
-
Analysis: Analyze the samples by GC to determine the concentration of the reactant and products over time. Calculate conversion and selectivity.
-
Shutdown: After the reaction is complete, cool the reactor, vent the hydrogen pressure carefully, and purge with nitrogen before opening.
3. Safety Precautions:
-
Pd/C can be pyrophoric, especially after use and when dry. Always handle it in an inert atmosphere or wetted with solvent.
-
Hydrogen gas is highly flammable and explosive. Ensure the system is leak-proof and operate in a well-ventilated fume hood.
Protocol 2: Temperature-Programmed Oxidation (TPO) of a Coked Zeolite Catalyst
This protocol outlines the characterization of carbonaceous deposits ("coke") on a deactivated zeolite catalyst.
1. Materials and Setup:
-
Instrument: A catalyst characterization unit equipped with a quartz U-tube reactor, a furnace with a programmable temperature controller, a mass flow controller, and a detector (Thermal Conductivity Detector - TCD, or Mass Spectrometer - MS).
-
Catalyst: ~50-100 mg of the coked zeolite catalyst.
-
Gases: High-purity Helium (He) and a premixed gas of 5-10% O₂ in He.
2. Procedure:
-
Sample Loading: Load the weighed coked catalyst into the quartz reactor tube, securing it with quartz wool plugs.
-
Pre-treatment/Drying: Install the reactor in the instrument. Start a flow of inert gas (He) at ~30-50 mL/min and heat the sample to a temperature sufficient to remove physisorbed water and volatiles (e.g., 150-200°C). Hold for 1-2 hours until the detector signal stabilizes.
-
Cooling: Cool the sample back down to near room temperature (e.g., 50°C) under the inert gas flow.
-
Switch to Oxidizing Gas: Switch the gas flow to the O₂/He mixture at the same flow rate. Allow the detector signal to stabilize.
-
Temperature Program: Begin heating the sample at a linear ramp rate (e.g., 10°C/min) up to a final temperature where all coke is expected to be combusted (e.g., 700-800°C).
-
Data Acquisition: Record the detector signal (monitoring CO₂ and H₂O evolution if using an MS, or the consumption of O₂ if using a TCD) as a function of temperature.
-
Analysis: The resulting peak(s) in the TPO profile correspond to the oxidation of different types of coke. The area under the peak is proportional to the amount of coke, which can be quantified by calibrating the detector with a known amount of CO₂.[7]
3. Data Interpretation:
-
Low-temperature peaks (300-450°C): Often attributed to "soft coke" or less condensed organic species.
-
High-temperature peaks (>450°C): Typically correspond to "hard coke," which is more graphitic or polyaromatic in nature.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst regeneration [catalystseurope.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2,4-Dimethyl-1,4-pentadiene and Other Dienes in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-dimethyl-1,4-pentadiene with other common dienes, focusing on their performance in key chemical transformations relevant to research and drug development. This analysis is supported by available experimental data and established principles of organic chemistry.
Introduction to Diene Reactivity
Dienes are organic compounds containing two carbon-carbon double bonds. Their reactivity is significantly influenced by the relative positions of these bonds. Conjugated dienes, such as 1,3-butadiene (B125203) and isoprene (B109036), have alternating double and single bonds, which allows for electron delocalization across the pi-system, leading to enhanced stability and characteristic reactivity in reactions like the Diels-Alder cycloaddition.
In contrast, non-conjugated dienes, like this compound, have their double bonds separated by two or more single bonds. This isolation of the pi-systems means they do not benefit from the same electronic delocalization as their conjugated counterparts. However, their unique structural features and reactivity patterns make them valuable substrates in various polymerization and metathesis reactions.
Diels-Alder Reaction: A Comparative Overview
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, a common structural motif in many pharmaceutical compounds. The reaction involves a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.
Key Factors Influencing Reactivity:
-
Diene Conformation: The diene must adopt an s-cis conformation for the reaction to occur. Acyclic dienes exist in equilibrium between the s-cis and s-trans conformations, with the latter being generally more stable.
-
Electronic Effects: Electron-donating groups (EDGs) on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with electron-deficient dienophiles.
Comparison of Dienes:
In contrast, conjugated dienes like 1,3-butadiene and isoprene are classic substrates for this reaction. Isoprene, with its methyl group (an EDG), is generally more reactive than 1,3-butadiene in Diels-Alder reactions.
Polymerization Reactions
Dienes are important monomers in the synthesis of polymers with a wide range of properties. The type of polymerization and the resulting polymer structure are highly dependent on the diene's structure and the polymerization method employed.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of olefins and conjugated dienes. In the case of non-conjugated dienes, these catalysts can facilitate cyclopolymerization or the incorporation of the diene into a copolymer chain.
General Experimental Protocol for Ziegler-Natta Polymerization of a Non-Conjugated Diene (Illustrative):
-
Catalyst Preparation: A typical Ziegler-Natta catalyst system involves a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). The catalyst is typically prepared in situ in an inert, anhydrous solvent such as toluene.
-
Polymerization: The purified diene monomer is added to the activated catalyst slurry under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is carefully controlled, often at sub-ambient temperatures, to manage the reaction rate and polymer properties.
-
Termination and Work-up: The polymerization is terminated by the addition of a quenching agent, such as methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
The polymerization of non-conjugated dienes like this compound via Ziegler-Natta catalysis can lead to polymers with cyclic structures within the polymer backbone through an intramolecular cyclization step competing with intermolecular propagation.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization of terminal dienes, driven by the removal of a volatile small molecule, typically ethylene (B1197577). This method is particularly useful for synthesizing well-defined polymers from non-conjugated dienes. The reactivity in ADMET is sensitive to steric hindrance around the double bonds.
General Experimental Protocol for ADMET Polymerization:
-
Reaction Setup: The diene monomer and a metathesis catalyst (e.g., a Grubbs-type ruthenium catalyst) are charged into a reaction vessel equipped with a high-vacuum line.
-
Polymerization: The reaction is typically carried out in bulk or in a high-boiling solvent under high vacuum and elevated temperature to facilitate the removal of ethylene and drive the polymerization to completion.
-
Termination and Purification: The reaction is terminated by exposing the mixture to air or by adding a quenching agent like ethyl vinyl ether. The resulting polymer is then purified by precipitation.
For this compound, the presence of two methyl groups on the double bonds could influence the efficiency of the ADMET polymerization due to steric hindrance.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful synthetic tool for the formation of cyclic compounds. While this compound itself is not a substrate for intramolecular RCM, it can be a precursor to molecules that are. For instance, it could be functionalized to introduce a second diene moiety, creating a substrate for tandem RCM reactions.
Data Summary
Due to a lack of direct comparative experimental studies in the public domain, a quantitative comparison of this compound with other dienes is challenging. The following tables provide a qualitative comparison based on established chemical principles.
Table 1: Qualitative Comparison of Diene Reactivity in Diels-Alder Reactions
| Diene | Classification | Expected Reactivity | Rationale |
| This compound | Non-conjugated | Very Low / Unreactive | Lack of a conjugated π-system. |
| 1,3-Butadiene | Conjugated | Moderate | Simplest conjugated diene. |
| Isoprene (2-Methyl-1,3-butadiene) | Conjugated | High | Electron-donating methyl group increases reactivity. |
| 2,4-Hexadiene | Conjugated | High | Two electron-donating methyl groups increase reactivity. |
Table 2: Qualitative Comparison of Diene Suitability for Different Polymerization Methods
| Diene | Ziegler-Natta | ADMET |
| This compound | Potentially suitable for cyclopolymerization | Potentially suitable, reactivity may be affected by sterics |
| 1,5-Hexadiene | Suitable for cyclopolymerization | Suitable |
| 1,3-Butadiene | Suitable for 1,4- and 1,2-polymerization | Not a terminal diene for standard ADMET |
| Isoprene | Suitable for 1,4- and 3,4-polymerization | Not a terminal diene for standard ADMET |
Visualizing Reaction Pathways
To illustrate the conceptual differences in the polymerization of conjugated versus non-conjugated dienes, the following diagrams are provided.
A Comparative Spectroscopic Guide to 2,4-Dimethyl-1,4-pentadiene
This guide provides a comprehensive comparison of the spectroscopic properties of 2,4-Dimethyl-1,4-pentadiene with its structural isomer, 2,4-Dimethyl-1,3-pentadiene, and the parent compound, 1,4-pentadiene. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields to facilitate the identification and differentiation of these dienes through spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its comparators.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 4.7 | s | 4H | =CH₂ |
| 2.8 | s | 2H | -CH₂- | |
| 1.8 | s | 6H | -CH₃ | |
| 2,4-Dimethyl-1,3-pentadiene | 5.4 | s | 1H | =CH- |
| 4.9 | s | 2H | =CH₂ | |
| 1.9 | s | 6H | -CH₃ | |
| 1.8 | s | 3H | -CH₃ | |
| 1,4-Pentadiene [1] | 5.8 | m | 2H | -CH= |
| 5.0 | m | 4H | =CH₂ | |
| 2.7 | t | 2H | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not readily available in searched literature. |
| 2,4-Dimethyl-1,3-pentadiene [2][3] | 142.2, 134.7, 124.9, 115.8, 25.5, 21.0, 18.2 |
| 1,4-Pentadiene | 137.9, 115.1, 41.6 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound [4] | ~3080, ~2970, ~1650, ~890 | =C-H stretch, C-H stretch, C=C stretch, =CH₂ bend |
| 2,4-Dimethyl-1,3-pentadiene | ~3090, ~2970, ~1640, ~1590, ~880 | =C-H stretch, C-H stretch, C=C stretch (asym), C=C stretch (sym), =CH₂ bend |
| 1,4-Pentadiene [1] | ~3080, ~2930, ~1640, ~990, ~910 | =C-H stretch, C-H stretch, C=C stretch, =CH₂ bend (trans), =CH₂ bend |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [5] | 96 | 81, 67, 55, 41 |
| 2,4-Dimethyl-1,3-pentadiene | 96 | 81, 67, 53, 41 |
| 1,4-Pentadiene [1] | 68 | 67, 53, 41, 39 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the diene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-150 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a single drop of the neat liquid diene sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Mount the salt plate assembly in the sample holder of the IR spectrometer.
Data Acquisition (FTIR):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty spectrometer should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction (GC-MS):
-
Dilute the diene sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the gas chromatograph (GC) coupled to a mass spectrometer.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium.
MS Conditions (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: 35-200 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Comparative Guide to the Structural Validation of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of 2,4-Dimethyl-1,4-pentadiene against two isomeric alternatives: 2,4-dimethyl-1,3-pentadiene (B89641) and 2,5-dimethyl-1,5-hexadiene. The objective is to equip researchers with the necessary data and methodologies to unequivocally identify and differentiate these structurally similar dienes using standard spectroscopic techniques.
Spectroscopic Data Comparison
The structural nuances of this compound and its isomers are clearly delineated by their respective spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | =CH₂ | -CH₂- | =C(CH₃)₂ | =CH- |
| This compound | 4.70 (s, 4H) | 2.70 (s, 2H) | 1.75 (s, 6H) | - |
| 2,4-dimethyl-1,3-pentadiene | 4.91 (s, 2H) | - | 1.84 (s, 6H), 1.77 (s, 3H) | 5.40 (s, 1H) |
| 2,5-dimethyl-1,5-hexadiene | 4.67 (s, 4H) | 2.05 (s, 4H) | 1.72 (s, 6H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | =CH₂ | -CH₂- | =C(CH₃)₂ | C (quaternary) | CH₃ |
| This compound | 110.1 | 49.9 | 145.8 | - | 22.4 |
| 2,4-dimethyl-1,3-pentadiene | 115.8 | - | 139.7, 132.0 | - | 25.8, 20.3, 18.2 |
| 2,5-dimethyl-1,5-hexadiene | 109.8 | 38.0 | 145.9 | - | 22.2 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C-H stretch (sp²) | C-H stretch (sp³) | C=C stretch | C-H bend (=CH₂) |
| This compound | 3070 | 2970, 2930, 2860 | 1650 | 890 |
| 2,4-dimethyl-1,3-pentadiene | 3090 | 2970, 2920, 2860 | 1640, 1600 | 885 |
| 2,5-dimethyl-1,5-hexadiene | 3075 | 2968, 2935, 2874 | 1651 | 888 |
Table 4: Mass Spectrometry Data (m/z and Relative Intensity)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound | 96 (15%) | 81 | 67, 55, 41, 39 |
| 2,4-dimethyl-1,3-pentadiene | 96 (30%) | 81 | 67, 55, 41, 39 |
| 2,5-dimethyl-1,5-hexadiene | 110 (5%) | 41 | 95, 81, 69, 55 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the diene in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16.
-
Relaxation delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024.
-
Relaxation delay: 2.0 s.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As these are liquid samples, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Background Correction: Run a background spectrum of the clean salt plates prior to sample analysis and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-300.
-
Scan speed: 1 scan/s.
-
Ion source temperature: 230 °C.
-
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of an unknown diene, starting from sample acquisition to final structure confirmation.
Comparative Analysis of Pentadiene Derivatives: A Guide for Researchers
This guide offers a comparative analysis of various derivatives of pentadiene, with a focus on their synthesis, reactivity, and biological applications. While direct comparative studies on a wide range of 2,4-Dimethyl-1,4-pentadiene derivatives are limited in publicly available literature, this document synthesizes findings from structurally related pentadiene compounds to provide valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a non-conjugated diene with the chemical formula C₇H₁₂.[1][2][3] Its structure features two terminal double bonds, making it a target for various chemical transformations. The unique arrangement of its atoms can be leveraged in the design of new ligands for organometallic catalysis.[4] Future research is anticipated to focus on developing selective catalytic processes to functionalize one or both of the double bonds in a controlled manner, potentially leading to the synthesis of complex chiral molecules.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.1702 g/mol |
| CAS Registry Number | 4161-65-3 |
| IUPAC Name | 2,4-dimethylpenta-1,4-diene |
Synthetic Approaches and Reactivity
The synthesis of pentadiene derivatives often involves metal-catalyzed coupling reactions. For instance, diarylheptanoids containing a 1,4-pentadiene (B1346968) unit have been synthesized via Suzuki coupling reactions to construct the E,E-diene structural motif.[5] The reactivity of pentadiene derivatives is largely dictated by the nature and position of their functional groups. Conjugated diene thiols, for example, are susceptible to Diels-Alder and Michael additions.[6]
A general workflow for the synthesis and evaluation of such derivatives is outlined below.
Caption: General workflow for the synthesis and evaluation of pentadiene derivatives.
Comparative Biological Activity
While data on this compound derivatives is scarce, studies on other pentadiene-containing compounds reveal a range of biological activities.
3.1. Antiviral Activity
A series of penta-1,4-diene-3-one oxime ether derivatives have demonstrated significant antiviral effects against the Tobacco Mosaic Virus (TMV).[7] Notably, some of these compounds exhibited better curative activity than the commercial antiviral drug ribavirin.[7]
Table 2: Antiviral Activity of Penta-1,4-diene-3-one Oxime Ether Derivatives against TMV [7]
| Compound | Curative Activity (% Inhibition) | Protective Activity (% Inhibition) | Inactivation Activity (% Inhibition) |
| 5c | 59.9 | - | - |
| 5e | 64.6 | - | - |
| 5h | 63.5 | - | - |
| 5m | - | - | 87.0 |
| Ribavirin (Control) | 45.2 | - | 77.9 |
'-' indicates data not reported in the source.
3.2. Antifungal Activity
Novel 1,4-pentadiene-3-one derivatives containing a quinazolinone moiety have been synthesized and shown to possess significant antifungal activities.[8] Compound W12 from this series displayed excellent bioactivity against Sclerotinia sclerotiorum and Phomopsis sp., outperforming the control drug azoxystrobin.[8]
Table 3: Antifungal Activity (EC₅₀ in μg/mL) of 1,4-Pentadiene-3-one Quinazolinone Derivatives [8]
| Compound | Sclerotinia sclerotiorum | Phomopsis sp. |
| W12 | 0.70 | 3.84 |
| Azoxystrobin (Control) | 8.15 | 17.25 |
3.3. Other Biological Activities
Diarylheptanoids containing a 1,4-pentadiene unit have shown remarkable α-glucosidase inhibitory activity.[5] Furthermore, the broader class of terpenes and terpenoids, which can be structurally related to substituted dienes, exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[9][10] For instance, Resiniferatoxin (RTX), a complex natural product, is a potent agonist of the TRPV1 receptor, highlighting the potential of such scaffolds in modulating specific biological pathways.[11]
The proposed mechanism of action for some bioactive diene derivatives involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial in inflammatory responses.
Caption: Proposed mechanism of NF-κB inhibition by bioactive diene derivatives.
Applications in Polymer Science
While specific data for this compound is limited, related conjugated dienes like 2,4-hexadiene (B1165886) are versatile monomers in polymer synthesis.[12] These monomers can undergo various polymerization mechanisms, including cationic, coordination, and radical polymerization, to yield polymers with a range of properties suitable for applications in elastomers and specialty polysulfones.[12] The stereochemistry of the polymer backbone, which can be controlled through the choice of catalyst, significantly influences the material's physical properties.[12]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pentadiene derivatives, adapted from the literature.
5.1. General Procedure for Suzuki Coupling [5]
To a solution of the boronic acid intermediate in a suitable solvent (e.g., ethanol), the pentadiene-containing halide and a palladium catalyst (e.g., Pd(OAc)₂) are added. The reaction mixture is stirred at a specific temperature until completion. After cooling, the mixture is worked up, and the crude product is purified by column chromatography to yield the desired diarylheptanoid.
5.2. DPPH Radical Scavenging Assay [6]
A solution of the test compound in a suitable solvent (e.g., methanol) is prepared. This solution is then mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark at room temperature for approximately 30 minutes. The absorbance of the solution is then measured at around 517 nm using a spectrophotometer to determine the radical scavenging activity.
Conclusion and Future Directions
The available research on pentadiene derivatives showcases their potential in various fields, particularly in drug discovery and materials science. While direct comparative studies on this compound derivatives are needed, the existing data on related structures provide a strong foundation for future research. The development of selective catalytic processes for the functionalization of this compound could unlock new synthetic pathways to novel molecules with unique properties.[4] Further exploration of their biological activities and structure-activity relationships will be crucial in realizing their therapeutic potential.
References
- 1. 2,4-Dimethyl 1,4-pentadiene [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4161-65-3 | Benchchem [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. frontiersin.org [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. en.wikipedia.org [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Characterization of 2,4-Dimethyl-1,4-pentadiene
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of key analytical methods for the characterization of 2,4-Dimethyl-1,4-pentadiene, a valuable building block in organic synthesis. The following sections present quantitative data, experimental protocols, and a logical workflow to assist in selecting the most appropriate analytical technique for your specific research needs.
Overview of Analytical Techniques
The characterization of this compound (C7H12, molecular weight: 96.17 g/mol ) typically involves a suite of spectroscopic and chromatographic techniques to determine its identity, purity, and structure.[1] The most common methods employed are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.
Quantitative Data Comparison
The following tables summarize key quantitative data obtained from various analytical methods for the characterization of this compound.
Table 1: Gas Chromatography (GC) Data
| Parameter | Value | Method |
| Kovats Retention Index | 780 (semi-standard non-polar column) | GC |
Table 2: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.7 | s | 2H | =CH₂ (vinyl protons at C1) |
| ~4.6 | s | 2H | =CH₂ (vinyl protons at C4) |
| ~2.8 | s | 2H | -CH₂- (allylic protons at C3) |
| ~1.7 | s | 6H | -CH₃ (methyl protons at C2 and C4) |
Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~145 | C2 & C4 (quaternary carbons) |
| ~112 | C1 & C5 (methylene carbons) |
| ~45 | C3 (methylene carbon) |
| ~22 | Methyl carbons |
Note: Predicted values based on structure.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch (vinyl) |
| 2970-2850 | Strong | C-H stretch (alkyl) |
| ~1650 | Medium | C=C stretch |
| ~890 | Strong | C=CH₂ out-of-plane bend |
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 96 | Moderate | [M]⁺ (Molecular ion) |
| 81 | High | [M-CH₃]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | High | [C₃H₃]⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Dilute the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity is determined by the relative area of this peak compared to the total area of all peaks in the chromatogram. The mass spectrum is compared with a reference library (e.g., NIST) for confirmation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) for adequate signal-to-noise.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty spectrometer.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=C and C-H bonds.[3]
Logical Workflow for Analysis
The selection of an analytical method depends on the specific research question. The following diagram illustrates a logical workflow for the characterization of this compound.
References
A Comparative Guide to the 1H NMR Spectrum of 2,4-Dimethyl-1,4-pentadiene
This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dimethyl-1,4-pentadiene and compares it with the spectra of two alternative dienes, isoprene (B109036) and 1,4-pentadiene (B1346968). This analysis is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.
Comparison of 1H NMR Spectral Data
The 1H NMR spectra of this compound, isoprene, and 1,4-pentadiene exhibit distinct patterns of chemical shifts, integration, and signal multiplicities, which directly correspond to their unique molecular structures. A summary of these spectral features is presented in the table below.
| Compound | Structure | Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity |
| This compound | a (CH3) | 1.74 | 6H | Singlet (s) | |
| b (CH2) | 2.78 | 2H | Singlet (s) | ||
| c (=CH2) | 4.70 | 4H | Singlet (s) | ||
| Isoprene | a (CH3) | 1.79 | 3H | Singlet (s) | |
| b (=CH2) | 4.98 | 2H | Doublet (d) | ||
| c (=CH) | 6.37 | 1H | Doublet of doublets (dd) | ||
| d (=CH2) | 5.07 | 2H | Doublet (d) | ||
| 1,4-Pentadiene | a (CH2) | 2.83 | 2H | Triplet of triplets (tt) | |
| b (=CH2) | 5.04 | 4H | Doublet of triplets (dt) | ||
| c (=CH) | 5.82 | 2H | Multiplet (m) |
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum, applicable to the dienes discussed in this guide.
1. Sample Preparation:
-
Dissolve 5-10 mg of the diene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
Set the desired spectral width, typically from -2 to 12 ppm for 1H NMR.
-
Set the number of scans to be acquired to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a concentrated sample).
-
Apply a 90° pulse and acquire the free induction decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity of each signal to deduce the number of neighboring protons.
Structural Interpretation and Visualization
The 1H NMR spectrum of this compound is notably simpler than that of its counterparts due to its molecular symmetry. The presence of a plane of symmetry renders the two methyl groups, the two terminal vinyl groups, and the central methylene (B1212753) group chemically equivalent, resulting in only three distinct signals.
The relationship between the structure of this compound and its 1H NMR signals is visualized in the diagram below.
Caption: Correlation of 1H NMR signals with the protons in this compound.
A Comparative Analysis of the 13C NMR Spectrum of 2,4-Dimethyl-1,4-pentadiene
This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dimethyl-1,4-pentadiene. For comparative purposes, its spectral data is contrasted with those of two structurally related dienes: isoprene (B109036) (2-methyl-1,3-butadiene) and 2,3-dimethyl-1,3-butadiene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a practical reference for the structural elucidation of similar unsaturated systems.
Comparison of 13C NMR Spectral Data
The 13C NMR chemical shifts (δ) for this compound and the selected comparative compounds are summarized in the table below. The data for this compound is based on a predicted spectrum, while the data for the comparator compounds are derived from experimental sources.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C1 | 112.9 (Predicted) |
| C2 | 145.5 (Predicted) | |
| C3 | 45.0 (Predicted) | |
| C4 | 145.5 (Predicted) | |
| C5 | 112.9 (Predicted) | |
| CH₃ at C2 | 22.5 (Predicted) | |
| CH₃ at C4 | 22.5 (Predicted) | |
| Isoprene | C1 | 116.8 |
| C2 | 139.8 | |
| C3 | 113.6 | |
| C4 | 17.9 | |
| 2,3-Dimethyl-1,3-butadiene | C1 | 112.8 |
| C2 | 143.5 | |
| C3 | 143.5 | |
| C4 | 112.8 | |
| CH₃ at C2 | 20.2 | |
| CH₃ at C3 | 20.2 |
Structural Representation and NMR Analysis Workflow
The following diagrams illustrate the chemical structure of this compound with numbered carbons corresponding to the NMR data, and a generalized workflow for acquiring and interpreting a 13C NMR spectrum.
Comparative Analysis of Analytical Techniques for the Characterization of 2,4-Dimethyl-1,4-pentadiene
A comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation of 2,4-Dimethyl-1,4-pentadiene and its comparison with alternative analytical methods.
This guide provides a detailed comparison of mass spectrometry with other common analytical techniques for the characterization of this compound. The objective is to offer a clear understanding of the strengths and applications of each method, supported by experimental data and protocols.
Mass Spectrometry of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. Electron ionization (EI) is a common method for ionizing volatile compounds like this compound, which involves bombarding the molecule with a high-energy electron beam. This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.
The mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks providing clues to its structure. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 96, corresponding to its molecular weight.[1] However, the most intense peak (base peak) in the spectrum is often a more stable fragment. For this compound, the base peak is observed at m/z 81.[1]
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be rationalized through a series of bond cleavages and rearrangements. A plausible fragmentation pathway is outlined below:
Caption: Proposed electron ionization fragmentation pathway of this compound.
The initial ionization of this compound (C7H12) produces the molecular ion at m/z 96. The most favorable fragmentation is the loss of a methyl radical (•CH3) to form the highly stable allylic carbocation at m/z 81, which is the base peak.[1] Further fragmentation can occur, such as the loss of a propyl radical (•C3H7) to yield a fragment at m/z 55. The fragment at m/z 41 is likely the allyl cation ([C3H5]⁺), a common and stable fragment in the mass spectra of unsaturated hydrocarbons. The ion at m/z 39 can be formed by the loss of a hydrogen molecule (H2) from the m/z 41 fragment.
Comparison of Analytical Techniques
While mass spectrometry provides detailed structural information through fragmentation analysis, other spectroscopic techniques offer complementary data for a comprehensive characterization of this compound. The following table summarizes the quantitative data obtained from Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared Spectroscopy.
| Analytical Technique | Parameter | Observed Values |
| Mass Spectrometry (EI) | Major m/z peaks (Relative Abundance %) | 96 (M⁺, ~10%), 81 (100%), 55 (~30%), 41 (~45%), 39 (~35%) |
| ¹H NMR Spectroscopy | Chemical Shift (δ) in ppm | ~4.7 ppm (s, 4H, =CH₂), ~2.8 ppm (s, 2H, -CH₂-), ~1.7 ppm (s, 6H, -CH₃) |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) in ppm | ~145 ppm (C=), ~110 ppm (=CH₂), ~45 ppm (-CH₂-), ~22 ppm (-CH₃) |
| Infrared Spectroscopy | Absorption Bands (cm⁻¹) | ~3080 cm⁻¹ (=C-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~890 cm⁻¹ (=CH₂ bend) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: this compound, being a volatile organic compound, is typically analyzed by dissolving a small amount in a volatile solvent like hexane (B92381) or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 200°C.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 300 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to determine the number of attached protons for each carbon signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.
Logical Workflow for Compound Identification
The following workflow illustrates a logical approach to identifying an unknown compound like this compound using the discussed analytical techniques.
Caption: A logical workflow for the identification of an unknown volatile organic compound.
References
A Comparative Guide to the Infrared Spectroscopy of 2,4-Dimethyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectrum of 2,4-Dimethyl-1,4-pentadiene with structurally related dienes. The information presented herein is intended to aid in the spectral analysis and characterization of these compounds, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.
Comparison of Key Infrared Absorption Data
The following table summarizes the characteristic infrared absorption peaks for this compound and selected alternative dienes. These values have been compiled from the National Institute of Standards and Technology (NIST) gas-phase IR spectral database. The assignments are based on established correlations for vibrational frequencies of organic functional groups.
| Compound | =C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Bending/Rocking (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) |
| This compound | ~3080 | ~1650 | ~1450, ~1375, ~890 | ~2970, ~2930, ~2870 |
| 1,4-Pentadiene [1][2][3][4][5] | ~3080 | ~1645 | ~1420, ~995, ~915 | ~2930 |
| 2-Methyl-1,4-pentadiene [6][7][8] | ~3080 | ~1650 | ~1450, ~995, ~915, ~890 | ~2970, ~2930 |
| 2,4-Dimethyl-1,3-pentadiene [9][10][11] | ~3020 | ~1640, ~1600 | ~1450, ~1375, ~860 | ~2970, ~2930, ~2870 |
Experimental Protocol: Acquiring Infrared Spectra of Dienes
The following is a generalized protocol for obtaining a high-quality infrared spectrum of a volatile liquid diene using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. This method is suitable for the compounds discussed in this guide.
Objective: To obtain the infrared spectrum of a liquid diene sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Liquid diene sample (e.g., this compound)
-
Volumetric pipette or dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.
-
-
Sample Application:
-
Using a clean pipette or dropper, apply a small drop of the liquid diene sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. Typically, a co-addition of 16 to 64 scans at a resolution of 4 cm⁻¹ is sufficient for a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other data processing as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal surface with a solvent-soaked lint-free wipe to remove all traces of the sample.
-
Key Functional Group Analysis Workflow
The following diagram illustrates the logical workflow for identifying key functional groups in dienes based on their expected IR frequency ranges.
Caption: Workflow for Alkene Functional Group Identification in IR Spectra.
References
- 1. 1,4-Pentadiene [webbook.nist.gov]
- 2. 1,4-Pentadiene [webbook.nist.gov]
- 3. 1,4-Pentadiene [webbook.nist.gov]
- 4. 1,4-Pentadiene [webbook.nist.gov]
- 5. 1,4-Pentadiene [webbook.nist.gov]
- 6. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]
- 7. 2-Methyl-1,4-pentadiene | C6H10 | CID 12987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]
- 9. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]
- 10. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]
- 11. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 2,4-Dimethyl-1,4-pentadiene and 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric dienes: 2,4-Dimethyl-1,4-pentadiene and 2,4-Dimethyl-1,3-pentadiene. The discussion is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data from related compounds to highlight the distinct reactivity profiles imparted by their structural differences.
Introduction to the Isomers
This compound and 2,4-Dimethyl-1,3-pentadiene are both hydrocarbons with the chemical formula C₇H₁₂. However, the arrangement of their double bonds leads to significant differences in their stability and chemical behavior. This compound is an isolated diene , where the two double bonds are separated by a saturated sp³-hybridized carbon atom. In contrast, 2,4-Dimethyl-1,3-pentadiene is a conjugated diene , with its double bonds separated by a single bond, allowing for the delocalization of π-electrons across the four-carbon system.
Structural and Stability Comparison
The key difference between these two molecules lies in the concept of conjugation. Conjugated dienes are inherently more stable than their isolated counterparts. This increased stability is attributed to two main factors:
-
Electron Delocalization (Resonance): In 2,4-Dimethyl-1,3-pentadiene, the p-orbitals on the four sp²-hybridized carbons overlap to create a continuous π-system. This delocalization of electron density over multiple atoms lowers the overall energy of the molecule.
-
Hybridization: The single bond between the two double bonds in a conjugated system is formed from the overlap of two sp²-hybridized orbitals, which has more s-character and is shorter and stronger than a typical sp³-sp³ single bond found in the isolated diene.
This difference in stability can be quantified by comparing the heats of hydrogenation for similar dienes. Conjugated dienes release less energy upon hydrogenation than isolated dienes, indicating they are at a lower potential energy state to begin with.[1][2]
Reactivity in Electrophilic Additions
A primary area where the reactivity of these two dienes diverges is in their reactions with electrophiles, such as hydrogen halides (e.g., HBr) and halogens (e.g., Br₂).
This compound (Isolated Diene): The two double bonds in this molecule react independently of one another. The addition of an electrophile to one of the double bonds will follow Markovnikov's rule , where the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. For this compound, both double bonds are identically substituted, so the initial addition will lead to a tertiary carbocation.
2,4-Dimethyl-1,3-pentadiene (Conjugated Diene): Electrophilic attack on a conjugated diene also proceeds via the formation of the most stable carbocation intermediate. However, in this case, the resulting carbocation is an allylic cation , which is resonance-stabilized. This delocalization of the positive charge across two carbon atoms leads to the formation of two distinct products: the 1,2-addition product and the 1,4-addition product .
The ratio of these products is often dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control , and the product that is formed faster (the 1,2-adduct) predominates. At higher temperatures, the reaction is under thermodynamic control , and the more stable product (often the 1,4-adduct due to a more substituted double bond) is the major product.[3]
Reactivity in Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that is characteristic of conjugated dienes.
This compound (Isolated Diene): As an isolated diene, this molecule cannot participate in a Diels-Alder reaction. The double bonds are not in a conjugated system and therefore cannot undergo the concerted pericyclic mechanism required for this transformation.
2,4-Dimethyl-1,3-pentadiene (Conjugated Diene): This diene is well-suited for the Diels-Alder reaction. For the reaction to occur, the diene must adopt an s-cis conformation (where the double bonds are on the same side of the central single bond). While the s-trans conformation is generally more stable due to less steric hindrance, there is an equilibrium between the two conformations that allows the reaction to proceed.[4][5] The presence of electron-donating methyl groups on the diene backbone increases the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with electron-poor dienophiles.[6][7]
Quantitative Data Summary
| Feature | This compound (Isolated) | 2,4-Dimethyl-1,3-pentadiene (Conjugated) |
| Relative Stability | Less stable | More stable (by ~15 kJ/mol for analogous pentadienes)[1] |
| Electrophilic Addition (HBr) | Follows Markovnikov's rule, single product expected (per double bond) | Forms a mixture of 1,2- and 1,4-addition products[8] |
| Diels-Alder Reactivity | Does not react | Reacts as a diene |
Experimental Protocols
The following are proposed experimental protocols for comparing the reactivity of the two dienes.
Experiment 1: Comparative Bromination
This experiment aims to compare the rate of consumption of bromine by each diene, which serves as a measure of their relative reactivity towards electrophilic addition.
Methodology:
-
Preparation of Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound and 2,4-Dimethyl-1,3-pentadiene in a non-reactive, non-polar solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).
-
Prepare a solution of bromine (e.g., 0.05 M) in the same solvent. The bromine solution should have a distinct color.
-
-
Reaction Setup:
-
In two separate flasks, place equal volumes of the diene solutions.
-
Using a burette or a dropping funnel, add the bromine solution dropwise to each diene solution with constant stirring.
-
-
Data Collection:
-
Record the volume of bromine solution required to achieve a persistent bromine color in each flask. The disappearance of the bromine color indicates its consumption by the diene.
-
Alternatively, the reaction can be monitored spectrophotometrically by following the disappearance of the bromine absorbance at its λ_max. This would provide quantitative rate data.
-
-
Analysis:
-
The diene that consumes a larger volume of bromine solution per unit time is considered more reactive towards electrophilic addition.
-
Experiment 2: Diels-Alder Reaction of 2,4-Dimethyl-1,3-pentadiene
This protocol outlines a typical Diels-Alder reaction to demonstrate the unique reactivity of the conjugated diene.
Methodology:
-
Reactants:
-
2,4-Dimethyl-1,3-pentadiene (the diene)
-
Maleic anhydride (B1165640) (a reactive dienophile)
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve maleic anhydride in a suitable solvent (e.g., toluene (B28343) or xylene).
-
Add an equimolar amount of 2,4-Dimethyl-1,3-pentadiene to the solution.
-
Add a boiling chip and fit the flask with a reflux condenser.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours).
-
-
Product Isolation and Characterization:
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product and determine its melting point and yield.
-
Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the formation of the Diels-Alder adduct.
-
A parallel experiment set up with this compound under the same conditions should show no reaction, confirming its inability to act as a diene in the Diels-Alder reaction.
-
Conclusion
The comparison between this compound and 2,4-Dimethyl-1,3-pentadiene serves as a clear illustration of the profound impact of double bond arrangement on the stability and reactivity of dienes.
-
This compound , the isolated diene, behaves as a simple alkene, undergoing predictable electrophilic additions according to Markovnikov's rule.
-
2,4-Dimethyl-1,3-pentadiene , the conjugated diene, exhibits greater stability and a more complex and versatile reactivity profile. Its ability to form resonance-stabilized intermediates leads to multiple products in electrophilic additions, and its conjugated π-system allows it to participate in synthetically valuable Diels-Alder reactions.
For researchers and professionals in drug development and chemical synthesis, understanding these fundamental differences is crucial for predicting reaction outcomes and designing efficient synthetic routes. The choice between utilizing a conjugated versus an isolated diene can dramatically alter the course of a chemical transformation and the nature of the products obtained.
References
- 1. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Computational Modeling of 2,4-Dimethyl-1,4-pentadiene Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to understanding and predicting the outcomes of chemical transformations. Computational modeling has emerged as a powerful tool for elucidating complex reaction pathways, providing insights that are often difficult to obtain through experimental methods alone. This guide provides a comparative overview of computational approaches for investigating the reaction mechanisms of 2,4-Dimethyl-1,4-pentadiene, a molecule of interest in various chemical contexts.
Introduction to Computational Approaches
The unimolecular reactions of this compound, including pyrolysis and rearrangement pathways, can be investigated using a variety of computational methods. The choice of method often represents a trade-off between accuracy and computational cost. Key theoretical approaches include:
-
Density Functional Theory (DFT): A widely used method that offers a good balance of accuracy and computational efficiency. Various functionals (e.g., B3LYP, M06-2X) are available, each with its own strengths and weaknesses for specific types of reactions.
-
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). While generally more accurate than DFT, they are also more computationally demanding.
-
Semi-empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them very fast. However, their accuracy can be limited, and they are often used for preliminary explorations of potential energy surfaces.
A comprehensive search of the scientific literature did not yield specific studies focused on the computational modeling of this compound reaction mechanisms. Therefore, this guide will present a generalized framework and illustrative data based on computational studies of similar hydrocarbon systems. This will serve as a template for researchers interested in undertaking such a study on the target molecule.
Comparison of Computational Models for Hydrocarbon Pyrolysis
To illustrate how different computational models can be compared, the following table summarizes hypothetical quantitative data for a generic hydrocarbon pyrolysis study. This data is representative of what would be expected from computational investigations of this compound.
| Computational Method | Key Reaction Pathway | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 1000 K | Major Products (Predicted) |
| DFT (B3LYP/6-31G*) | Cope Rearrangement | 35.2 | 1.2 x 10³ | 2-methyl-1,5-heptadiene |
| C-C Bond Fission | 55.8 | 5.5 x 10⁻² | Isoprene, Propene | |
| Ab Initio (CCSD(T)/cc-pVTZ) | Cope Rearrangement | 34.5 | 2.5 x 10³ | 2-methyl-1,5-heptadiene |
| C-C Bond Fission | 54.1 | 1.1 x 10⁻¹ | Isoprene, Propene | |
| Semi-empirical (AM1) | Cope Rearrangement | 38.9 | 4.1 x 10² | 2-methyl-1,5-heptadiene |
| C-C Bond Fission | 60.1 | 8.9 x 10⁻³ | Isoprene, Propene |
Note: The data presented in this table is illustrative and not based on actual published results for this compound.
Experimental Protocols for Model Validation
Computational models are validated by comparing their predictions with experimental data. Key experimental techniques for studying gas-phase reaction mechanisms include:
-
Shock Tube Studies: These experiments allow for the study of reactions at high temperatures and pressures over very short timescales. The product distribution can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS).
-
Flow Reactor Experiments: These experiments provide data on reaction kinetics and product formation under well-controlled temperature and pressure conditions.
-
Spectroscopic Methods: Techniques such as infrared (IR) spectroscopy can be used to identify and quantify reactants and products in situ.
A typical experimental protocol for studying the pyrolysis of this compound would involve:
-
Sample Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is prepared.
-
Pyrolysis: The gas mixture is passed through a heated reactor (e.g., a quartz tube) at a controlled temperature and pressure.
-
Product Analysis: The reaction products are collected and analyzed using GC-MS to identify and quantify the different species formed.
-
Kinetic Analysis: By varying the reaction time (residence time in the reactor) and temperature, the rate constants for the overall decomposition and for the formation of specific products can be determined.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for visualizing complex relationships in computational chemistry. The following are examples of how Graphviz can be used to represent reaction pathways and computational workflows.
Caption: A simplified reaction pathway diagram for this compound illustrating competing Cope rearrangement and C-C bond fission pathways.
Caption: A flowchart illustrating a typical computational chemistry workflow for studying reaction mechanisms, including experimental validation.
Conclusion
A Comparative Guide to the Quantitative Analysis of 2,4-Dimethyl-1,4-pentadiene in Mixtures
For researchers, scientists, and drug development professionals requiring precise quantification of 2,4-Dimethyl-1,4-pentadiene, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of two robust techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a head-to-head comparison of their principles, performance characteristics, and experimental protocols to aid in selecting the most suitable method for your specific analytical needs.
At a Glance: GC-FID vs. qNMR for this compound Analysis
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on volatility and column interaction, followed by detection of ions produced in a hydrogen flame. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. |
| Selectivity | High, based on chromatographic retention time. | High, based on unique chemical shifts of protons. |
| Primary Method | No, requires a certified reference standard of the analyte for calibration. | Yes, it can be a primary ratio method of measurement. |
| Sample Throughput | High, with typical run times of 10-30 minutes per sample. | Lower, requires longer acquisition times for high precision. |
| Sensitivity | High, typically in the low ppm to ppb range. | Moderate, generally in the low µg to mg range. |
| Precision | High, with RSDs typically <2%. | Very high, with RSDs often <1%. |
| Accuracy | High, dependent on the purity of the reference standard. | High, traceable to a certified internal standard. |
| Sample State | Volatile liquids or gases. | Soluble liquids or solids. |
| Destructive | Yes | No |
Performance Comparison: GC-FID and qNMR
The following table summarizes typical performance data for the quantitative analysis of volatile organic compounds, which can be considered representative for this compound.
| Parameter | GC-FID (Representative Values) | qNMR (Representative Values) |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | ~30 µg/mL |
| Precision (RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
Method 1: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a widely used and robust technique for the quantification of volatile and semi-volatile organic compounds like this compound.[1] The method relies on the separation of the analyte from other components in a mixture based on its boiling point and interaction with the stationary phase of a capillary column. The separated analyte is then burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte present.[2]
Experimental Protocol: GC-FID
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Capillary column: A non-polar column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating non-polar hydrocarbons.
2. Reagents and Standards:
-
High-purity helium or hydrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
This compound standard of known purity (≥98%).
-
An appropriate internal standard (IS) that does not co-elute with the analyte or other matrix components (e.g., n-octane or another non-interfering hydrocarbon).
-
High-purity solvent for sample and standard dilution (e.g., hexane (B92381) or pentane).
3. Standard Preparation:
-
Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving the this compound standard in the solvent. Add a fixed amount of the internal standard stock solution to each calibration standard. A typical calibration range could be from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a known amount of the sample mixture and dissolve it in a known volume of the solvent.
-
Add the same fixed amount of the internal standard stock solution as used in the calibration standards.
-
Vortex the sample to ensure homogeneity.
5. GC-FID Conditions (starting point, may require optimization):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 2 minutes at 150 °C
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (if used): 25 mL/min
6. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration ratio (analyte/IS).
-
Determine the concentration of this compound in the sample using the calibration curve.
GC-FID Workflow Diagram```dot
Caption: Logical flow for the quantitative analysis of this compound using qNMR.
Conclusion
Both GC-FID and qNMR are powerful and reliable techniques for the quantitative analysis of this compound in mixtures. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-FID is the method of choice for routine quality control and high-throughput analysis where high sensitivity is required and a reference standard of the analyte is available. It is particularly well-suited for analyzing complex volatile mixtures.
-
qNMR is ideal for applications requiring the highest accuracy and precision, especially for the certification of reference materials or when a specific standard for the analyte is not available. Its non-destructive nature also allows for sample recovery.
By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can confidently select the most appropriate method to achieve accurate and reliable quantitative results for this compound.
References
Comparative Guide to the Structural Elucidation of Products from 2,4-Dimethyl-1,4-pentadiene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the products formed from various reactions of 2,4-dimethyl-1,4-pentadiene, a non-conjugated diene. The structural elucidation of these products is crucial for understanding reaction mechanisms and for the synthesis of novel compounds in drug development and other scientific fields. This document summarizes the outcomes of hydroboration-oxidation, ozonolysis, acid-catalyzed hydration, and epoxidation reactions, presenting key quantitative data in tabular format, detailing experimental protocols, and visualizing reaction pathways.
Comparison of Reaction Products and Yields
The following table summarizes the expected products and reported or theoretical yields for the reactions of this compound.
| Reaction Type | Reagents | Major Product(s) | Reported/Expected Yield |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | 2,4-Dimethyl-1,5-pentanediol | ~98% |
| Ozonolysis (Reductive Workup) | 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. (CH₃)₂S | Acetone (B3395972) and Formaldehyde | High (quantitative cleavage expected) |
| Acid-Catalyzed Hydration | H₂SO₄ (aq) | 2,4-Dimethyl-2,4-pentanediol | Variable, subject to carbocation stability |
| Epoxidation | m-CPBA | 2,4-Dimethyl-1,2-epoxy-4-pentene and 4,5-epoxy-2,4-dimethyl-1-pentene | Moderate to high, depends on stoichiometry |
Detailed Structural Elucidation and Spectroscopic Data
This section provides a detailed look at the structure of the major products and their characteristic spectroscopic data.
Hydroboration-Oxidation Product: 2,4-Dimethyl-1,5-pentanediol
Hydroboration-oxidation of this compound proceeds via an anti-Markovnikov addition of borane (B79455) across the double bonds, followed by oxidation to yield the corresponding diol.
Structure:
Spectroscopic Data:
| Data Type | 2,4-Dimethyl-1,5-pentanediol |
| ¹H NMR | Spectral data would show characteristic peaks for the CH₂OH, CH, and CH₂ groups. |
| ¹³C NMR | Expected signals for the carbons bearing the hydroxyl groups and the aliphatic carbons in the backbone. |
| IR (cm⁻¹) | Broad O-H stretch (~3300), C-H stretches (~2950-2850), C-O stretch (~1050). |
| Mass Spec (m/z) | Molecular ion peak and fragmentation pattern corresponding to the diol structure. |
Ozonolysis Products: Acetone and Formaldehyde
Ozonolysis cleaves the double bonds of this compound. With a reductive workup, the products are acetone and formaldehyde.
Structures:
-
Acetone: (CH₃)₂C=O
-
Formaldehyde: H₂C=O
Spectroscopic Data:
| Data Type | Acetone | Formaldehyde |
| ¹H NMR (CDCl₃) | δ ~2.17 (s, 6H) | δ ~9.69 (s, 2H) (in solution, may exist as paraformaldehyde) |
| ¹³C NMR (CDCl₃) | δ ~206.7 (C=O), ~30.9 (CH₃) | δ ~198.5 (C=O) (in solution, may exist as paraformaldehyde)[1] |
| IR (cm⁻¹) | Strong C=O stretch (~1715) | Strong C=O stretch (~1740) |
| Mass Spec (m/z) | Molecular ion at 58 | Molecular ion at 30 |
Acid-Catalyzed Hydration Product: 2,4-Dimethyl-2,4-pentanediol
Acid-catalyzed hydration follows Markovnikov's rule, where protonation of the double bond leads to the more stable tertiary carbocation, followed by nucleophilic attack of water.
Structure:
Spectroscopic Data:
| Data Type | 2,4-Dimethyl-2,4-pentanediol |
| ¹H NMR | Signals for the methyl groups and the central methylene (B1212753) group would be observed.[2] |
| ¹³C NMR | Peaks corresponding to the quaternary carbons bearing the hydroxyl groups, the methyl carbons, and the central methylene carbon are expected.[1] |
| IR (cm⁻¹) | Broad O-H stretch (~3300), C-H stretches (~2970-2870), C-O stretch (~1140). |
| Mass Spec (m/z) | Molecular ion peak and fragmentation pattern consistent with the diol structure. |
Epoxidation Products
Epoxidation with a peroxy acid like m-CPBA can occur at either of the two double bonds. The reaction is typically selective for the more electron-rich double bond. In this case, both double bonds are trisubstituted, so a mixture of mono-epoxides is expected if one equivalent of the epoxidizing agent is used.
Structures:
-
2,4-Dimethyl-1,2-epoxy-4-pentene
-
4,5-Epoxy-2,4-dimethyl-1-pentene
Spectroscopic Data:
| Data Type | Epoxide Products |
| ¹H NMR | Characteristic signals for the epoxide ring protons (diastereotopic protons) and the remaining vinyl protons. |
| ¹³C NMR | Signals for the carbons of the epoxide ring and the carbons of the remaining double bond. |
| IR (cm⁻¹) | C-O stretch of the epoxide ring (~1250 and ~850), C=C stretch (~1650). |
| Mass Spec (m/z) | Molecular ion peak corresponding to the mono-epoxide formula. |
Experimental Protocols
Hydroboration-Oxidation of this compound
Objective: To synthesize 2,4-dimethyl-1,5-pentanediol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, nitrogen-flushed round-bottom flask is charged with this compound and anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
The BH₃•THF solution is added dropwise to the stirred solution of the diene.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is cooled to 0 °C, and the NaOH solution is added slowly, followed by the slow, dropwise addition of the H₂O₂ solution, maintaining the temperature below 30 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
-
Purification can be achieved by distillation or column chromatography.
Ozonolysis of this compound (Reductive Workup)
Objective: To produce acetone and formaldehyde.
Materials:
-
This compound
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (B99878) ((CH₃)₂S)
-
Dry ice/acetone bath
Procedure:
-
A solution of this compound in a mixture of CH₂Cl₂ and MeOH is prepared in a gas washing bottle or a similar vessel equipped with a gas inlet tube.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.[3]
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating the presence of excess ozone.[3]
-
The reaction mixture is purged with nitrogen or oxygen to remove the excess ozone.
-
Dimethyl sulfide is added to the cold solution, and the mixture is allowed to warm slowly to room temperature and stirred for several hours.
-
The volatile products, acetone and formaldehyde, can be identified by gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixture. Due to their high volatility, isolation may require specialized techniques.
Acid-Catalyzed Hydration of this compound
Objective: To synthesize 2,4-dimethyl-2,4-pentanediol.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of water and concentrated sulfuric acid is prepared by slowly adding the acid to the water in a flask cooled in an ice bath.
-
This compound is added to the acidic solution.
-
The mixture is stirred vigorously at room temperature for several hours. The progress of the reaction can be monitored by TLC or GC.
-
The reaction mixture is extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude diol.
-
Purification can be performed by recrystallization or column chromatography.
Epoxidation of this compound
Objective: To synthesize a mixture of mono-epoxides.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
This compound is dissolved in CH₂Cl₂ in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
m-CPBA (1 equivalent) is added portion-wise to the stirred solution.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for several hours, with monitoring by TLC.
-
The reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid.
-
The filtrate is washed with saturated sodium bicarbonate solution to remove any remaining acid, and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting mixture of epoxides can be separated and purified by column chromatography.
Visualizations of Reaction Pathways and Workflows
Hydroboration-Oxidation Pathway
References
Comparative Reactivity of Conjugated vs. Non-Conjugated Dimethylpentadienes: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular design. This guide provides an objective comparison of the chemical behavior of conjugated and non-conjugated dimethylpentadienes, specifically focusing on 2,4-dimethyl-1,3-pentadiene (B89641) (conjugated) and 2,4-dimethyl-1,4-pentadiene (non-conjugated). The comparison is supported by established principles of organic chemistry, supplemented with available experimental data for analogous compounds to illustrate reactivity trends.
Executive Summary
The positioning of double bonds in a molecule—whether in a conjugated or non-conjugated arrangement—profoundly influences its stability and reactivity. Conjugated dienes, such as 2,4-dimethyl-1,3-pentadiene, exhibit unique reactivity patterns due to the delocalization of π-electrons across the system of alternating single and double bonds. This delocalization leads to enhanced thermodynamic stability and allows for characteristic reactions like 1,4-addition and the Diels-Alder reaction. In contrast, non-conjugated dienes, like this compound, behave as molecules with two isolated alkene moieties, with each double bond reacting independently. This guide explores these differences through the lenses of electrophilic addition, Diels-Alder reactions, and catalytic hydrogenation, providing a framework for predicting and controlling their chemical transformations.
Stability and Structure
| Compound | Diene Type | Heat of Hydrogenation (kcal/mol) | Reference |
| 1,3-Pentadiene (B166810) | Conjugated | -54.0 | [1] |
| 1,4-Pentadiene (B1346968) | Non-conjugated | -60.2 | [1] |
The lower heat of hydrogenation for the conjugated 1,3-pentadiene indicates that it is more stable than the non-conjugated 1,4-pentadiene.[1] This "conjugation stabilization" of approximately 6.2 kcal/mol is a direct consequence of the delocalized π-electron system.
Comparative Reactivity
The structural and electronic differences between conjugated and non-conjugated dimethylpentadienes manifest in their reactivity towards various chemical transformations.
Electrophilic Addition
The reaction of dienes with electrophiles, such as hydrogen halides (H-X) and halogens (X₂), highlights a key difference in their reactivity pathways.
Non-Conjugated Dienes: this compound reacts with electrophiles in a manner characteristic of simple alkenes. Each double bond reacts independently, and the regioselectivity of the addition is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. For instance, the addition of two equivalents of HBr to 1,4-pentadiene yields 2,4-dibromopentane.[1][2][3][4][5]
Conjugated Dienes: The electrophilic addition to a conjugated diene like 2,4-dimethyl-1,3-pentadiene is more complex. The initial attack of an electrophile forms a resonance-stabilized allylic carbocation. This delocalized cation can be attacked by a nucleophile at two different positions, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-adduct.[6][7][8]
Experimental Protocols
Electrophilic Bromination of a Non-Conjugated Diene (Adapted for this compound)
Objective: To illustrate the independent reactivity of the double bonds in a non-conjugated diene.
Materials:
-
This compound
-
Bromine (Br₂) in a non-reactive solvent (e.g., dichloromethane (B109758), CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve a known amount of this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a stoichiometric amount of bromine (e.g., 2 equivalents for complete saturation) dissolved in dichloromethane to the stirred solution via a dropping funnel. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition that is characteristic of conjugated dienes. The diene must be able to adopt an s-cis conformation for the reaction to occur.
Non-Conjugated Dienes: this compound, being a non-conjugated diene, does not undergo the Diels-Alder reaction.
Conjugated Dienes: 2,4-Dimethyl-1,3-pentadiene is expected to readily participate in Diels-Alder reactions with suitable dienophiles (electron-deficient alkenes or alkynes). The presence of methyl groups on the diene will influence the stereochemical outcome of the reaction.
Experimental Protocol: Diels-Alder Reaction of 2,4-Dimethyl-1,3-pentadiene with Maleic Anhydride (B1165640)
Objective: To synthesize a cyclohexene (B86901) derivative via a [4+2] cycloaddition.
Materials:
-
2,4-Dimethyl-1,3-pentadiene
-
Maleic anhydride
-
Toluene or xylene (solvent)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride in a minimal amount of toluene.
-
Add a stoichiometric amount of 2,4-dimethyl-1,3-pentadiene to the solution.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the crystals by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to obtain the purified Diels-Alder adduct.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the double bonds of dienes to single bonds. The relative rates of hydrogenation can provide further insight into the stability of the dienes.
Non-Conjugated Dienes: The two double bonds of this compound are hydrogenated independently, and the reaction proceeds similarly to the hydrogenation of two separate alkene molecules.
Conjugated Dienes: Due to their greater stability, conjugated dienes generally have a slightly lower heat of hydrogenation, as discussed earlier. The hydrogenation of 2,4-dimethyl-1,3-pentadiene will lead to the formation of 2,4-dimethylpentane. Selective hydrogenation to the corresponding monoene is also possible under carefully controlled conditions.
Experimental Protocol: Catalytic Hydrogenation of a Dimethylpentadiene
Objective: To reduce the carbon-carbon double bonds to single bonds.
Materials:
-
Dimethylpentadiene isomer (conjugated or non-conjugated)
-
Palladium on carbon (Pd/C, 5% or 10%) catalyst
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask or Parr shaker bottle)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction flask, dissolve the dimethylpentadiene in a suitable solvent.
-
Carefully add a catalytic amount of Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or in a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC or by observing the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
Caption: Electrophilic addition pathways for conjugated vs. non-conjugated dienes.
Caption: Experimental workflow for a typical Diels-Alder reaction.
References
- 1. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 7. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2,4-Dimethyl-1,4-pentadiene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,4-Dimethyl-1,4-pentadiene is critical for ensuring personnel safety and environmental protection. As a flammable and potentially irritating chemical, it necessitates a structured disposal plan that adheres to strict regulatory guidelines. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this substance responsibly.
Chemical Safety and Property Overview
Understanding the specific properties of a chemical is the first step toward safe handling and disposal. Below is a summary of key quantitative data for 2,4-Dimethyl-1,3-pentadiene, a closely related isomer with well-documented safety information. These values should be considered representative for establishing safe disposal protocols for flammable diene isomers.
| Property | Value |
| Hazard Class | Flammable Liquid |
| EPA Waste Code | D001 (Ignitable Waste) |
| Flash Point | 10 °C (50 °F) - closed cup |
| Boiling Point | 94 °C (201.2 °F) |
| Density | 0.744 g/mL at 25 °C |
| Vapor Pressure | 67 mmHg at 37.7 °C |
Data sourced for the isomer 2,4-Dimethyl-1,3-pentadiene.[1]
Immediate Safety and Spill Protocol
In the event of a spill or leak, immediate and correct action is vital to prevent fire and exposure.
Experimental Protocol: Spill Neutralization and Cleanup
-
Eliminate Ignition Sources : Immediately remove all sources of ignition from the area, including sparks, open flames, and hot surfaces.[2][3][4][5] This includes using only non-sparking tools and explosion-proof equipment for the cleanup.[2][3][4]
-
Ensure Proper Ventilation : Use the chemical only in a well-ventilated area or outdoors to avoid vapor accumulation.[2][3][4][5]
-
Don Personal Protective Equipment (PPE) : At a minimum, wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[2][3][4]
-
Contain the Spill : Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the spilled liquid.[2]
-
Collect the Waste : Carefully sweep or shovel the absorbed material into a suitable, sealable container for hazardous waste disposal.[2][3]
-
Decontaminate the Area : Wash the spill area thoroughly.
-
Wash Hands : Wash hands and any exposed skin thoroughly after handling.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound is regulated as hazardous waste. Never pour this chemical down the drain or dispose of it in regular trash.[5][6][7][8]
-
Waste Collection and Storage :
-
Use Designated Containers : Collect waste this compound in a designated, compatible container. The original container or one made of the same material is ideal.[8][9] The container must have a tightly fitting cap and be kept closed except when adding waste.[2][3][9][10]
-
Grounding : When transferring the material, ensure the container and receiving equipment are grounded and bonded to prevent static electricity discharge, which can ignite vapors.[2][3][4][5]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Ignitable").[6][8][10]
-
Segregation : Store the waste container in a designated flammables storage area, away from incompatible materials like oxidizing agents.[2][3] It must be kept away from heat, sparks, and open flames.[2][3][5]
-
-
Arranging for Professional Disposal :
-
Engage a Licensed Contractor : Disposal must be handled by a certified hazardous waste disposal company.[6][8] These companies are equipped to manage the transport and disposal process in compliance with all local, state, and federal regulations.[7][8]
-
Provide Documentation : Prepare all necessary paperwork for the disposal contractor, accurately detailing the contents and volume of the waste.[6]
-
Schedule Pickup : Coordinate a pickup time for the waste. Ensure that the storage and pickup locations are accessible and clear of obstructions.
-
-
Empty Container Disposal :
-
Empty containers that held this compound are also considered hazardous waste because they retain chemical residue and vapors.[5][6]
-
These containers must be managed in the same way as the liquid waste and handed over to a licensed disposal service. Do not reuse, cut, weld, or drill them, as they can explode.[5] For certain "acutely hazardous" chemicals, containers must be triple-rinsed, with the rinsate collected as hazardous waste.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. wku.edu [wku.edu]
- 4. 2,4-Dimethyl 1,4-pentadiene [webbook.nist.gov]
- 5. media.suweb.site [media.suweb.site]
- 6. This compound [stenutz.eu]
- 7. 2,4-Dimethylpenta-1,4-diene | C7H11- | CID 102571841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. adem.alabama.gov [adem.alabama.gov]
Essential Safety and Logistics for Handling 2,4-Dimethyl-1,4-pentadiene
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals like 2,4-Dimethyl-1,4-pentadiene is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory safety and chemical handling protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on information from safety data sheets and general best practices for handling flammable organic compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | - Safety glasses with side shields conforming to EN166 or NIOSH approved eye protection.[1] - A face shield may be required for splash hazards. | Protects against splashes and vapors which can cause serious eye irritation.[1][2] |
| Skin Protection | - Gloves: Nitrile or butyl rubber gloves are recommended for handling organic solvents.[3][4][5] Specific breakthrough times for this compound are not readily available; therefore, it is crucial to inspect gloves for any signs of degradation and replace them immediately if contamination is suspected. For incidental contact, a disposable nitrile glove (minimum 5 mil thickness) is appropriate, but should be changed immediately upon splash contact.[6] For extended contact or immersion, heavier-duty gloves are necessary. - Protective Clothing: A flame-retardant lab coat or coveralls.[3] - Footwear: Closed-toe shoes made of a chemically resistant material.[3] | Prevents skin contact, as the chemical is a skin irritant.[1][2] Flame-retardant clothing is essential due to the high flammability of the substance.[1][2] |
| Respiratory Protection | - In a well-ventilated area (e.g., a fume hood), respiratory protection may not be necessary. - If ventilation is inadequate or in the case of a spill or fire, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] The cartridge should have a black color code, indicating it is for organic vapors.[7] For higher concentrations or in oxygen-deficient environments, a self-contained breathing apparatus (SCBA) is necessary.[1] | Protects against inhalation of vapors which can cause respiratory tract irritation.[1][2] |
Note: The selection of appropriate PPE is highly dependent on the specific conditions of use. A site-specific risk assessment should always be conducted to determine the exact requirements.
Experimental Protocol: Safe Handling in a Laboratory Setting
Adherence to a strict experimental protocol is critical to ensure safety. The following steps outline a general procedure for handling this compound in a research environment.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated chemical fume hood.[3]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][2]
-
Use non-sparking tools and equipment.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
-
Handling the Chemical:
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Decontaminate the work area.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Operational and Disposal Plan
A clear plan for the storage and disposal of this compound is essential to maintain a safe laboratory environment.
-
Storage:
-
Spill Response:
-
In case of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).
-
For a large spill, evacuate the area and contact emergency personnel.
-
Ensure adequate ventilation and use non-sparking tools for cleanup.[2]
-
-
Disposal:
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. gloves.com [gloves.com]
- 5. oxwork.com [oxwork.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. scribd.com [scribd.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
